molecular formula C13H20ClNO3 B134200 (S)-Viloxazine Hydrochloride CAS No. 56287-61-7

(S)-Viloxazine Hydrochloride

货号: B134200
CAS 编号: 56287-61-7
分子量: 273.75 g/mol
InChI 键: HJOCKFVCMLCPTP-MERQFXBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Viloxazine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOCKFVCMLCPTP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481331
Record name (S)-Viloxazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-61-7
Record name (S)-Viloxazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Journey of (S)-Viloxazine Hydrochloride: From a Racemic Antidepressant to a Targeted ADHD Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of (S)-Viloxazine Hydrochloride (Qelbree®)

For decades, viloxazine (B1201356) existed as a racemic mixture, finding modest use as an antidepressant in Europe. Its journey to becoming a targeted, single-enantiomer treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in the United States is a compelling story of drug repurposing and stereochemical refinement. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis timeline of this compound, the pharmacologically more active enantiomer.

Discovery and Development Timeline

The development of this compound spans nearly half a century, from the initial synthesis of the racemic compound to the FDA approval of its extended-release, single-enantiomer formulation for ADHD.

Year(s)MilestoneKey Details
1971-1972 Discovery of Viloxazine Scientists at Imperial Chemical Industries (ICI) first describe viloxazine.[1]
1974 Marketed as an Antidepressant The immediate-release racemic mixture of viloxazine is marketed in Europe for the treatment of depression.[2]
2002 Withdrawal from European Markets Racemic viloxazine is withdrawn for commercial reasons.[1]
2008 Investigational New Drug (IND) Application Supernus Pharmaceuticals submits an IND for SPN-809, a viloxazine-based product candidate.[3]
2010 IND Submission for SPN-812 Supernus Pharmaceuticals submits an IND for SPN-812, an extended-release formulation of (S)-viloxazine, for the treatment of ADHD.[3]
March 2011 Positive Phase IIa Results in Adults A Phase IIa trial of SPN-812 in adults with ADHD meets its primary safety and tolerability endpoints and shows significant symptom reduction.
October 2016 Positive Phase IIb Results in Children A dose-ranging Phase IIb trial of SPN-812 in children with ADHD demonstrates statistically significant improvement in ADHD symptoms.[4]
December 2018 Positive Phase III Results in Children Supernus announces positive topline results from two pivotal Phase III studies (P301 and P303) of SPN-812 in children with ADHD.[5]
November 2019 New Drug Application (NDA) Submission Supernus Pharmaceuticals submits an NDA to the U.S. Food and Drug Administration (FDA) for SPN-812 for the treatment of ADHD in pediatric patients.
November 2020 Complete Response Letter (CRL) The FDA issues a CRL for the SPN-812 NDA, citing issues related to the company's in-house analytical testing laboratory.
February 2021 NDA Resubmission Supernus resubmits the NDA for SPN-812 to the FDA.
April 2, 2021 FDA Approval for Pediatric Use The FDA approves Qelbree® (viloxazine extended-release capsules) for the treatment of ADHD in pediatric patients aged 6 to 17 years.[6]
April 29, 2022 FDA Approval for Adult Use The FDA approves Qelbree® for the treatment of ADHD in adult patients.[7]

The Significance of Chirality: (S)-Viloxazine vs. (R)-Viloxazine

Viloxazine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-viloxazine and (R)-viloxazine. Early research and subsequent development have established that the pharmacological activity of viloxazine resides predominantly in the (S)-enantiomer.

Pharmacological Potency: The (S)-stereoisomer of viloxazine is reported to be significantly more potent as a norepinephrine (B1679862) reuptake inhibitor than the (R)-stereoisomer.[1] Some studies suggest the (S)-isomer is five to ten times more pharmacologically active.[1][8] This stereoselectivity is a key driver for the development of the single-enantiomer product, as it allows for a more targeted therapeutic effect and potentially reduces the metabolic load and off-target effects associated with the less active enantiomer.

Synthesis of Viloxazine Hydrochloride (Racemic)

The synthesis of racemic viloxazine hydrochloride has been described in various patents. A common synthetic route involves the following key steps:

Step 1: Epoxide Formation 2-Ethoxyphenol is reacted with epichlorohydrin (B41342) in the presence of a base to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Step 2: Morpholine (B109124) Ring Formation The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a strong base. This leads to the opening of the epoxide ring and subsequent cyclization to form the morpholine ring structure of viloxazine free base.

Step 3: Salt Formation The viloxazine free base is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Experimental Protocol for Racemic Viloxazine Hydrochloride Synthesis (General)

  • Materials: 2-ethoxyphenol, epichlorohydrin, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, water, diethyl ether, isopropanol, ethyl acetate (B1210297), concentrated hydrochloric acid.

  • Procedure:

    • A mixture of 1,2-epoxy-3-(o-ethoxyphenoxy)-propane, 2-aminoethyl hydrogen sulfate, sodium hydroxide, ethanol, and water is stirred at an elevated temperature (e.g., 60°C) for several hours.[9]

    • The reaction mixture is then evaporated to dryness.[9]

    • The residue is dissolved in water and extracted multiple times with diethyl ether.[9]

    • The combined ether extracts are dried and evaporated to yield the crude viloxazine free base.[9]

    • The crude product is dissolved in isopropanol, and concentrated aqueous hydrochloric acid and ethyl acetate are added to precipitate the hydrochloride salt.[9]

    • The resulting solid, 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride, is collected by filtration.[9]

Note: This is a generalized protocol based on available literature. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized.

Enantioselective Synthesis or Chiral Resolution of (S)-Viloxazine

  • Enantioselective Synthesis: This approach involves using chiral catalysts or starting materials to direct the synthesis towards the desired enantiomer. For morpholine derivatives, methods like the Sharpless asymmetric epoxidation can be used to establish the required stereocenters early in the synthesis.[10]

  • Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the two enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[11] The desired enantiomer is then recovered by removing the chiral resolving agent. Another approach is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers.

A patented method for the synthesis of optical isomers of viloxazine analogs involves the resolution of the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine isomers.[12]

Pharmacological Profile and Mechanism of Action

This compound's therapeutic effect in ADHD is primarily attributed to its activity as a selective norepinephrine reuptake inhibitor (NRI).[13] However, recent studies have revealed a more complex pharmacological profile, classifying it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[14]

Quantitative Pharmacological Data

ParameterViloxazine (Racemic/Unspecified)Notes
Norepinephrine Transporter (NET) Inhibition (Ki) 0.13 µM[15]
5-HT2B Receptor Antagonism (Ki) 6.4 µM[2]
5-HT2C Receptor Agonism (Ki) 3.9 µM[2]
5-HT2B Receptor Antagonism (IC50) 27.0 µM[16]
5-HT2C Receptor Agonism (EC50) 32.0 µM[16]

Pharmacokinetic Properties of this compound (Qelbree®)

ParameterValue
Bioavailability ~88% (relative to immediate-release)
Time to Peak Plasma Concentration (Tmax) ~5 hours
Protein Binding 76-82%
Metabolism Primarily via CYP2D6, UGT1A9, and UGT2B15
Major Metabolite 5-hydroxyviloxazine glucuronide
Elimination Half-life ~7 hours
Excretion ~90% in urine within 24 hours

Data is for the extended-release formulation.[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The dual action of (S)-Viloxazine on both the norepinephrine and serotonin systems is believed to contribute to its efficacy in treating ADHD. The following diagram illustrates the proposed mechanism of action.

Viloxazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Neuron viloxazine (S)-Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonist ht2c 5-HT2C Receptor viloxazine->ht2c Agonist ne Norepinephrine (NE) net->ne Reuptake ne_receptor Postsynaptic NE Receptor ne->ne_receptor Binds gaba_interneuron GABAergic Interneuron gaba_interneuron->ht2b Activates gaba GABA ht2b->gaba Releases serotonergic_neuron_terminal gaba->serotonergic_neuron_terminal Inhibits downstream Downstream Signaling (Improved ADHD Symptoms) ne_receptor->downstream Activates ht2c->downstream Modulates serotonin Serotonin (5-HT)

Caption: Proposed dual mechanism of action of (S)-Viloxazine.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of racemic viloxazine hydrochloride.

Viloxazine_Synthesis_Workflow start Start Materials: - 2-Ethoxyphenol - Epichlorohydrin step1 Step 1: Epoxide Formation (Base-catalyzed reaction) start->step1 intermediate1 Intermediate: 1-(2-ethoxyphenoxy)-2,3-epoxypropane step1->intermediate1 step2 Step 2: Morpholine Ring Formation (Reaction with 2-aminoethyl hydrogen sulfate in strong base) intermediate1->step2 intermediate2 Intermediate: Viloxazine Free Base step2->intermediate2 step3 Step 3: Salt Formation (Treatment with HCl) intermediate2->step3 purification Purification (Recrystallization) step3->purification end_product Final Product: Racemic Viloxazine Hydrochloride purification->end_product

Caption: General workflow for the synthesis of racemic viloxazine HCl.

References

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of (S)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Viloxazine Hydrochloride, a morpholine (B109124) derivative, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are mediated through a multifaceted mechanism of action within the central nervous system (CNS). Historically classified as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), recent investigations have unveiled a more complex pharmacological profile, identifying it as a serotonin-norepinephrine modulating agent (SNMA). This guide provides a detailed technical overview of the core mechanisms of action of (S)-viloxazine, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Core Pharmacological Actions

(S)-Viloxazine exerts its effects on the CNS primarily through two synergistic mechanisms: inhibition of the norepinephrine transporter (NET) and modulation of specific serotonin (B10506) receptors. Notably, the (S)-enantiomer of viloxazine (B1201356) is significantly more potent than the (R)-enantiomer in its pharmacological activity[1].

Norepinephrine Reuptake Inhibition

(S)-Viloxazine is a potent inhibitor of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex. This enhanced noradrenergic neurotransmission is a key contributor to its efficacy in treating ADHD, a disorder characterized by dysregulation of catecholaminergic pathways.

Serotonergic Modulation

Beyond its effects on norepinephrine, (S)-viloxazine exhibits significant activity at serotonin 5-HT₂ receptors:

  • 5-HT₂B Receptor Antagonism: (S)-Viloxazine acts as an antagonist at the 5-HT₂B receptor.

  • 5-HT₂C Receptor Agonism: Conversely, it functions as an agonist at the 5-HT₂C receptor.

This dual serotonergic activity is believed to contribute to the modulation of downstream dopamine (B1211576) and serotonin release in the prefrontal cortex, further influencing the core symptoms of ADHD.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of viloxazine at its primary molecular targets.

Table 1: Binding Affinities (Kᵢ) of Viloxazine

TargetKᵢ (µM)
Norepinephrine Transporter (NET)0.13 - 0.63
5-HT₂B Receptor3.9 - 6.4
5-HT₂C Receptor0.66

Data compiled from multiple sources[2][3][4].

Table 2: Functional Activity (IC₅₀/EC₅₀) of Viloxazine

TargetActivityValue (µM)
Norepinephrine Transporter (NET)Inhibition (IC₅₀)0.26
5-HT₂B ReceptorAntagonism (IC₅₀)27.0
5-HT₂C ReceptorAgonism (EC₅₀)1.6 - 32.0

Data compiled from multiple sources[3][5][6].

Signaling Pathways and Neurochemical Effects

The interaction of (S)-viloxazine with its molecular targets initiates a cascade of signaling events that ultimately modulate neurotransmitter levels in key brain regions.

Noradrenergic Signaling Pathway

Viloxazine (S)-Viloxazine NET Norepinephrine Transporter (NET) in Presynaptic Neuron Viloxazine->NET Inhibits NE_Synapse Increased Synaptic Norepinephrine NET->NE_Synapse Leads to Postsynaptic_NE_Receptor Postsynaptic Adrenergic Receptors NE_Synapse->Postsynaptic_NE_Receptor Activates Signal_Transduction Signal Transduction Postsynaptic_NE_Receptor->Signal_Transduction Therapeutic_Effect_NE Improved Attention & Executive Function Signal_Transduction->Therapeutic_Effect_NE

Caption: Noradrenergic signaling pathway modulated by (S)-viloxazine.

Serotonergic and Dopaminergic Modulation

cluster_serotonin Serotonergic Modulation cluster_dopamine Dopaminergic Modulation Viloxazine_Serotonin (S)-Viloxazine HT2B 5-HT2B Receptor Viloxazine_Serotonin->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine_Serotonin->HT2C Agonizes NET_Dopamine Norepinephrine Transporter (NET) in Prefrontal Cortex Viloxazine_Serotonin->NET_Dopamine Inhibits Serotonin_Release Increased Serotonin Release (PFC) HT2B->Serotonin_Release Contributes to HT2C->Serotonin_Release Promotes Therapeutic_Effect Modulation of ADHD Symptoms Serotonin_Release->Therapeutic_Effect Dopamine_Reuptake Dopamine Reuptake NET_Dopamine->Dopamine_Reuptake Also mediates Dopamine_PFC Increased Dopamine Levels (PFC) Dopamine_Reuptake->Dopamine_PFC Inhibition leads to Dopamine_PFC->Therapeutic_Effect Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & (S)-Viloxazine Prepare_Membranes->Incubate Filter Separate Bound & Unbound Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data (Calculate IC50 & Ki) Count->Analyze End End Analyze->End Start Start Surgery Surgically Implant Guide Cannula in Rat Prefrontal Cortex Start->Surgery Recovery Allow for Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Administer_Drug Administer (S)-Viloxazine Baseline_Collection->Administer_Drug Post_Drug_Collection Collect Post-Dose Dialysate Samples Administer_Drug->Post_Drug_Collection HPLC_Analysis Analyze Neurotransmitter Levels (HPLC) Post_Drug_Collection->HPLC_Analysis End End HPLC_Analysis->End

References

Enantioselective Synthesis of (S)-Viloxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Viloxazine, the more pharmacologically active enantiomer of viloxazine (B1201356), is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) recently approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its stereospecific activity necessitates the development of efficient enantioselective synthetic methods. This technical guide provides an in-depth overview of the core strategies for the synthesis of (S)-Viloxazine, focusing on chiral resolution of racemic intermediates and asymmetric synthesis via kinetic resolution. Detailed experimental protocols, quantitative data, and process diagrams are presented to aid researchers, scientists, and drug development professionals in this field.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Viloxazine primarily revolves around two key strategies:

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture of a key intermediate, typically a protected form of viloxazine, by forming diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: This modern approach aims to create the desired stereocenter selectively. A prominent method is the hydrolytic kinetic resolution (HKR) of a racemic epoxide intermediate using a chiral catalyst. Another potential route involves the use of chiral starting materials.

This guide will delve into the practical execution of these strategies, providing detailed methodologies and comparative data.

Chiral Resolution of a Racemic Viloxazine Precursor

A viable method for obtaining (S)-Viloxazine is through the resolution of a racemic mixture of a protected intermediate, such as N-benzyl viloxazine. This method relies on the differential solubility of diastereomeric salts formed with a chiral acid.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-N-Benzyl Viloxazine

This protocol describes a representative procedure for the chiral resolution of racemic N-benzyl viloxazine using L-tartaric acid as the resolving agent.

Step 1: Formation of Diastereomeric Salts

  • Dissolve one equivalent of racemic N-benzyl viloxazine in a suitable solvent, such as methanol (B129727) or ethanol.

  • To this solution, add 0.5 equivalents of L-tartaric acid dissolved in the same solvent.

  • Heat the mixture to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt, the (S)-N-benzyl viloxazine-L-tartrate salt.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

Step 2: Liberation of the Enriched Amine

  • Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the tartaric acid and liberate the free amine into the organic layer.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the enriched (S)-N-benzyl viloxazine.

Step 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved N-benzyl viloxazine can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 4: Deprotection to (S)-Viloxazine

The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the final product, (S)-Viloxazine.

Quantitative Data

The efficiency of chiral resolution can vary significantly based on the specific conditions. Below is a table summarizing typical data for this process.

ParameterValue
Resolving AgentL-Tartaric Acid
SolventMethanol
Yield of Diastereomeric Salt40-45% (based on the racemate)
Enantiomeric Excess of (S)-N-benzyl viloxazine>98% after one crystallization
Overall Yield of (S)-Viloxazine35-40%

Logical Workflow for Chiral Resolution

Chiral_Resolution racemate Racemic N-Benzyl Viloxazine crystallization Diastereomeric Salt Crystallization racemate->crystallization resolving_agent L-Tartaric Acid resolving_agent->crystallization filtration Filtration crystallization->filtration s_salt (S)-N-Benzyl Viloxazine L-Tartrate Salt filtration->s_salt r_salt_sol (R)-N-Benzyl Viloxazine in Mother Liquor filtration->r_salt_sol basification Basification s_salt->basification s_amine Enriched (S)-N-Benzyl Viloxazine basification->s_amine deprotection N-Debenzylation s_amine->deprotection s_viloxazine (S)-Viloxazine deprotection->s_viloxazine HKR_Pathway racemic_epoxide Racemic 1-(2-ethoxyphenoxy) -2,3-epoxypropane reaction Hydrolytic Kinetic Resolution racemic_epoxide->reaction catalyst (R,R)-Jacobsen's Catalyst catalyst->reaction water H₂O water->reaction s_epoxide (S)-Epoxide (unreacted) reaction->s_epoxide selectively unreacted r_diol (R)-Diol (hydrolyzed product) reaction->r_diol selectively hydrolyzed s_viloxazine_synthesis Synthesis of (S)-Viloxazine s_epoxide->s_viloxazine_synthesis

(S)-Viloxazine: A Comprehensive Pharmacological Profile and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine, the therapeutically active enantiomer of viloxazine (B1201356), is a novel, non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Historically, viloxazine was known as a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[2][3] However, recent investigations have unveiled a more complex and multifaceted pharmacological profile, characterizing it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[3][4] This technical guide provides an in-depth exploration of the pharmacological properties, receptor binding affinities, and underlying mechanisms of action of (S)-Viloxazine, presenting key data and experimental methodologies for the scientific community. The (S)-stereoisomer of viloxazine demonstrates approximately 10 times greater potency in inhibiting norepinephrine reuptake compared to the (R)-stereoisomer.[1][4]

Receptor Binding Affinity and Functional Activity

The pharmacological activity of (S)-Viloxazine is defined by its interaction with key monoamine transporters and serotonin receptors. The following tables summarize the quantitative data on the binding affinities (Ki/KD) and functional activities (IC50/EC50) of viloxazine. It is important to note that much of the publicly available data pertains to racemic viloxazine.

Table 1: Monoamine Transporter Binding and Functional Data for Viloxazine

TransporterParameterValue (nM)SpeciesReference
Norepinephrine Transporter (NET)KD155 - 630Human[5]
Ki630Human[6][7]
IC50200Human[7]
Serotonin Transporter (SERT)KD17,300Human[5]
Ki> 10,000Human[3]
Dopamine (B1211576) Transporter (DAT)KD> 100,000Human[5]

Table 2: Serotonin Receptor Binding and Functional Data for Viloxazine

ReceptorParameterValue (nM)SpeciesReference
5-HT2BKi3,900Human[5]
IC50 (Antagonist)27,000Human[3][8]
KB (Antagonist)4,200Human[3][8]
5-HT2CKi6,400Human[5]
EC50 (Agonist)32,000Human[3]
Emax (Agonist)78.6%Human[3]
5-HT7-Weak AntagonismHuman[5]

Mechanism of Action and Signaling Pathways

(S)-Viloxazine's therapeutic effects in ADHD are attributed to its dual action on the norepinephrine and serotonin systems.

Norepinephrine Reuptake Inhibition

The primary and most potent pharmacological action of (S)-Viloxazine is the inhibition of the norepinephrine transporter (NET).[9][10] By blocking NET, (S)-Viloxazine increases the extracellular concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region critically involved in executive function and attention.[3][11]

Serotonin Receptor Modulation

In addition to its effects on norepinephrine, viloxazine also modulates specific serotonin receptors, contributing to its unique pharmacological profile.[12][13]

  • 5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at the 5-HT2B receptor.[3][8] 5-HT2B receptors are implicated in the regulation of dopamine release. Antagonism of these receptors may contribute to the therapeutic effects of viloxazine by modulating dopaminergic pathways.[3]

  • 5-HT2C Receptor Agonism: Viloxazine exhibits agonist activity at the 5-HT2C receptor.[3][9] Activation of 5-HT2C receptors is known to influence both dopamine and norepinephrine release, further contributing to the modulation of these key neurotransmitters in the prefrontal cortex.[3]

The interplay between NET inhibition and serotonin receptor modulation is believed to result in a synergistic effect, enhancing cognitive function and reducing hyperactivity and impulsivity in individuals with ADHD.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_5HT2B Postsynaptic Neuron (5-HT2B) cluster_postsynaptic_5HT2C Postsynaptic Neuron (5-HT2C) NE_vesicle Norepinephrine (NE) NET NET NE_synapse NE NE_vesicle->NE_synapse Release SViloxazine_NET (S)-Viloxazine SViloxazine_NET->NET Inhibits NE_synapse->NET HT2B 5-HT2B Receptor Gq_2B Gq HT2B->Gq_2B Activates PLC_2B PLC Gq_2B->PLC_2B Activates IP3_DAG_2B IP3 / DAG PLC_2B->IP3_DAG_2B Produces Ca_PKC_2B ↑ Ca²⁺ / ↑ PKC IP3_DAG_2B->Ca_PKC_2B Leads to SViloxazine_2B (S)-Viloxazine SViloxazine_2B->HT2B Antagonizes HT2C 5-HT2C Receptor Gq_2C Gq HT2C->Gq_2C Activates PLC_2C PLC Gq_2C->PLC_2C Activates IP3_DAG_2C IP3 / DAG PLC_2C->IP3_DAG_2C Produces Ca_PKC_2C ↑ Ca²⁺ / ↑ PKC IP3_DAG_2C->Ca_PKC_2C Leads to SViloxazine_2C (S)-Viloxazine SViloxazine_2C->HT2C Agonizes

Caption: Signaling pathways modulated by (S)-Viloxazine.

Experimental Protocols

The characterization of (S)-Viloxazine's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of (S)-Viloxazine for the norepinephrine transporter (NET), and serotonin receptors (5-HT2B, 5-HT2C).

Materials:

  • Membrane preparations from cells stably expressing the human recombinant transporter or receptor of interest.

  • Radioligand specific for the target (e.g., [3H]Nisoxetine for NET, [3H]LSD for 5-HT2B, [3H]Mesulergine for 5-HT2C).

  • (S)-Viloxazine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of (S)-Viloxazine in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its KD, and either vehicle, a known competing ligand (for non-specific binding determination), or varying concentrations of (S)-Viloxazine.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (S)-Viloxazine by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, (S)-Viloxazine) start->prepare_reagents setup_assay Set up Assay Plate (Membranes + Radioligand + Compound) prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis (IC50 -> Ki) count_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist or an antagonist at a specific receptor.

Objective: To determine the antagonist activity (IC50) of (S)-Viloxazine at the 5-HT2B receptor.

Materials:

  • CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.

  • 5-HT (serotonin) as the agonist.

  • This compound.

  • IP-One HTRF assay kit.

  • Cell culture medium and reagents.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture: Culture the 5-HT2B expressing cells to an appropriate density.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of (S)-Viloxazine or vehicle for a specified time.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80) in the presence of (S)-Viloxazine.

  • IP-One Detection: Following stimulation, lyse the cells and add the HTRF reagents (an IP1-d2 analog and an anti-IP1-cryptate antibody) according to the kit manufacturer's protocol.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence at two different wavelengths. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF ratio against the concentration of (S)-Viloxazine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To determine the agonist activity (EC50) of (S)-Viloxazine at the 5-HT2C receptor.

Materials:

  • HEK293 cells stably expressing the human recombinant 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Plate the 5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of (S)-Viloxazine to the wells using the integrated fluidic dispenser.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. An increase in intracellular calcium upon ligand binding will result in an increased fluorescence signal.

  • Data Analysis: Determine the peak fluorescence response for each concentration of (S)-Viloxazine. Plot the peak response against the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

(S)-Viloxazine possesses a distinct pharmacological profile as a serotonin norepinephrine modulating agent. Its primary mechanism of action, potent inhibition of the norepinephrine transporter, is complemented by its modulatory effects on 5-HT2B and 5-HT2C receptors. This dual mechanism provides a plausible explanation for its therapeutic efficacy in treating the complex symptoms of ADHD. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of (S)-Viloxazine and other novel compounds targeting the monoaminergic systems. Further research focusing specifically on the enantiomer-specific binding and functional activities across a broader range of CNS targets will continue to refine our understanding of this important therapeutic agent.

References

(S)-Viloxazine: A Technical Whitepaper on Early Preclinical and In Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a bicyclic morpholine (B109124) derivative, has a long history as a norepinephrine (B1679862) reuptake inhibitor (NRI). Initially developed as an antidepressant, it has been repurposed and approved in an extended-release formulation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Early research into its stereoisomers identified (S)-Viloxazine as the more pharmacologically active enantiomer, exhibiting significantly greater potency for the norepinephrine transporter (NET) than its (R)-counterpart.[1] This whitepaper provides an in-depth technical guide to the early preclinical studies and in vitro characterization of (S)-Viloxazine, focusing on its core mechanism of action, pharmacological profile, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: A Dual-Modal Approach

While historically classified as a selective norepinephrine reuptake inhibitor (SNRI), recent studies have revealed a more complex pharmacological profile for viloxazine, characterizing it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[3] The primary mechanism of action for its therapeutic effects in ADHD is believed to be the inhibition of the norepinephrine transporter (NET).[1][2] This inhibition leads to increased levels of norepinephrine and dopamine (B1211576) in the prefrontal cortex.[3][4]

In addition to its potent NET inhibition, viloxazine also interacts with specific serotonin receptors. It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[3] This dual-modal activity on both the norepinephrine and serotonin systems distinguishes it from other ADHD medications and contributes to its overall therapeutic profile.[3]

The following diagram illustrates the primary mechanism of action of (S)-Viloxazine at the neuronal synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE_Synapse Norepinephrine (NE) in Synaptic Cleft NE_Vesicle->NE_Synapse Release Post_Receptor Adrenergic Receptors SViloxazine (S)-Viloxazine SViloxazine->NET Inhibition NE_Synapse->NET NE_Synapse->Post_Receptor Binding & Signal Transduction

Mechanism of (S)-Viloxazine at the Norepinephrine Transporter.

In Vitro Pharmacological Profile

The in vitro characterization of viloxazine has been crucial in defining its potency and selectivity. The (S)-enantiomer has been shown to be approximately 10 times more potent than the (R)-enantiomer at inhibiting norepinephrine reuptake.[1]

Quantitative Data: Transporter and Receptor Interactions

The following tables summarize the quantitative data from various in vitro assays for racemic viloxazine. Given the 10-fold higher potency of the (S)-enantiomer for NET, an estimated Ki for (S)-Viloxazine can be inferred.

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition

Target Assay Type Value (Racemic Viloxazine) Reference
Norepinephrine Transporter (NET) Binding Affinity (Ki) 2300 nM [3]
Norepinephrine Transporter (NET) Uptake Inhibition (IC50) 260 nM [3][5]
Serotonin Transporter (SERT) Binding Affinity (Ki) >10,000 nM [3]
Serotonin Transporter (SERT) Uptake Inhibition (IC50) 257,000 nM [3]

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | >100,000 nM | |

Table 2: Serotonin Receptor Functional Activity

Target Assay Type Value (Racemic Viloxazine) Reference
5-HT2B Receptor Antagonist Activity (IC50) 27,000 nM [5]
5-HT2C Receptor Agonist Activity (EC50) 32,000 nM [5]

| 5-HT7 Receptor | Antagonist Activity | 52% inhibition @ 100 µM |[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize (S)-Viloxazine.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the norepinephrine transporter.

Objective: To determine the binding affinity (Ki) of (S)-Viloxazine for the human norepinephrine transporter (hNET).

Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably transfected with the human NET gene (hNET-HEK293).

  • Radioligand: [³H]Nisoxetine, a selective NET inhibitor.

  • Test Compound: (S)-Viloxazine hydrochloride.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, cell harvester, scintillation counter, glass fiber filters.

Protocol:

  • Cell Membrane Preparation:

    • Culture hNET-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled NET inhibitor like desipramine (B1205290) (for non-specific binding).

    • Add 50 µL of various concentrations of (S)-Viloxazine.

    • Add 50 µL of [³H]Nisoxetine at a concentration near its Kd.

    • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (S)-Viloxazine to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Start Start: hNET-HEK293 Cell Culture MembranePrep Cell Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate: - Membranes - [³H]Nisoxetine (Radioligand) - (S)-Viloxazine (Test Compound) MembranePrep->AssaySetup Incubation Incubation (e.g., 2 hours at 4°C) AssaySetup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify radioactivity) Washing->Counting Analysis Data Analysis: - Competition Curve - Calculate IC₅₀ and Kᵢ Counting->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for a Norepinephrine Transporter Radioligand Binding Assay.
Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Viloxazine for norepinephrine uptake.

Materials:

  • Cells: hNET-HEK293 cells.

  • Substrate: [³H]Norepinephrine.

  • Test Compound: this compound.

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer.

  • Apparatus: 24-well or 96-well cell culture plates, scintillation counter.

Protocol:

  • Cell Plating:

    • Seed hNET-HEK293 cells into multi-well plates and grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of (S)-Viloxazine in KRH buffer for 15-30 minutes at 37°C.

    • Initiate the uptake by adding [³H]Norepinephrine to each well at a final concentration close to its Km for the transporter.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake as the radioactivity in cells incubated without any inhibitor and 0% uptake as the radioactivity in the presence of a saturating concentration of a known NET inhibitor (e.g., desipramine).

    • Plot the percentage of uptake inhibition against the log concentration of (S)-Viloxazine.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

The early preclinical and in vitro characterization of (S)-Viloxazine has established it as a potent inhibitor of the norepinephrine transporter, with approximately 10-fold greater potency than its (R)-enantiomer. Its pharmacological profile is further defined by its interactions with serotonin 5-HT2B and 5-HT2C receptors, classifying it as a serotonin norepinephrine modulating agent. The experimental protocols detailed in this whitepaper provide a foundation for the continued investigation and understanding of this compound's mechanism of action and its therapeutic potential. These findings underscore the importance of stereochemistry in drug design and provide a clear rationale for the development of (S)-Viloxazine as a targeted therapeutic agent.

References

The Predominant Role of (S)-Viloxazine in the Therapeutic Effects of Viloxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor (NRI) and serotonin-norepinephrine modulating agent (SNMA), is a chiral molecule existing as a racemic mixture of (S)- and (R)-enantiomers.[1] While the approved therapeutic formulations utilize the racemic mixture, extensive research indicates that the pharmacological activity resides predominantly in the (S)-enantiomer. This technical guide provides an in-depth analysis of the role of the (S)-enantiomer in the therapeutic effects of viloxazine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The (S)-stereoisomer of viloxazine is reported to be five to ten times more pharmacologically active than the (R)-isomer.[2][3]

Data Presentation: Pharmacological Profile of Viloxazine

The therapeutic efficacy of viloxazine is primarily attributed to its interaction with key neurotransmitter transporters and receptors. While specific quantitative data for the individual enantiomers is not extensively available in published literature, the data for the racemic mixture provides a strong indication of the underlying pharmacology, which is predominantly driven by the more potent (S)-enantiomer.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of Racemic Viloxazine

TargetParameterValue (nM)Reference
Norepinephrine Transporter (NET) Ki630[4]
IC50260[5]
Serotonin (B10506) Transporter (SERT) Ki>10,000[5]
Dopamine Transporter (DAT) Ki>100,000[6]

Table 2: Serotonin Receptor Binding and Functional Activity of Racemic Viloxazine

TargetParameterValue (µM)Reference
5-HT2B Receptor Ki (Antagonist)6.40[4]
IC50 (Antagonist)27.0[7]
5-HT2C Receptor Ki (Agonist)3.90[4]
EC50 (Agonist)32.0[7]

Experimental Protocols

Chiral Separation of Viloxazine Enantiomers by High-Performance Liquid Chromatography (HPLC)

A validated enantioselective HPLC method is crucial for the separation and quantification of the (S)- and (R)-enantiomers of viloxazine. The following protocol is based on established methods for the chiral separation of viloxazine.[5]

Objective: To achieve baseline separation of (S)-viloxazine and (R)-viloxazine for quantitative analysis.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary gradient pump and UV detector.

  • Chiral Stationary Phase Column: Chiralpak IM, 250x10mm, 5µm.[5]

  • Mobile Phase: Methanol, n-hexane, and Isopropyl Alcohol (IPA) in a ratio of 30:50:20 (v/v/v).[5]

  • Viloxazine enantiomer standards.

  • Solvents for sample preparation (as per mobile phase composition).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, n-hexane, and IPA in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation: Prepare stock solutions of racemic viloxazine and the individual enantiomers in the mobile phase. Prepare working solutions at appropriate concentrations for analysis.

  • HPLC Conditions:

    • Column: Chiralpak IM, 250x10mm, 5µm.[5]

    • Mobile Phase: Methanol: n-hexane: IPA (30:50:20 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient.[5]

    • Detection Wavelength: 264.6 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and determine the retention times for the (S)- and (R)-enantiomers. The retention time for (S)-viloxazine is approximately 3.842 minutes under these conditions.[5] Quantify the enantiomers by comparing the peak areas with those of the standards.

Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of viloxazine enantiomers for the norepinephrine transporter.

Objective: To determine the inhibition constant (Ki) of the (S)- and (R)-enantiomers of viloxazine for the norepinephrine transporter.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]-Nisoxetine or another suitable radiolabeled NET ligand.

  • (S)-viloxazine and (R)-viloxazine test compounds.

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Reaction Mixture Preparation: In a microplate, combine the cell membranes, the radioligand at a concentration below its Kd, and varying concentrations of the test compounds ((S)-viloxazine or (R)-viloxazine).

  • Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of (S)-Viloxazine

The therapeutic effects of (S)-viloxazine are mediated through its primary action as a potent norepinephrine reuptake inhibitor and its modulatory effects on serotonin receptors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron S_Viloxazine (S)-Viloxazine NET Norepinephrine Transporter (NET) S_Viloxazine->NET Inhibition (Potent) NE_synapse Increased Norepinephrine NE_reuptake Norepinephrine Reuptake NE_reuptake->NET NE_vesicle Norepinephrine (NE) NE_vesicle->NE_reuptake Release NE_receptor Postsynaptic Adrenergic Receptors NE_synapse->NE_receptor Binding Therapeutic_Effects Therapeutic Effects (Improved Attention, Executive Function) NE_receptor->Therapeutic_Effects Downstream Signaling

Caption: (S)-Viloxazine's potent inhibition of the norepinephrine transporter (NET).

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) HT2B 5-HT2B Receptor Serotonin_vesicle->HT2B Binds HT2C 5-HT2C Receptor Serotonin_vesicle->HT2C Binds S_Viloxazine (S)-Viloxazine S_Viloxazine->HT2B Antagonist S_Viloxazine->HT2C Agonist Signaling_2B Downstream Signaling HT2B->Signaling_2B Signaling_2C Downstream Signaling HT2C->Signaling_2C Therapeutic_Modulation Modulation of Mood & Cognition Signaling_2B->Therapeutic_Modulation Signaling_2C->Therapeutic_Modulation

Caption: Modulatory effects of (S)-Viloxazine at 5-HT2B and 5-HT2C receptors.

Experimental Workflow

The following diagram illustrates the workflow for characterizing the stereoselective activity of viloxazine.

G start Racemic Viloxazine chiral_sep Chiral HPLC Separation start->chiral_sep s_enantiomer (S)-Viloxazine chiral_sep->s_enantiomer r_enantiomer (R)-Viloxazine chiral_sep->r_enantiomer binding_assay NET & 5-HT Receptor Binding Assays s_enantiomer->binding_assay functional_assay In Vitro Functional Assays (e.g., NE Reuptake) s_enantiomer->functional_assay r_enantiomer->binding_assay r_enantiomer->functional_assay data_analysis Data Analysis (Ki, IC50/EC50 Determination) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Stereoselective Pharmacology data_analysis->conclusion

Caption: Workflow for determining the stereoselective pharmacology of viloxazine.

Conclusion

References

A Technical Guide to the Historical Development of Viloxazine: From Antidepressant to ADHD Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine (B1201356) represents a compelling case study in drug repurposing, tracing a multi-decade journey from a second-generation antidepressant in Europe to a novel, non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in the United States. Initially marketed in the 1970s, its immediate-release formulation was characterized primarily as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). Following its commercial discontinuation, a deeper understanding of its pharmacological profile, including nuanced effects on the serotonergic system, provided the rationale for its redevelopment. An extended-release formulation, now approved as Qelbree®, has been established as an effective ADHD therapeutic. This guide provides a detailed technical overview of this transition, summarizing key clinical data, outlining experimental methodologies, and illustrating the underlying neurobiological pathways.

Early Development as an Antidepressant

Viloxazine was first described in 1972 and subsequently approved for the treatment of major depressive disorder in the United Kingdom in 1974, with marketing in several other European countries following.[1][2] As a second-generation antidepressant, it offered a distinct alternative to the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) of the era.

Original Pharmacological Profile & Mechanism of Action

Early investigations characterized viloxazine as a selective norepinephrine reuptake inhibitor (NRI).[3][4] Its therapeutic effects in depression were attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[5] Unlike many TCAs, it was noted for its relative lack of significant anticholinergic effects and lower cardiotoxicity risk, which constituted a significant improvement in its safety profile.[6][7][8]

Clinical Efficacy in Depression

Clinical trials conducted in the 1970s and 1980s established viloxazine's efficacy as comparable to TCAs like imipramine (B1671792) for mild to severe depression, but with superior tolerability.[1][9][10][11] The typical therapeutic dose ranged from 100-400 mg per day, administered in divided doses of the immediate-release formulation.[2] Despite its established efficacy and safety profile, the immediate-release formulation was withdrawn from the market in 2002 for commercial reasons, not due to safety or efficacy concerns.[2][6][7]

Table 1: Summary of Selected Historical Antidepressant Clinical Trials

Study Focus Comparator Key Findings Dosage (Viloxazine) Primary Efficacy Measure
Endogenous Depression[1]ImipramineBoth treatments showed significant improvement on depression and anxiety scales with no difference between groups.Not SpecifiedHamilton Psychiatric Rating Scale for Depression (HAM-D)
Moderately Severe Depression[9]ImipramineEfficacy was not different between treatments; viloxazine had significantly fewer side effects.100 mg, three times dailyDepression Rating Scales
Hospitalized Depressed Patients[10]ImipramineBoth drugs produced statistically significant improvement in depressive symptoms by day 7.Not SpecifiedHamilton Rating Scale (HRS)
Elderly Depressed Patients[5]PlaceboStatistically significant improvements in depression ratings for the viloxazine group after three weeks.100 to 200 mg dailyDepression Rating Scales

Repurposing for ADHD: A New Mechanistic Understanding

The rationale for repurposing viloxazine for ADHD was driven by a more sophisticated understanding of its mechanism of action and the development of an extended-release (ER) formulation to allow for once-daily dosing.

Modern Pharmacodynamic Profile

While still recognized as a potent NRI, contemporary research has revealed that viloxazine's activity is more complex. It is now often classified as a Serotonin (B10506) Norepinephrine Modulating Agent (SNMA).[3][12] This is based on preclinical and in vitro data demonstrating:

  • Moderate NET Inhibition : Viloxazine binds to the human norepinephrine transporter (NET) with affinities (K D ) reported between 155 to 630 nM.[2]

  • Serotonergic Activity : It acts as an antagonist at the serotonin 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[13][3] It has negligible affinity for the serotonin transporter (SERT).[14]

  • Dopamine (B1211576) Modulation : By inhibiting NET in the prefrontal cortex—a region where dopamine reuptake is also mediated by NET—viloxazine indirectly increases synaptic dopamine levels.[7][15]

This multi-faceted mechanism, which elevates levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, aligns with the neurobiological underpinnings of ADHD.[3][4][14]

Signaling Pathway Diagram

The diagram below illustrates the modern understanding of viloxazine's mechanism of action in a presynaptic neuron within the prefrontal cortex.

Viloxazine_MOA Viloxazine Mechanism of Action in the Prefrontal Cortex cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine (DA) Vesicle DA DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Post_Receptor_NE Postsynaptic NE Receptors NE->Post_Receptor_NE Binding DA->NET Reuptake (PFC) Post_Receptor_DA Postsynaptic DA Receptors DA->Post_Receptor_DA Binding Viloxazine Viloxazine Viloxazine->NET Blockade Serotonin_Receptors 5-HT₂B (Antagonist) 5-HT₂C (Agonist) Viloxazine->Serotonin_Receptors Modulation

Caption: Viloxazine blocks NET, increasing synaptic NE and DA, and modulates serotonin receptors.

Clinical Development for ADHD

The development of viloxazine ER (Qelbree®) for ADHD was supported by a robust clinical trial program in pediatric and adult populations. The FDA approved the ER formulation for pediatric patients in 2021 and for adults in 2022.[1]

Pivotal Clinical Trial Protocols

The Phase 3 trials were typically multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Population : Subjects aged 6-11, 12-17, or 18-65 with a primary diagnosis of ADHD according to DSM-5 criteria.[16][17]

  • Inclusion Criteria : Key inclusion criteria included a minimum score on a relevant ADHD rating scale (e.g., ADHD-RS-5 Total Score ≥28 for pediatrics, AISRS Total Score ≥26 for adults) and a Clinical Global Impressions - Severity of Illness (CGI-S) score of ≥4 (moderately ill or worse).[2][16][18]

  • Exclusion Criteria : Common exclusions were a current or past history of psychosis, active suicidality, substance use disorder within the past year, and a positive drug screen at baseline.[7][16]

  • Primary Endpoint : The primary efficacy measure was the change from baseline (CFB) at the end of the study (typically 6-8 weeks) in the total score of an investigator-administered ADHD rating scale (ADHD-RS-5 for pediatrics, AISRS for adults).[2][17]

  • Key Secondary Endpoints : These often included the CFB in the CGI-S score, responder analysis (e.g., percentage of subjects with ≥50% reduction in ADHD-RS-5 score), and functional impairment scales.[2]

Clinical Trial Workflow Diagram

The diagram below illustrates a typical workflow for the pivotal Phase 3 ADHD clinical trials.

Clinical_Trial_Workflow Typical Phase 3 ADHD Clinical Trial Workflow cluster_treatment Double-Blind Treatment Phase (6-8 Weeks) Screening Screening Period (up to 28 days) - Diagnosis Confirmation (DSM-5) - Baseline ADHD-RS-5 / AISRS & CGI-S scores - Inclusion/Exclusion Criteria Check Washout Washout Period (≥1 week for prior ADHD meds) Screening->Washout Randomization Randomization (1:1:1 or 1:1) Day 1 / Baseline Visit Washout->Randomization Titration Dose Titration Period (1-3 weeks) - Weekly dose increases Randomization->Titration Assign Treatment Arm (e.g., Placebo, Viloxazine 200mg, Viloxazine 400mg) Maintenance Dose Maintenance Period (5-6 weeks) - Stable, assigned dose Titration->Maintenance EOS End of Study (EOS) Assessment - Primary & Secondary Endpoints Measured Maintenance->EOS OLE Open-Label Extension (OLE) (Optional, for long-term safety/efficacy) EOS->OLE

Caption: Workflow of viloxazine Phase 3 ADHD trials from screening to completion.

Efficacy Data in ADHD

Viloxazine ER demonstrated statistically significant and clinically meaningful improvements in ADHD symptoms across all age groups compared to placebo.

Table 2: Efficacy of Viloxazine ER in Pediatric ADHD (Phase 3 Trials)

Study Population Trial ID Dose N (Viloxazine/Placebo) Baseline ADHD-RS-5 (Mean) Change from Baseline (LS Mean) Placebo-Adjusted Difference (p-value)
Children (6-11 yrs) NCT03247530100 mg/day157 / 160~44-16.6-5.9 (p=0.0004)
200 mg/day160 / 160~44-17.7-7.0 (p<0.0001)
Adolescents (12-17 yrs) NCT03247517200 mg/day104 / 102~40-16.0-4.5 (p=0.0232)
400 mg/day104 / 102~40-16.5-5.1 (p=0.0091)[2]

Data compiled from multiple sources referencing pediatric trials.[12][19]

Table 3: Efficacy of Viloxazine ER in Adult ADHD (Phase 3 Trial)

Study Population Trial ID Dose N (Viloxazine/Placebo) Baseline AISRS (Mean) Change from Baseline (LS Mean) Placebo-Adjusted Difference (p-value)
Adults (18-65 yrs) NCT04016779200-600 mg/day (flexible)175 / 179~37-15.5-3.8 (p=0.0040)[17]
Safety and Tolerability in ADHD

Across the clinical trial program, viloxazine ER was generally well-tolerated.

Table 4: Common Treatment-Emergent Adverse Events (Incidence ≥5% and >Placebo in ADHD Trials)

Adverse Event Pediatric Patients (6-17 yrs) Adult Patients (18-65 yrs)
Somnolence / Fatigue
Decreased Appetite
Nausea / Vomiting
Insomnia
Headache
Dry Mouth
Irritability

Discontinuation rates due to adverse events were generally low, approximately 4-9% in viloxazine groups versus 1-5% in placebo groups.[14][17]

Key Preclinical Experimental Protocols

The mechanistic rationale for viloxazine's repurposing was supported by key preclinical experiments.

In Vivo Microdialysis Methodology

To determine the effect of viloxazine on extracellular neurotransmitter concentrations in the brain, in vivo microdialysis studies were conducted.

  • Model : Freely-moving male Sprague-Dawley rats.[3]

  • Procedure :

    • Probe Implantation : A guide cannula is surgically implanted, targeting a specific brain region, most notably the medial prefrontal cortex (mPFC), which is highly implicated in ADHD pathophysiology.[3][20]

    • Perfusion : Following a recovery period, a microdialysis probe is inserted. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant low flow rate.

    • Sample Collection : Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate. Samples are collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.[21]

    • Drug Administration : Viloxazine is administered, typically via intraperitoneal (IP) injection, at various doses.[3]

    • Analysis : The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of norepinephrine, dopamine, and serotonin.[21]

  • Key Findings : These studies demonstrated that clinically relevant doses of viloxazine significantly increase extracellular levels of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.[3][14][20]

Conclusion

The developmental history of viloxazine is a paradigm of pharmaceutical evolution, from its initial role as a second-generation antidepressant to its modern application as a sophisticated, non-stimulant ADHD medication. This transition was underpinned by advancements in neuropharmacology that revealed a more complex mechanism of action than originally understood. The development of an extended-release formulation and a comprehensive clinical trial program successfully repurposed this molecule, providing a valuable therapeutic alternative for a significant patient population. This journey highlights the potential for reinvestigating established molecules with modern scientific tools to meet unmet medical needs.

References

Methodological & Application

Development of a Stability-Indicating Chiral HPLC Method for (S)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document outlines a detailed analytical method for the separation and quantification of (S)-Viloxazine Hydrochloride and its potential impurities using High-Performance Liquid Chromatography (HPLC). The described method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical compound. (S)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Ensuring the enantiomeric purity and monitoring potential degradation products is critical for the safety and efficacy of the drug.[1][4]

Method Overview

This application note details a chiral HPLC method specifically developed for the enantioselective estimation of (S)-Viloxazine and its related substances.[2][5] Additionally, reversed-phase HPLC methods for the determination of process-related impurities and degradation products are also summarized. The methods are validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[1][2][4][5][6]

Physicochemical Properties of Viloxazine Hydrochloride

A summary of the key physicochemical properties of Viloxazine Hydrochloride relevant to HPLC method development is provided below.

PropertyValueReference
Chemical Name(±)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride[1]
Molecular FormulaC₁₃H₁₉NO₃ · HCl[7]
Molecular Weight273.76 g/mol [7]
logP~8.47[1]
UV Maximum (λmax)210 nm, 221 nm, 222 nm, 264.6 nm[1][5][6][8]
SolubilitySoluble in DMSO[7]

Chiral HPLC Method for (S)-Viloxazine

This method is designed for the simultaneous estimation of (S)-Viloxazine and its enantiomeric impurity.[2][5]

Chromatographic Conditions
ParameterConditionReference
Column Chiralpack IM, 250 x 10 mm, 5 µm, SFC Semi prep[2][5]
Mobile Phase Methanol: n-Hexane: Isopropyl Alcohol (30:50:20, v/v/v)[2][5]
Flow Rate 1.0 mL/min[2][5]
Column Temperature Ambient[2][5]
Detector UV at 264.6 nm[2][5]
Injection Volume 10 µL[5]
Retention Time (S)-Viloxazine ~3.842 min[2][5]
Retention Time (Impurity-1) ~2.236 min[2][5]
Method Validation Summary
ParameterResultReference
Linearity Range 125-750 µg/mL for (S)-Viloxazine[2][5]
Correlation Coefficient (r²) > 0.999[2][5]
Accuracy (% Recovery) 98-102%[5]
Precision (%RSD) < 2%[5]

Reversed-Phase HPLC Methods for Impurity Profiling

For the determination of process-related impurities and degradation products, the following reversed-phase HPLC methods have been developed.[1][4][6][8]

Method 1: C8 Column
ParameterConditionReference
Column Agilent Eclipse XDB C8, 250 x 4.6 mm, 5 µm[1][4]
Mobile Phase Gradient elution with Potassium Phosphate buffer (pH 2.35) and Acetonitrile[1][4]
Flow Rate 0.8 mL/min[1][4]
Column Temperature 45-55°C[1]
Detector UV at 210 nm[1][4]
Injection Volume 10 µL[1]
Method 2: Phenyl Column
ParameterConditionReference
Column X-bridge phenyl, 250 x 4.6 mm, 5 µm[6]
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid (60:40, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detector UV at 221 nm[6]
Retention Time ~2.272 min[6]

Experimental Protocols

Preparation of Standard and Sample Solutions (Chiral Method)

Standard Stock Solution: Accurately weigh and transfer 50 mg of (S)-Viloxazine working standard into a 10 mL volumetric flask.[2] Dissolve and dilute to the mark with the mobile phase.[2]

Sample Solution: Prepare a sample solution of Viloxazine Hydrochloride active pharmaceutical ingredient (API) in the diluent (80:20 v/v water:methanol) to achieve a final concentration of approximately 0.8 mg/mL.[1]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][5]

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl and keep at 60°C for 1 hour. Neutralize with 1N NaOH and dilute with the diluent.[2]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH and keep at 60°C for 1 hour. Neutralize with 1N HCl and dilute with the diluent.[2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide and keep at 60°C for 30 minutes. Dilute with the diluent.[8]

  • Thermal Degradation: Keep the (S)-Viloxazine working standard in a hot air oven at 105°C for 3 hours.[2]

  • Photolytic Degradation: Expose the (S)-Viloxazine working standard to a photostability chamber for 3 hours.[2]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S1 Weigh (S)-Viloxazine Standard S2 Dissolve in Mobile Phase S1->S2 S3 Prepare Sample Solution S2->S3 H1 Inject into HPLC System S3->H1 H2 Chromatographic Separation (Chiral Column) H1->H2 H3 UV Detection H2->H3 D1 Data Acquisition H3->D1 D2 Peak Integration & Quantification D1->D2 D3 Method Validation (ICH) D2->D3

Caption: Experimental workflow for (S)-Viloxazine HPLC analysis.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples FD_Start (S)-Viloxazine Stock Solution FD1 Acid Hydrolysis (1N HCl, 60°C) FD_Start->FD1 FD2 Base Hydrolysis (1N NaOH, 60°C) FD_Start->FD2 FD3 Oxidation (20% H2O2, 60°C) FD_Start->FD3 FD4 Thermal (105°C) FD_Start->FD4 FD5 Photolytic FD_Start->FD5 A1 Neutralization (if applicable) & Dilution FD1->A1 FD2->A1 FD3->A1 FD4->A1 FD5->A1 A2 HPLC Analysis A1->A2 A3 Assess Peak Purity & Degradation A2->A3

References

Application Notes and Protocols for Chiral Separation of Viloxazine Enantiomers using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The molecule contains a chiral center, resulting in two enantiomers, (S)-Viloxazine and (R)-Viloxazine. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to develop analytical methods to separate and quantify them.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of chiral compounds like Viloxazine.[2][3][4] This document provides a detailed application note and protocol for the chiral separation of Viloxazine enantiomers using HPLC.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[1] The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support, typically silica (B1680970) gel.[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. These diastereomeric complexes have different binding energies, leading to different retention times for each enantiomer and, thus, their separation.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of Viloxazine enantiomers by HPLC.

Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis A Prepare Racemic Viloxazine Standard Solution B Prepare Mobile Phase C Degas Mobile Phase D Equilibrate HPLC System with Mobile Phase C->D E Inject Sample D->E F Chromatographic Separation on Chiral Column E->F G Detect Eluted Enantiomers (UV) F->G H Record Chromatogram G->H I Integrate Peaks and Quantify H->I

Figure 1: General workflow for HPLC chiral separation.

Detailed Application Protocol

This protocol is based on a validated method for the chiral separation of S-Viloxazine from its impurities.[6][7]

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Isopropyl Alcohol (IPA, HPLC grade)

  • Standards: Racemic Viloxazine, S-Viloxazine

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, and UV detector (e.g., Waters Alliance e2695)[6]

    • Chiral HPLC Column: Chiralpack IM, 250 x 10 mm, 5 µm[6][7]

    • Sonicator

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of Viloxazine enantiomers.

ParameterCondition
Column Chiralpack IM, 250 x 10 mm, 5 µm[6][7]
Mobile Phase Methanol: n-Hexane: IPA (30:50:20 v/v/v)[6][7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature Ambient[7]
Detection Wavelength 264.6 nm[6][7]
Injection Volume 10 µL[6]

3. Solution Preparation

  • Mobile Phase Preparation:

    • Carefully measure 300 mL of Methanol, 500 mL of n-Hexane, and 200 mL of IPA.

    • Combine the solvents in a suitable container and mix thoroughly.[6]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (Racemic Viloxazine):

    • Accurately weigh 50 mg of racemic Viloxazine working standard.[6]

    • Transfer it to a 10 mL volumetric flask.[6]

    • Add a suitable diluent (e.g., the mobile phase) and sonicate to dissolve.[6]

    • Make up the volume to the mark with the diluent.[6]

  • Working Standard Solution Preparation:

    • Further dilute the stock solution to achieve the desired concentration for analysis. For linearity studies, a range of 125-750 µg/mL has been reported for S-Viloxazine.[6]

4. HPLC System Setup and Analysis

  • System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the Chiralpack IM column at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • System Suitability: Inject the standard solution multiple times (e.g., six injections) to check for system suitability parameters such as retention time repeatability, peak area precision, and resolution between the enantiomers.

  • Sample Injection: Inject 10 µL of the prepared standard or sample solution into the HPLC system.[6]

  • Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

Logical Relationship for Method Development

The development of a robust chiral HPLC method involves a systematic optimization of various parameters. The following diagram illustrates the logical relationships in this process.

MethodDev cluster_params Key Parameters to Optimize cluster_goals Desired Outcomes A Chiral Stationary Phase (CSP) Selection B Mobile Phase Composition A->B F Baseline Resolution (Rs > 1.5) A->F C Flow Rate B->C D Column Temperature B->D G Good Peak Shape (Tailing Factor ~ 1) B->G C->F H Reasonable Retention Times C->H D->F D->H E Detection Wavelength I High Sensitivity E->I

Figure 2: Key parameter optimization for chiral HPLC.

Expected Results and Data Presentation

The described method is expected to provide a good resolution between the Viloxazine enantiomers. Based on the literature, the retention time for S-Viloxazine is approximately 3.842 minutes.[7] The retention time for the R-enantiomer is expected to be different, allowing for baseline separation.

Table 1: Summary of Chromatographic Performance

ParameterReported Value
Retention Time (S-Viloxazine) ~3.842 min[7]
Linearity Range (S-Viloxazine) 125 - 750 µg/mL[6]
Recovery 98 - 102%[6]

Note: The retention time of the other enantiomer and the resolution factor would need to be determined experimentally using a racemic mixture.

Troubleshooting

  • Poor Resolution:

    • Optimize the mobile phase composition by adjusting the ratio of the solvents.

    • Try a different chiral stationary phase.

    • Adjust the column temperature.

  • Peak Tailing:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Check for column contamination or degradation.

  • Inconsistent Retention Times:

    • Ensure the mobile phase is properly mixed and degassed.

    • Check for leaks in the HPLC system.

    • Ensure the column temperature is stable.

By following this detailed application note and protocol, researchers, scientists, and drug development professionals can effectively perform the chiral separation of Viloxazine enantiomers using HPLC. This is essential for the quality control and stereoselective analysis of Viloxazine in pharmaceutical formulations.

References

Application Notes and Protocols for In Vitro Evaluation of (S)-Viloxazine's Impact on Neurotransmitter Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro pharmacology of (S)-Viloxazine, with a focus on its effects on the reuptake of key neurotransmitters. The included protocols offer standardized methods to assess the binding affinity and functional potency of (S)-Viloxazine at the human norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).

(S)-Viloxazine is recognized primarily as a selective norepinephrine reuptake inhibitor (NRI).[1] However, a comprehensive understanding of its in vitro profile reveals a more complex mechanism of action that includes modulation of specific serotonin receptors.[2][3][4] This document is dedicated to the methodologies for characterizing its interaction with neurotransmitter transporters.

Data Summary: (S)-Viloxazine's In Vitro Profile at Neurotransmitter Transporters

The following table summarizes the quantitative data on the binding affinity and functional inhibition of (S)-Viloxazine at human monoamine transporters.

TransporterParameterValue (nM)Assay TypeReference
Norepinephrine Transporter (NET) KD155 - 630Radioligand Binding[1]
Ki630Radioligand Binding[5]
IC50200 - 260Norepinephrine Uptake[5][6]
Serotonin Transporter (SERT) KD17,300Radioligand Binding[1]
Ki>10,0005-HT Uptake Inhibition[2][7]
IC50257,0005-HT Uptake Inhibition[2]
Dopamine Transporter (DAT) KD>100,000Radioligand Binding[1][2]
Ki>100,000Dopamine Uptake Inhibition[5]

Note: KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of a compound in inhibiting a biological process, with a lower value indicating greater potency.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable for standard laboratory settings equipped for cell culture and radioisotope handling or fluorescence-based assays.

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Ki)

This protocol determines the binding affinity of (S)-Viloxazine for NET, SERT, and DAT using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of (S)-Viloxazine at human NET, SERT, and DAT.

Materials:

  • Cell Lines: HEK293 cells stably expressing human NET (hNET), hSERT, or hDAT.

  • Radioligands:

    • For hNET: [3H]-Nisoxetine

    • For hSERT: [3H]-Citalopram

    • For hDAT: [3H]-WIN 35,428

  • (S)-Viloxazine: Stock solution in a suitable solvent (e.g., DMSO).

  • Competitors (for defining non-specific binding):

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Scintillation Fluid.

  • 96-well microplates.

  • Cell harvester and filter mats (GF/B or equivalent).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture the respective cell lines to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of the appropriate competitor, 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of (S)-Viloxazine at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 4°C) for 60-120 minutes to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the (S)-Viloxazine concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay for Functional Inhibition (IC50)

This protocol measures the functional potency of (S)-Viloxazine in inhibiting the reuptake of norepinephrine and serotonin into cells expressing the respective transporters.

Objective: To determine the IC50 value of (S)-Viloxazine for the inhibition of norepinephrine and serotonin uptake.

Materials:

  • Cell Lines: HEK293 cells stably expressing hNET or hSERT.[8]

  • Radioabeled Neurotransmitters: [3H]-Norepinephrine or [3H]-Serotonin.

  • (S)-Viloxazine: Stock solution in a suitable solvent.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Scintillation Fluid.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating:

    • Seed the HEK293-hNET or HEK293-hSERT cells into 96-well plates at a density of 40,000-80,000 cells per well and allow them to adhere overnight.[8]

  • Assay Preparation:

    • On the day of the assay, wash the cells once with uptake buffer.

    • Add 50 µL of uptake buffer containing various concentrations of (S)-Viloxazine to the appropriate wells in triplicate.

    • Include control wells with buffer only (for total uptake) and wells with a known potent inhibitor (e.g., desipramine for NET, fluoxetine for SERT) to determine non-specific uptake.

  • Pre-incubation:

    • Pre-incubate the plate for 10-20 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of uptake buffer containing the radiolabeled neurotransmitter ([3H]-Norepinephrine or [3H]-Serotonin) to each well to initiate the uptake reaction. The final concentration of the radiolabeled neurotransmitter should be close to its Km value for the transporter.

  • Incubation:

    • Incubate the plate for 10-15 minutes at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the solution from the wells and wash the cells three times with ice-cold uptake buffer to terminate the uptake.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a scintillation cocktail directly to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the (S)-Viloxazine concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

The following diagrams illustrate the key concepts related to the in vitro assessment of (S)-Viloxazine.

G Mechanism of Neurotransmitter Reuptake and Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitter) neurotransmitter_out Neurotransmitter vesicle->neurotransmitter_out Release transporter Neurotransmitter Transporter (NET, SERT, DAT) neurotransmitter_in Neurotransmitter (reuptake) transporter->neurotransmitter_in neurotransmitter_out->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter_out->receptor Binding viloxazine (S)-Viloxazine viloxazine->transporter Inhibition G Workflow for Radioligand Binding Assay prep Prepare Cell Membranes (Expressing Transporter) setup Set Up Assay Plate: - Membranes - Radioligand - (S)-Viloxazine (or buffer/competitor) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (Calculate Ki) count->analyze G Workflow for Neurotransmitter Uptake Assay plate Plate Cells Expressing Transporter preincubate Pre-incubate with (S)-Viloxazine plate->preincubate initiate Initiate Uptake with Radiolabeled Neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Uptake and Wash Cells incubate->terminate lyse Lyse Cells and Count Radioactivity terminate->lyse analyze Analyze Data (Calculate IC50) lyse->analyze G Selectivity of (S)-Viloxazine for Neurotransmitter Transporters viloxazine (S)-Viloxazine net NET (Moderate Inhibition) viloxazine->net High Affinity sert SERT (Very Weak Inhibition) viloxazine->sert Low Affinity dat DAT (Negligible Inhibition) viloxazine->dat Very Low Affinity

References

Application Notes and Protocols for Testing (S)-Viloxazine Efficacy in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine is a serotonin (B10506) norepinephrine (B1679862) modulating agent (SNMA) with a unique pharmacological profile, making it a molecule of interest for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It acts as a selective norepinephrine reuptake inhibitor (NRI) and also exhibits antagonist activity at the 5-HT2B receptor and agonist activity at the 5-HT2C receptor.[1][2] This multimodal mechanism of action is believed to contribute to its therapeutic effects on the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.

To evaluate the preclinical efficacy of (S)-Viloxazine, robust and validated animal models of ADHD are essential. This document provides detailed application notes and protocols for testing the efficacy of (S)-Viloxazine in two widely used rodent models: the Spontaneously Hypertensive Rat (SHR) and the neonatal 6-hydroxydopamine (6-OHDA) lesion model.

Animal Models of ADHD

The Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model that displays behavioral characteristics analogous to the combined type of ADHD in humans, including hyperactivity, impulsivity, and deficits in sustained attention.[3] Wistar-Kyoto (WKY) rats are the recommended normotensive control strain for comparison with SHRs.

Neonatal 6-hydroxydopamine (6-OHDA) Lesion Model

This neurodevelopmental model involves the administration of the neurotoxin 6-OHDA to neonatal rat pups, which leads to a significant and selective depletion of dopamine (B1211576) in the prefrontal cortex and striatum.[4] This dopaminergic deficit results in a behavioral phenotype that mimics many of the core symptoms of ADHD, including hyperactivity and cognitive deficits.[4]

Data Presentation: Neurochemical Effects of Viloxazine (B1201356)

Preclinical studies in rats have demonstrated that viloxazine significantly modulates key neurotransmitters implicated in ADHD pathophysiology. The following tables summarize the quantitative data on the effects of viloxazine on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a critical brain region for executive function and attention.

Table 1: Effect of Viloxazine (50 mg/kg, IP) on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex [2]

NeurotransmitterPeak Increase from Baseline (Mean ± SEM)Time to Peak (minutes)
Norepinephrine (NE)649 ± 57%60
Dopamine (DA)670 ± 105%60
Serotonin (5-HT)506 ± 133%90

Table 2: Dose-Dependent Effect of Viloxazine on Extracellular Norepinephrine and Serotonin Levels in the Rat Medial Prefrontal Cortex (mPFC) [5]

Viloxazine Dose (mg/kg, IP)Peak NE Increase from Baseline (Mean ± SEM)Peak 5-HT Increase from Baseline (Mean ± SEM)
3Significant increase vs. vehicleNot specified
10Significant increase vs. vehicleSignificant increase vs. vehicle
30545 ± 78%197.9 ± 46.0%

Experimental Protocols

The following protocols describe key behavioral assays to assess the core symptoms of ADHD in rodent models and evaluate the therapeutic potential of (S)-Viloxazine.

Assessment of Hyperactivity: Open Field Test

Objective: To evaluate spontaneous locomotor activity and exploratory behavior. Hyperactivity in ADHD models is often characterized by increased distance traveled and rearing frequency.

Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats) with high walls to prevent escape. The arena is typically made of a non-reflective material and is placed in a sound-attenuated room with consistent, dim lighting.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Gently place the rat in the center of the open field arena.

  • Allow the animal to freely explore the arena for a predetermined duration (e.g., 15-30 minutes).

  • Record the session using an overhead video camera connected to a video-tracking system.

  • After each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.

Data Analysis: The video-tracking software will automatically quantify various parameters. Key measures for hyperactivity include:

  • Total distance traveled (cm): The total path length covered by the animal.

  • Time spent in the center zone (s): The duration the animal spends in the central, more anxiogenic area of the arena.

  • Rearing frequency: The number of times the animal stands on its hind legs.

Assessment of Inattention and Working Memory: Y-Maze Spontaneous Alternation

Objective: To assess spatial working memory and exploratory behavior, which are proxies for attention. Rodents with normal cognitive function will tend to explore the novel arms of the maze, demonstrating spontaneous alternation.

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high for rats) positioned at a 120° angle from each other.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes.

  • Gently place the rat at the end of one arm, facing the center.

  • Allow the animal to freely explore the maze for a set duration (e.g., 8 minutes).

  • Record the sequence of arm entries manually or using a video-tracking system. An arm entry is counted when all four paws are within the arm.

  • Clean the maze with 70% ethanol between trials.

Data Analysis:

  • Spontaneous Alternation Percentage (%): Calculated as the number of alternations (entries into three different arms on consecutive choices) divided by the total number of arm entries minus two, multiplied by 100.

    • Formula: [(Number of alternations) / (Total arm entries - 2)] * 100

  • A higher percentage of spontaneous alternation is indicative of better spatial working memory and attention.

Assessment of Attention and Impulsivity: 5-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To measure sustained attention and motor impulsivity. This task is highly translatable to human continuous performance tasks used to assess ADHD.

Apparatus: An operant chamber with five nose-poke apertures arranged on a curved wall. Each aperture can be illuminated, and a food dispenser is located on the opposite wall to deliver a reward (e.g., a sugar pellet).

Procedure: This is a multi-stage training and testing protocol:

  • Habituation and Magazine Training: Acclimate the rats to the operant chamber and train them to retrieve rewards from the food magazine.

  • Initial Training: Train the rats to associate a light stimulus in one of the five apertures with a food reward. Initially, the stimulus duration is long (e.g., 30 seconds) and the inter-trial interval (ITI) is short.

  • Sustained Attention Training: Gradually increase the task difficulty by shortening the stimulus duration (e.g., to 0.5-1 second) and increasing the ITI (e.g., to 5 seconds).

  • Testing: Once the animals reach a stable baseline performance (e.g., >80% accuracy and <20% omissions), drug efficacy testing can begin. Administer (S)-Viloxazine or vehicle at a predetermined time before the test session.

Data Analysis:

  • Accuracy (%): The percentage of correct responses to the illuminated aperture. A measure of sustained attention.

  • Omission Errors (%): The percentage of trials in which the animal fails to respond. Also related to inattention.

  • Premature Responses: The number of responses made during the ITI, before the stimulus is presented. A measure of impulsivity.

  • Perseverative Responses: The number of repeated responses in an aperture after a correct response has been made.

Visualization of Pathways and Workflows

Caption: Proposed mechanism of action of (S)-Viloxazine in ADHD.

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment Administration cluster_behavioral Behavioral Testing cluster_analysis Data Analysis SHR Spontaneously Hypertensive Rat (SHR) Viloxazine (S)-Viloxazine SHR->Viloxazine WKY Wistar-Kyoto Rat (Control) Vehicle Vehicle Control WKY->Vehicle SixOHDA Neonatal 6-OHDA Lesion Model SixOHDA->Viloxazine Sham Sham Control Sham->Vehicle OpenField Open Field Test (Hyperactivity) Viloxazine->OpenField YMaze Y-Maze Test (Inattention) Viloxazine->YMaze FiveCSRTT 5-CSRTT (Attention & Impulsivity) Viloxazine->FiveCSRTT Vehicle->OpenField Vehicle->YMaze Vehicle->FiveCSRTT Data Quantitative Behavioral Data OpenField->Data YMaze->Data FiveCSRTT->Data

Caption: General experimental workflow for testing (S)-Viloxazine efficacy.

Neonatal_6OHDA_Lesion_Protocol Pups Neonatal Rat Pups (Postnatal Day 5-7) Anesthesia Induce Hypothermia (Anesthesia) Pups->Anesthesia Injection Intracerebroventricular (ICV) Injection Anesthesia->Injection SixOHDA_Injection 6-OHDA Solution Injection->SixOHDA_Injection Lesion Group Vehicle_Injection Vehicle (Ascorbic Acid in Saline) Injection->Vehicle_Injection Sham Group Recovery Recovery on a Warming Pad SixOHDA_Injection->Recovery Vehicle_Injection->Recovery Return Return to Dam Recovery->Return BehavioralTesting Behavioral Testing (Adulthood) Return->BehavioralTesting

Caption: Workflow for the neonatal 6-OHDA lesion procedure.

References

Protocol for Oral Administration of (S)-Viloxazine Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Viloxazine Hydrochloride is a selective norepinephrine (B1679862) reuptake inhibitor that has gained attention for its potential therapeutic applications. This document provides a detailed protocol for the oral administration of this compound in rodent models, specifically rats, to ensure consistency and reproducibility in preclinical research. The protocols outlined below are based on established methodologies in rodent drug administration and findings from various preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the oral administration of this compound in rats, compiled from various preclinical studies.

Table 1: Dosage and Administration Parameters for this compound in Rat Studies

ParameterValueSpecies/StrainNotes
Route of Administration Oral (gavage)Rat (Sprague-Dawley)Recommended for precise dosing.
Dosage Range 1 - 50 mg/kgRat (Sprague-Dawley)Doses up to 217 mg/kg have been used in toxicity studies.[1][2]
Vehicle 0.9% Saline or WaterGeneral Rodent StudiesViloxazine (B1201356) hydrochloride is soluble in water.[3]
Volume 5 - 10 mL/kgRatMaximum recommended volume for oral gavage in rats.[4][5]
Frequency Once dailyRatConsistent with many preclinical study designs.

Table 2: Pharmacokinetic Parameters of Viloxazine in Rats

ParameterValueRouteNotes
Oral LD50 2000 mg/kgOralLethal dose in 50% of the rat population.[6][7]
Metabolism Major route is O-deethylation with subsequent sulfation.OralMinor routes include hydroxylation followed by glucuronidation.[8]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Vehicle (e.g., sterile 0.9% saline or sterile water)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of drug needed.

  • Weigh the this compound powder: Accurately weigh the calculated amount of powder using an analytical balance.

  • Prepare the vehicle: Measure the required volume of the chosen vehicle.

  • Dissolve the powder: Add the weighed this compound powder to the vehicle in a sterile conical tube.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter. Viloxazine hydrochloride is soluble in water.[3]

  • Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to prepare fresh solutions for each experiment to ensure stability.

Oral Gavage Administration Protocol in Rats

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (16-18 gauge for adult rats)[9]

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility and handling for at least one week prior to the experiment.

  • Fasting (optional): Depending on the study design, animals may be fasted for a few hours before dosing to ensure consistent absorption.

  • Weigh the animal: On the day of dosing, weigh each rat to accurately calculate the volume of the dosing solution to be administered.

  • Prepare the dose: Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

  • Animal Restraint:

    • Securely restrain the rat to prevent movement and injury. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, supporting the body with the other hand.[10]

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.[11]

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.[4]

  • Administration:

    • Once the needle is correctly positioned in the esophagus (the animal should be able to breathe normally), slowly administer the solution.[5]

    • Administer the solution over a few seconds to prevent regurgitation.[5]

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the animal to its cage.

    • Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or excessive salivation.[12]

Visualizations

Signaling Pathway of this compound

viloxazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binding Serotonin_Receptors Serotonin Receptors (5-HT2B, 5-HT2C) Viloxazine (S)-Viloxazine Hydrochloride Viloxazine->NET Inhibits Viloxazine->Serotonin_Receptors Modulates

Caption: Signaling pathway of this compound.

Experimental Workflow for Oral Administration

oral_administration_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Post-Administration A Calculate Dose B Weigh (S)-Viloxazine HCl A->B C Prepare Vehicle B->C D Dissolve and Vortex C->D E Weigh Animal D->E F Prepare Dose in Syringe E->F G Restrain Animal F->G H Administer via Oral Gavage G->H I Monitor for Distress H->I J Return to Cage I->J K Subsequent Observations J->K

Caption: Experimental workflow for oral administration.

References

Application Notes and Protocols for Electrophysiological Studies of (S)-Viloxazine on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the electrophysiological properties of (S)-Viloxazine, a serotonin-norepinephrine modulating agent. The following sections detail the compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for conducting electrophysiological experiments to assess its effects on neuronal activity.

Introduction

(S)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional activity at serotonin (B10506) receptors.[1][2] It is understood to exert its therapeutic effects through the modulation of both norepinephrine and serotonin levels in the brain.[3] Specifically, it acts as a norepinephrine reuptake inhibitor and displays antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors.[4][5][6] This multimodal mechanism of action distinguishes it from other ADHD medications and suggests a broader neuromodulatory effect.[3][7] Preclinical studies have demonstrated that viloxazine (B1201356) can increase extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[4][8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of Viloxazine, as well as its effects on neurotransmitter levels from in vivo microdialysis studies.

Table 1: In Vitro Receptor and Transporter Binding and Functional Activity of Viloxazine

TargetAssay TypeSpeciesValueUnitReference
Norepinephrine Transporter (NET)Binding Affinity (Ki)Human155 - 630nM[1]
Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)Rat~300nM[11]
Serotonin Transporter (SERT)Binding Affinity (KD)Human17,300nM[1]
Dopamine Transporter (DAT)Binding Affinity (KD)Human>100,000nM[1]
5-HT2B ReceptorBinding Affinity (Ki)Human3,900nM[1]
5-HT2B ReceptorFunctional Antagonism (KB)CHO Cells4.2µM[4]
5-HT2C ReceptorBinding Affinity (Ki)Human6,400nM[1]
5-HT2C ReceptorFunctional Agonism (EC50)CHO Cells32.0µM[4]

Table 2: In Vivo Effects of Viloxazine on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex (PFC)

NeurotransmitterDose of Viloxazine (mg/kg, i.p.)Maximum Increase from Baseline (%)Time to Maximum Effect (minutes)Reference
Norepinephrine (NE)30~54560[12]
Norepinephrine (NE)50>40060 - 240[4][6]
Dopamine (DA)30Significant Increase-[10][12]
Dopamine (DA)50~30060 - 240[4][6]
Serotonin (5-HT)30Significant Increase-[10][12]
Serotonin (5-HT)50~50660[4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of (S)-Viloxazine and a general workflow for electrophysiological experiments.

viloxazine_pathway cluster_effects Downstream Effects viloxazine (S)-Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonizes ht2c 5-HT2C Receptor viloxazine->ht2c Activates ne_neuron Noradrenergic Neuron gaba_interneuron GABAergic Interneuron ht2b->gaba_interneuron Located on ht_release Increased Serotonin Release ht2b->ht_release Disinhibits (via GABA) pyramidal_neuron Pyramidal Neuron ht2c->pyramidal_neuron Located on ht2c->ht_release Modulates ne_release Increased Norepinephrine Release ne_neuron->ne_release Leads to gaba_interneuron->pyramidal_neuron Inhibits da_release Increased Dopamine Release (PFC) ne_release->da_release neuronal_activity Modulation of Neuronal Activity ne_release->neuronal_activity da_release->neuronal_activity ht_release->neuronal_activity

Proposed signaling pathway of (S)-Viloxazine.

electrophys_workflow prep Preparation of Brain Slices or Neuronal Cultures setup Electrophysiology Rig Setup (Patch-Clamp or In Vivo) prep->setup baseline Baseline Recording of Neuronal Activity setup->baseline application Application of (S)-Viloxazine baseline->application recording Recording of Neuronal Activity in the Presence of Viloxazine application->recording washout Washout of Viloxazine recording->washout post_washout Post-Washout Recording washout->post_washout analysis Data Analysis (Firing Rate, PSPs, etc.) post_washout->analysis interpretation Interpretation of Results analysis->interpretation

General experimental workflow for electrophysiological studies.

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of (S)-Viloxazine using in vitro whole-cell patch-clamp and in vivo extracellular recordings.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings in Prefrontal Cortex Slices

Objective: To determine the effects of (S)-Viloxazine on the intrinsic excitability and synaptic transmission of pyramidal neurons in the prefrontal cortex (PFC).

Materials:

  • (S)-Viloxazine hydrochloride (dissolved in aCSF)

  • Animal model: Adolescent Sprague-Dawley rats (P21-P35)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Vibratome for brain slicing

Methodology:

  • Brain Slice Preparation:

    • Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Rapidly dissect the brain and prepare 300 µm coronal slices of the PFC using a vibratome in ice-cold, oxygenated aCSF.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize pyramidal neurons in layer V of the PFC using an upright microscope with DIC optics.

    • Use borosilicate glass pipettes (3-5 MΩ) filled with intracellular solution.

  • Electrophysiological Recordings:

    • Current-Clamp Recordings (for intrinsic excitability):

      • Establish a whole-cell configuration.

      • Record the resting membrane potential.

      • Inject a series of depolarizing current steps (e.g., -100 pA to +300 pA, 500 ms (B15284909) duration) to elicit action potentials.

      • Record baseline firing frequency, action potential threshold, and adaptation.

      • Bath-apply (S)-Viloxazine (e.g., 1, 10, 30 µM) and repeat the current injection protocol.

      • Perform a washout with aCSF and record again.

    • Voltage-Clamp Recordings (for synaptic currents):

      • Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).

      • Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

      • Record baseline sEPSC and sIPSC frequency and amplitude for 5-10 minutes.

      • Bath-apply (S)-Viloxazine and record for 10-15 minutes.

      • Perform a washout with aCSF.

  • Data Analysis:

    • Analyze changes in firing frequency, action potential properties, and sEPSC/sIPSC frequency and amplitude using appropriate software (e.g., Clampfit, Mini Analysis).

    • Use statistical tests (e.g., paired t-test, ANOVA) to determine the significance of (S)-Viloxazine's effects.

Protocol 2: In Vivo Extracellular Single-Unit Recordings in the Locus Coeruleus

Objective: To investigate the effect of systemic administration of (S)-Viloxazine on the firing rate of norepinephrine (NE) neurons in the locus coeruleus (LC).

Materials:

  • This compound (dissolved in saline)

  • Animal model: Adult male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane)

  • Stereotaxic apparatus

  • Glass micropipettes for recording

  • Electrophysiology recording system (amplifier, data acquisition system)

Methodology:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Drill a small burr hole in the skull above the locus coeruleus (coordinates relative to bregma: AP -9.8 mm, ML ±1.2 mm, DV -5.5 to -6.5 mm).

  • Electrophysiological Recordings:

    • Lower a glass micropipette (2-5 MΩ, filled with 2M NaCl) into the LC.

    • Identify NE neurons based on their characteristic electrophysiological properties: a slow, regular firing rate (0.5-5 Hz), long-duration positive action potentials, and a biphasic response to a noxious foot pinch.

    • Record the baseline firing rate of a stable neuron for at least 5-10 minutes.

  • Drug Administration:

    • Administer (S)-Viloxazine intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg).

    • Continuously record the firing rate of the same neuron for at least 60 minutes post-injection.

  • Data Analysis:

    • Analyze the change in the firing rate of LC neurons over time following (S)-Viloxazine administration.

    • Express the firing rate as a percentage of the baseline firing rate.

    • Use statistical analysis to determine the dose-dependent effects of (S)-Viloxazine.

Conclusion

The provided protocols offer a framework for the detailed electrophysiological investigation of (S)-Viloxazine. By employing these techniques, researchers can further elucidate the compound's impact on neuronal excitability and synaptic function, contributing to a deeper understanding of its therapeutic mechanism of action in conditions such as ADHD. The multimodal nature of (S)-Viloxazine, targeting both norepinephrine and serotonin systems, suggests that a comprehensive electrophysiological characterization is crucial for its continued development and clinical application.

References

Application Notes & Protocols for Developing Stable (S)-Viloxazine Formulations for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine, the more pharmacologically active stereoisomer of Viloxazine, is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with modulating effects on serotonin (B10506) receptors.[1] Its primary mechanism of action involves inhibiting the norepinephrine transporter (NET), and it also acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[2][3][4][5] This dual action on both noradrenergic and serotonergic systems makes it a molecule of significant interest for research in neuropsychiatric disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[2][4]

These application notes provide detailed protocols for the preparation of simple (S)-Viloxazine formulations suitable for preclinical research and methodologies for assessing their stability.

Signaling Pathway of (S)-Viloxazine

(S)-Viloxazine's therapeutic effects are believed to stem from its modulation of norepinephrine and serotonin pathways in the prefrontal cortex (PFC).[5] By blocking the norepinephrine transporter (NET), it increases the extracellular concentration of norepinephrine.[1] Additionally, its interaction with serotonin receptors 5-HT2B (antagonism) and 5-HT2C (agonism) contributes to an increase in serotonin levels in the PFC.[3][5] This combined action is thought to address the core symptoms of ADHD.[5]

Viloxazine_Signaling_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron NE_Vesicle Norepinephrine (NE) NE_Synapse NE NE_Vesicle->NE_Synapse Release 5HT_Vesicle Serotonin (5-HT) 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release NE_Receptor NE Receptors NE_Synapse->NE_Receptor Binding NET NET NE_Synapse->NET Reuptake 5HT2B_Receptor 5-HT2B Receptor 5HT_Synapse->5HT2B_Receptor Binding 5HT2C_Receptor 5-HT2C Receptor 5HT_Synapse->5HT2C_Receptor Binding Increased_5HT Increased Extracellular 5-HT SV (S)-Viloxazine SV->5HT2B_Receptor Antagonizes SV->5HT2C_Receptor Agonist SV->NET Inhibits Increased_NE Increased Extracellular NE

Caption: Mechanism of action of (S)-Viloxazine.

Preformulation Data Summary

A summary of the physicochemical properties of (S)-Viloxazine hydrochloride is crucial for formulation development.

PropertyValueReference
Molecular Formula C₁₃H₂₀ClNO₃N/A
Molecular Weight 273.76 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Soluble in DMSO.N/A
pKa 8.47 (for Viloxazine base)N/A
Log P 1.10 (for Viloxazine base)N/A

Protocols for Formulation Preparation

For research purposes, simple oral solutions or suspensions are often required. The following protocols are based on the known solubility of Viloxazine hydrochloride.

Protocol 1: Aqueous Solution for Oral Administration

This protocol is suitable for preparing a clear aqueous solution, ideal for accurate dosing in in vivo and in vitro studies.

Materials:

  • This compound

  • Purified Water (USP grade)

  • 0.1 N Hydrochloric Acid (if needed for pH adjustment)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Calculate the required amount of (S)-Viloxazine HCl based on the desired final concentration (e.g., 10 mg/mL).

  • Weigh the calculated amount of (S)-Viloxazine HCl accurately.

  • Add approximately 80% of the final volume of purified water to a volumetric flask.

  • While stirring, slowly add the weighed (S)-Viloxazine HCl to the water.

  • Continue stirring until the active pharmaceutical ingredient (API) is completely dissolved.

  • Check the pH of the solution. If necessary, adjust to a pH below 7.0 using a small volume of 0.1 N HCl to ensure stability, as amine salts are generally more stable in acidic conditions.

  • Add purified water to reach the final volume.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Store in a well-closed, light-resistant container at 2-8°C.

Protocol 2: Suspension in a Vehicle for Oral Gavage

This protocol is for preparing a uniform suspension, suitable when higher concentrations are needed that exceed the aqueous solubility.

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v Methylcellulose (B11928114) in purified water)

  • Glycerin (optional, as a wetting agent)

  • Mortar and pestle

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to hot water (around 80°C) while stirring, then allowing it to cool to form a clear, viscous solution.

  • Weigh the required amount of (S)-Viloxazine HCl.

  • If using a wetting agent, triturate the (S)-Viloxazine HCl powder with a small amount of glycerin in a mortar to form a smooth paste. This helps in dispersing the powder in the vehicle.

  • Gradually add the methylcellulose vehicle to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a graduated cylinder or volumetric flask.

  • Rinse the mortar with a small amount of the vehicle and add it to the flask to ensure complete transfer of the drug.

  • Add the vehicle to the final desired volume and mix thoroughly with a magnetic stirrer.

  • Store in a well-closed, light-resistant container at 2-8°C. Shake well before each use.

Experimental Workflow for Stability Assessment

A systematic approach is required to assess the stability of the prepared formulations. This involves subjecting the formulations to various stress conditions and analyzing them at predetermined time points.

Stability_Workflow Start Start: Formulation Preparation Storage Place on Stability (ICH Conditions) Start->Storage Sampling Sampling at Time Points (0, 1, 3, 6 months) Storage->Sampling Sampling->Storage Continue Storage Analysis Analytical Testing Sampling->Analysis Data Data Analysis & Reporting Analysis->Data End End: Shelf-life Determination Data->End

Caption: Experimental workflow for stability testing.

Protocols for Stability and Degradation Studies

To ensure the reliability of research data, the stability of (S)-Viloxazine formulations must be confirmed. The following protocols outline forced degradation studies and a stability-indicating HPLC method.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method. These studies involve subjecting the (S)-Viloxazine solution (e.g., 100 µg/mL in a suitable solvent) to extreme conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 1 hour. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Treat the drug solution with 1N NaOH at 60°C for 1 hour. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the drug solution at 105°C for 6 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) in a photostability chamber.

Procedure for Each Condition:

  • Prepare a solution of (S)-Viloxazine at a known concentration.

  • Expose the solution to one of the stress conditions listed above.

  • At the end of the exposure period, cool the solution to room temperature (if heated) and neutralize if necessary.

  • Dilute the stressed sample to a suitable concentration for HPLC analysis.

  • Analyze the sample using the stability-indicating HPLC method described below.

Protocol 4: Stability-Indicating Chiral HPLC Method

This method is designed to separate (S)-Viloxazine from its enantiomer (R-Viloxazine) and any potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column Chiralpak IM, 250x10mm, 5µm
Mobile Phase Methanol: n-hexane: Isopropyl Alcohol (30:50:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 264.6 nm
Column Temperature Ambient

| Injection Volume | 10 µL |

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of (S)-Viloxazine and any available impurities or enantiomer at known concentrations.

  • Inject the standard solutions to determine their retention times and response factors.

  • Inject the samples from the forced degradation study and the stability study.

  • Quantify the amount of (S)-Viloxazine remaining and the percentage of any degradation products formed.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies
Stress ConditionDurationTemperature% Degradation of (S)-ViloxazineNo. of DegradantsRRT of Major Degradant
1N HCl1 hour60°C
1N NaOH1 hour60°C
30% H₂O₂24 hoursRT
Thermal6 hours105°C
Photolytic (UV/Vis)As per ICH Q1BRT

RRT: Relative Retention Time

Table 2: Long-Term Stability Data for Aqueous Formulation (Storage at 2-8°C)
Time Point (Months)AppearancepHAssay of (S)-Viloxazine (%)Total Impurities/Degradants (%)
0Clear, colorless solution
1
3
6
12

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to prepare and evaluate stable formulations of (S)-Viloxazine for research purposes. Adherence to these methodologies will help ensure the quality and reliability of preclinical data by providing a well-characterized and stable drug product. It is recommended to perform excipient compatibility studies, especially for more complex formulations, to mitigate potential stability issues.

References

Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Levels Following (S)-Viloxazine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) and a serotonin-norepinephrine modulating agent (SNMA) approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its mechanism of action involves the modulation of several key neurotransmitter systems in the brain.[1][4] Historically characterized as an NRI, recent studies have revealed a more complex pharmacological profile, including activity at serotonin (B10506) receptors.[5][6] Specifically, (S)-Viloxazine acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[4][5][6] This dual action on both the norepinephrine and serotonin systems distinguishes it from other ADHD medications.[4]

In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in specific brain regions of freely moving animals.[7][8] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure the extracellular levels of norepinephrine (NE), dopamine (B1211576) (DA), and serotonin (5-HT) following the administration of (S)-Viloxazine.

Mechanism of Action of (S)-Viloxazine

(S)-Viloxazine's therapeutic effects are attributed to its ability to increase the extracellular concentrations of norepinephrine, dopamine, and serotonin in the prefrontal cortex (PFC), a brain region critically involved in the pathophysiology of ADHD.[5][9][10]

  • Norepinephrine Transporter (NET) Inhibition: (S)-Viloxazine is a moderate inhibitor of the norepinephrine transporter (NET), leading to decreased reuptake and consequently elevated extracellular levels of NE.[1][5][6]

  • Serotonin Modulation: Unlike traditional NRIs, (S)-Viloxazine also significantly modulates the serotonin system. It exhibits antagonistic activity at 5-HT2B receptors and agonistic activity at 5-HT2C receptors.[4][5][6] This modulation is believed to contribute to the increase in extracellular 5-HT levels observed in the PFC.[5][6]

  • Dopamine Elevation: The increase in extracellular dopamine in the PFC is thought to be an indirect consequence of NET inhibition, as NET can also clear dopamine in this brain region.[1][9]

The synergistic action on these three neurotransmitter systems likely underlies the clinical efficacy of (S)-Viloxazine in treating ADHD.

Quantitative Data on Neurotransmitter Changes

The following tables summarize the quantitative changes in neurotransmitter levels observed in in vivo microdialysis studies in rats following intraperitoneal (IP) administration of (S)-Viloxazine. The data is presented as the mean percentage change from baseline ± standard error of the mean (SEM).

Table 1: Peak Percentage Increase in Neurotransmitter Levels in the Prefrontal Cortex (PFC) of Freely Moving Rats

Neurotransmitter30 mg/kg (S)-Viloxazine50 mg/kg (S)-Viloxazine
Norepinephrine (NE) 365% ± 15%473% ± 35%
Dopamine (DA) 182% ± 10%241% ± 32%
Serotonin (5-HT) 302% ± 36%356% ± 49%

Data extracted from studies utilizing intraperitoneal administration in Sprague-Dawley rats. The peak effects for all three neurotransmitters were observed approximately 60 minutes after administration.[10]

Table 2: Peak Percentage Increase in Neurotransmitter Levels in Other Brain Regions of Freely Moving Rats Following 50 mg/kg (S)-Viloxazine Administration

Brain RegionNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
Nucleus Accumbens (Acb) 187% ± 28%186% ± 18%365% ± 48%
Amygdala (Amg) Data not consistently reportedData not consistently reportedData not consistently reported

Data extracted from a study utilizing intraperitoneal administration in rats.[5]

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of (S)-Viloxazine on neurotransmitter levels.

Animal Model and Housing
  • Species: Adult male Sprague-Dawley rats (250-350 g).

  • Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials and Reagents
  • (S)-Viloxazine hydrochloride

  • Vehicle solution (e.g., 0.9% saline)

  • Anesthesia (e.g., Isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannulae (e.g., CMA 12)

  • Microdialysis probes (e.g., CMA 12, 2 mm membrane)

  • Perfusion solution (artificial cerebrospinal fluid - aCSF), typical composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The aCSF should be filtered and degassed before use.

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Analytical standards for NE, DA, and 5-HT

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (B1672236) (e.g., 5% for induction, 1-2% for maintenance).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates relative to bregma are: Antero-Posterior (AP): +3.2 mm; Medio-Lateral (ML): ±0.8 mm; Dorso-Ventral (DV): -2.0 mm (for the tip of the guide cannula).[5] These coordinates should be adjusted based on the specific rat strain and atlas used (e.g., Paxinos and Watson).

  • Slowly lower the guide cannula to the target coordinates.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for at least 3-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Slowly insert the microdialysis probe through the guide cannula. The active membrane of the probe should extend into the target brain region.

  • Place the animal in a microdialysis bowl or a behavioral testing chamber that allows for free movement.

  • Connect the inlet of the probe to a microinfusion pump and the outlet to a refrigerated fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples (e.g., 3-4 consecutive samples of 20-30 minutes each) to establish stable neurotransmitter levels.

  • Administer (S)-Viloxazine or vehicle via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Sample Analysis: HPLC-ECD
  • Dialysate samples should be immediately analyzed or stored at -80°C.

  • Analyze the concentrations of NE, DA, and 5-HT in the dialysate samples using HPLC with electrochemical detection.

  • Typical HPLC-ECD Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous solution containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.

    • Flow Rate: 0.1-0.2 mL/min.

    • Detector: Electrochemical detector with a glassy carbon working electrode. Set the potential to an optimal level for the oxidation of monoamines (e.g., +0.65 to +0.75 V).

  • Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of external standards.

Data Analysis
  • Calculate the basal concentration of each neurotransmitter by averaging the values from the baseline samples.

  • Express the post-administration neurotransmitter concentrations as a percentage of the baseline.

  • Perform statistical analysis (e.g., ANOVA with repeated measures followed by post-hoc tests) to determine the significance of the changes in neurotransmitter levels over time and between treatment groups.

Visualizations

viloxazine_mechanism_of_action Signaling Pathway of (S)-Viloxazine cluster_presynaptic Presynaptic Neuron cluster_serotonin_receptors Postsynaptic/Presynaptic Receptors cluster_neurotransmitters Extracellular Space Viloxazine (S)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE_reuptake Norepinephrine Reuptake NE Extracellular Norepinephrine NET->NE Increases DA Extracellular Dopamine NET->DA Increases (in PFC) HT Extracellular Serotonin HT2B->HT Increases (indirectly) HT2C->HT Increases (indirectly)

Caption: Mechanism of Action of (S)-Viloxazine.

microdialysis_workflow In Vivo Microdialysis Experimental Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep 1. Animal Preparation & Anesthesia Surgery 2. Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Surgery Recovery 3. Post-Surgical Recovery (3-7 days) Surgery->Recovery Probe_Insertion 4. Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization 5. System Stabilization (1-2 hours) Probe_Insertion->Stabilization Baseline 6. Baseline Sample Collection Stabilization->Baseline Drug_Admin 7. (S)-Viloxazine Administration Baseline->Drug_Admin Post_Drug 8. Post-Drug Sample Collection (3-4 hours) Drug_Admin->Post_Drug HPLC 9. HPLC-ECD Analysis of Samples Post_Drug->HPLC Verification 11. Histological Verification Post_Drug->Verification Data_Analysis 10. Data Analysis & Interpretation HPLC->Data_Analysis

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols for Investigating (S)-Viloxazine's Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Viloxazine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) with additional serotonergic activity. It functions as an antagonist at the serotonin (B10506) 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][3][4][5] This multimodal mechanism of action, which results in increased extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, underlies its therapeutic effects.[1][6][7] Understanding the downstream signaling pathways activated by (S)-Viloxazine is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutics.

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the key downstream signaling events associated with (S)-Viloxazine's activity at the norepinephrine transporter (NET), and the 5-HT2B and 5-HT2C receptors.

Key Signaling Pathways of (S)-Viloxazine

The primary mechanisms of action of (S)-Viloxazine trigger distinct downstream signaling cascades. Inhibition of NET leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling. The interaction with 5-HT2B and 5-HT2C receptors, both of which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.[1][2] 5-HT2B and 5-HT2C receptors primarily couple to Gq/G11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Downstream of these events, the phosphorylation of extracellular signal-regulated kinase (ERK1/2) can be modulated. Furthermore, GPCRs can influence cyclic AMP (cAMP) levels through coupling to Gs or Gi proteins.

Diagram of (S)-Viloxazine's Primary Signaling Pathways

viloxazine_signaling cluster_membrane Cell Membrane cluster_net NET cluster_5ht2b 5-HT2B Receptor cluster_5ht2c 5-HT2C Receptor cluster_intracellular Intracellular Space viloxazine (S)-Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibition ht2b 5-HT2B Receptor viloxazine->ht2b Antagonism ht2c 5-HT2C Receptor viloxazine->ht2c Agonism ne_inc ↑ Norepinephrine (Synaptic) net->ne_inc Blocks Reuptake gq_2b Gq/11 ht2b->gq_2b Blocks Activation gq_2c Gq/11 ht2c->gq_2c Activation plc_2b PLC gq_2b->plc_2b ip3_dag_2b ↑ IP3 & DAG plc_2b->ip3_dag_2b ca2_2b ↑ Ca2+ ip3_dag_2b->ca2_2b erk_2b pERK1/2 ca2_2b->erk_2b plc_2c PLC gq_2c->plc_2c ip3_dag_2c ↑ IP3 & DAG plc_2c->ip3_dag_2c ca2_2c ↑ Ca2+ ip3_dag_2c->ca2_2c erk_2c pERK1/2 ca2_c ca2_c ca2_c->erk_2c net_workflow cell_prep 1. Cell Preparation (SK-N-BE(2)C or hNET-expressing cells) plating 2. Cell Plating (24-well plates) cell_prep->plating treatment 3. Pre-incubation with (S)-Viloxazine or vehicle plating->treatment substrate_add 4. Addition of [³H]-Norepinephrine treatment->substrate_add incubation 5. Incubation (Room temperature) substrate_add->incubation wash 6. Wash to remove unbound substrate incubation->wash lysis 7. Cell Lysis wash->lysis scintillation 8. Scintillation Counting to measure [³H]-NE uptake lysis->scintillation analysis 9. Data Analysis (IC50 determination) scintillation->analysis ht2b_workflow cell_prep 1. Cell Preparation (h5-HT2B-expressing cells) plating 2. Cell Plating (96-well black, clear bottom plates) cell_prep->plating dye_loading 3. Loading with Calcium-sensitive dye plating->dye_loading treatment 4. Pre-incubation with (S)-Viloxazine or vehicle dye_loading->treatment agonist_add 5. Addition of 5-HT2B agonist (e.g., Serotonin) treatment->agonist_add readout 6. Real-time Fluorescence Measurement (e.g., FLIPR) agonist_add->readout analysis 7. Data Analysis (IC50 determination) readout->analysis ht2c_workflow cell_prep 1. Cell Preparation (h5-HT2C-expressing cells) plating 2. Cell Plating (96-well black, clear bottom plates) cell_prep->plating dye_loading 3. Loading with Calcium-sensitive dye plating->dye_loading treatment 4. Addition of (S)-Viloxazine or vehicle dye_loading->treatment readout 5. Real-time Fluorescence Measurement (e.g., FLIPR) treatment->readout analysis 6. Data Analysis (EC50 and Emax determination) readout->analysis camp_workflow cell_prep 1. Cell Preparation (Relevant cell line) plating 2. Cell Plating (96-well white plates) cell_prep->plating treatment 3. Incubation with (S)-Viloxazine or controls plating->treatment lysis_detection 4. Cell Lysis and Addition of cAMP Detection Reagent treatment->lysis_detection incubation_1 5. Incubation (PKA reaction) lysis_detection->incubation_1 kinase_glo 6. Addition of Kinase-Glo® Reagent incubation_1->kinase_glo incubation_2 7. Incubation (Luciferase reaction) kinase_glo->incubation_2 readout 8. Luminescence Measurement incubation_2->readout analysis 9. Data Analysis readout->analysis erk_workflow cell_prep 1. Cell Preparation (Relevant cell line) plating 2. Cell Plating (96-well plates) cell_prep->plating serum_starve 3. Serum Starvation (To reduce basal p-ERK levels) plating->serum_starve treatment 4. Treatment with (S)-Viloxazine or controls serum_starve->treatment lysis 5. Cell Lysis treatment->lysis elisa 6. Cell-Based ELISA for p-ERK1/2 lysis->elisa readout 7. Absorbance/Fluorescence Measurement elisa->readout analysis 8. Data Analysis readout->analysis

References

Quantitative Analysis of (S)-Viloxazine and its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Viloxazine, marketed as Qelbree, is a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[1]. The monitoring of (S)-Viloxazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of (S)-Viloxazine and its primary metabolite, 5-hydroxyviloxazine (B12724933) glucuronide, in biological samples.

Metabolic Pathway of (S)-Viloxazine

(S)-Viloxazine is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation mediated by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation facilitated by UDP-glucuronosyltransferases UGT1A9 and UGT2B15[1][2]. The major metabolite formed through this process is 5-hydroxyviloxazine glucuronide[1][2][3]. Approximately 90% of the administered dose is excreted in the urine within 24 hours, primarily as metabolites[1].

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism S_Viloxazine (S)-Viloxazine 5_Hydroxyviloxazine 5-Hydroxyviloxazine S_Viloxazine->5_Hydroxyviloxazine CYP2D6 5_Hydroxyviloxazine_Glucuronide 5-Hydroxyviloxazine Glucuronide (Major Metabolite) 5_Hydroxyviloxazine->5_Hydroxyviloxazine_Glucuronide UGT1A9, UGT2B15 Excretion Excretion 5_Hydroxyviloxazine_Glucuronide->Excretion Renal

Metabolic pathway of (S)-Viloxazine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and bioanalytical method validation data for (S)-Viloxazine and its major metabolite.

Table 1: Pharmacokinetic Parameters of (S)-Viloxazine (Extended-Release) in Adults

ParameterValueReference
Time to Peak (Tmax)5 hours (range: 3-9 hours)[1]
Protein Binding76-82%[1]
Elimination Half-Life7.02 ± 4.74 hours[1]
Peak Plasma Concentration (Cmax) after 100 mg single dose1108 - 2932 ng/mL (males), 1382 - 1769 ng/mL (females)[4]

Table 2: Bioanalytical Method Validation Parameters for (S)-Viloxazine and 5-Hydroxyviloxazine Glucuronide in Human Plasma using LC-MS/MS

AnalyteLLOQ (µg/mL)Linearity Range (µg/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Accuracy (%)Reference
(S)-Viloxazine0.01000.0100 - 10.0≤ 10≤ 997 - 107[5]
5-Hydroxyviloxazine Glucuronide0.005000.00500 - 10.0≤ 14≤ 1494 - 115[5]

Experimental Protocols

Biological Sample Collection and Storage
  • Sample Type: Human Plasma

  • Anticoagulant: K2-EDTA

  • Collection: Collect whole blood samples into tubes containing K2-EDTA.

  • Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -70°C until analysis.

Sample Preparation

The following protocols describe two common extraction methods for (S)-Viloxazine and its glucuronide metabolite from human plasma.

cluster_0 Sample Preparation Workflow Start Plasma Sample (50-100 µL) IS Add Internal Standard (e.g., Viloxazine-d5) Start->IS Extraction Extraction Method IS->Extraction SLE Supported Liquid Extraction (SLE) for (S)-Viloxazine Extraction->SLE  Analyte:  (S)-Viloxazine SPE Solid Phase Extraction (SPE) for 5-HVLX-gluc Extraction->SPE  Analyte:  5-HVLX-gluc Evaporation Evaporate & Reconstitute SLE->Evaporation SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Workflow for sample preparation.

Protocol 2.1: Supported Liquid Extraction (SLE) for (S)-Viloxazine [5]

  • Aliquot Plasma: Pipette 50 µL of human plasma into a 96-well plate.

  • Internal Standard: Add the internal standard (e.g., viloxazine-d5).

  • Extraction: Perform supported liquid extraction according to the manufacturer's instructions.

  • Elution: Elute the analyte with an appropriate organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2.2: Solid Phase Extraction (SPE) for 5-Hydroxyviloxazine Glucuronide [5]

  • Aliquot Plasma: Pipette 100 µL of human plasma into a 96-well plate.

  • Internal Standard: Add the internal standard (e.g., 5-HVLX-gluc-d5).

  • Extraction: Use a mixed-mode cation exchange solid-phase extraction (SPE) plate.

  • Conditioning: Condition the SPE plate with methanol (B129727) followed by water.

  • Loading: Load the plasma sample onto the SPE plate.

  • Washing: Wash the plate with an appropriate solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of (S)-Viloxazine and its major metabolite.

Table 3: LC-MS/MS Parameters for (S)-Viloxazine Analysis [5]

ParameterSetting
Chromatography
LC SystemWaters Acquity UPLC
ColumnWaters Acquity BEH C8, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Bicarbonate (pH 9.0) in water
Mobile Phase BAcetonitrile
ElutionGradient
Mass Spectrometry
MS SystemWaters Quattro Premier XE
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor/Product Ion (m/z)Viloxazine (B1201356): 238/100
Viloxazine-d5: 243/56

Table 4: LC-MS/MS Parameters for 5-Hydroxyviloxazine Glucuronide Analysis [5]

ParameterSetting
Chromatography
LC SystemWaters Acquity UPLC
ColumnRestek Pinnacle DB Biphenyl, 1.9 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Bicarbonate (pH 9.0) in water
Mobile Phase BAcetonitrile
ElutionIsocratic
Mass Spectrometry
MS SystemWaters Quattro Premier XE or Xevo TQ-S Micro
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor/Product Ion (m/z)5-HVLX-gluc: 430.1/254.1
5-HVLX-gluc-d5: 435.2/259.1
Data Analysis and Quantification
  • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Regression: Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantification: Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The protocols and data presented provide a comprehensive framework for the quantitative analysis of (S)-Viloxazine and its primary metabolite, 5-hydroxyviloxazine glucuronide, in biological samples. The use of validated LC-MS/MS methods ensures the accuracy, precision, and reliability of the results, which are essential for clinical and research applications in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stability-Indicating HPLC Method for (S)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of a stability-indicating HPLC method for (S)-Viloxazine Hydrochloride.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload.1. Adjust the mobile phase pH. For Viloxazine, a slightly acidic pH (e.g., around 2.35-3.0) can improve peak shape. 2. Use a new column or a guard column. 3. Reduce the sample concentration or injection volume.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration is insufficient.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for an adequate amount of time before analysis.
Poor resolution between (S)-Viloxazine and degradation products 1. Mobile phase composition is not optimal. 2. Inappropriate column selection. 3. Flow rate is too high.1. Adjust the ratio of the organic and aqueous phases of the mobile phase. 2. Consider a different column chemistry (e.g., C8, Phenyl) or a column with a smaller particle size. 3. Reduce the flow rate to improve separation efficiency.
No degradation observed in forced degradation studies 1. Stress conditions are too mild. 2. Insufficient duration of stress application.1. Increase the concentration of the stressor (e.g., acid, base, peroxide) or the temperature. 2. Extend the duration of the stress study.
Excessive degradation in forced degradation studies 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve partial degradation (around 5-20%).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for a stability-indicating HPLC method for this compound?

A1: A good starting point is a reverse-phase HPLC method using a C8 or C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., potassium phosphate (B84403) adjusted to pH 2.35 with phosphoric acid) and a polar organic solvent like acetonitrile (B52724).[1][2] Detection is typically performed using a UV detector at around 210 nm or 221 nm.[1][2][3]

Q2: How should I prepare the mobile phase?

A2: To prepare the mobile phase, you would typically mix a prepared aqueous buffer with an organic solvent in a specified ratio. For example, a mobile phase could be a gradient of potassium phosphate buffer (pH 2.35) and acetonitrile.[1][2] It is crucial to filter and degas the mobile phase before use to prevent pump blockages and baseline noise.

Q3: What are the typical forced degradation conditions for this compound?

A3: Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. Typical conditions include:

  • Acid Degradation: 1N HCl at 60°C for one hour.[4]

  • Alkali Degradation: 1N NaOH at 60°C for one hour.[4]

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[3][5]

  • Thermal Degradation: Heating the sample at 105°C for 3-6 hours.[4][5]

  • Photolytic Degradation: Exposing the sample to UV light.[4]

Q4: How do I validate the developed HPLC method?

A4: Method validation should be performed according to ICH guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][5]

Q5: What are the expected degradation products of this compound?

A5: Under various stress conditions, this compound can degrade to form several products. Common degradation pathways include oxidation of the morpholine (B109124) ring and hydrolysis.[6] Specific degradation products have been identified under acid, alkali, and peroxide stress conditions.[5]

Experimental Workflow and Methodologies

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Finalization A Literature Search & Initial Parameter Selection B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D Acid, Base, Oxidative, Thermal, & Photolytic Stress C->D Optimized Method E Sample Analysis & Peak Purity Assessment D->E F Specificity & Linearity E->F Demonstrated Specificity G Accuracy & Precision F->G H LOD, LOQ, & Robustness G->H I Finalized & Validated HPLC Method H->I Validated Parameters

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Detailed Experimental Protocols

1. Mobile Phase Preparation (Example)

  • Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in water to achieve the desired concentration. Adjust the pH to 2.35 using phosphoric acid.[1][2]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the desired ratio for isocratic elution or prepare separate solutions for gradient elution. Filter the mobile phase through a 0.45 µm membrane filter and degas using ultrasonication.

2. Standard Solution Preparation

  • Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and methanol).[1]

  • Further dilute this stock solution to achieve the desired working concentration (e.g., 50 µg/mL).[5]

3. Sample Solution Preparation for Forced Degradation

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 1 hour, then cool and neutralize with 1N NaOH. Dilute to a final volume with the diluent.[4]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 1 hour, then cool and neutralize with 1N HCl. Dilute to a final volume with the diluent.[4]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified time, then dilute to a final volume with the diluent.[3]

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 3 hours.[4] After cooling, dissolve an appropriate amount in the diluent to achieve the target concentration.

Quantitative Data Summary

Table 1: Example Chromatographic Conditions

ParameterCondition 1Condition 2
Column Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[1][2]X-bridge phenyl (250x4.6 mm, 5 µ)[3]
Mobile Phase Gradient of Potassium Phosphate buffer (pH 2.35) and Acetonitrile[1][2]Acetonitrile and 0.1% Trifluoroacetic acid (60:40)[3]
Flow Rate 0.8 mL/min[1][2]1.0 mL/min[3]
Detection Wavelength 210 nm[1][2]221 nm[3]
Column Temperature 45-55°C[1]Ambient
Injection Volume 10 µL[1]Not Specified

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/Condition% Degradation ObservedReference
Acid 1N HCl13.4%[3]
Alkali 1N NaOH13.1%[3]
Oxidative 30% H₂O₂14.9%[3]
Reductive 30% Sodium bisulfate11.4%[3]
Thermal 105°C1.9%[3]

Table 3: Method Validation Parameters

ParameterResultReference
Linearity Range 5-75 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.2 - 100.6%[3]
Precision (%RSD) < 2%[5]
LOD 0.125 µg/mL[3]
LOQ 0.413 µg/mL[3]

References

Identification and characterization of (S)-Viloxazine impurities and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (S)-Viloxazine impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common process impurities and degradation products of (S)-Viloxazine?

A1: During the synthesis and storage of (S)-Viloxazine, several related substances can arise. Process impurities may include starting materials and by-products from the synthetic route.[1][2] Known process-related impurities that have been identified include Methyl analog impurity, VXZ-3D Impurity, VXZ-Dimer-A Impurity, and VXZ-4D-Dimer impurity.[3] Additionally, potentially genotoxic impurities such as epichlorohydrin, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, and 2-aminoethyl hydrogen sulfate (B86663) can be present from certain synthetic pathways.[1]

Degradation products are formed when (S)-Viloxazine is subjected to stress conditions like acid, base, oxidation, heat, and light.[4][5][6][7] Forced degradation studies have identified several degradation products (DPs), often designated as DP I, DP II, DP III, and DP IV, which are formed under specific stress conditions.[4][5]

Q2: I am observing unexpected peaks in my chromatogram. How do I determine if they are impurities or degradation products?

A2: To distinguish between process impurities and degradation products, a systematic approach is recommended. First, analyze a sample of the (S)-Viloxazine active pharmaceutical ingredient (API) that has not been subjected to stress conditions. The peaks observed in this unstressed sample are likely process-related impurities.

Next, perform forced degradation studies by exposing the (S)-Viloxazine API to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., acid, base, oxidation, thermal, and photolytic stress).[4][5] New peaks that appear under these conditions are considered degradation products. Comparing the chromatograms of stressed and unstressed samples will help in this differentiation.

Q3: My analytical method is not separating (S)-Viloxazine from a known impurity. What can I do?

A3: Co-elution of (S)-Viloxazine and an impurity can be a common issue. Here are some troubleshooting steps:

  • Optimize Mobile Phase Composition: Adjusting the ratio of the organic and aqueous phases of your mobile phase can significantly impact retention times and selectivity. Experiment with different solvent strengths.

  • Modify Mobile Phase pH: The pH of the mobile phase can alter the ionization state of both (S)-Viloxazine and its impurities, which in turn affects their retention on a reverse-phase column. For instance, adjusting the pH to 2.6 has been shown to improve the separation of the VXZ-3D impurity from the main Viloxazine peak.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).[3][6]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can optimizing the column temperature.[3]

Q4: What are the typical forced degradation conditions for (S)-Viloxazine?

A4: Forced degradation studies are crucial for developing stability-indicating methods. Typical conditions reported in the literature include:

  • Acid Degradation: 1N HCl for 15 minutes.[5]

  • Alkali Degradation: 0.1N NaOH for 15 minutes.[5]

  • Oxidative Degradation: 30% H₂O₂.[5][6]

  • Reductive Degradation: 30% sodium bisulfate solution.[5][6]

  • Thermal Degradation: Heating at 105°C for 6 hours.[4][5]

  • Photolytic Degradation: Exposure to UV light for 6 hours.[4]

Troubleshooting Guides

Poor Peak Shape or Tailing
Potential Cause Troubleshooting Steps
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Presence of Silanol Interactions Use a mobile phase with a competing base or an end-capped column.
Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition Ensure proper mixing of the mobile phase and degas it before use.
Column Temperature Variations Use a column oven to maintain a consistent temperature.[3]
Pump Malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Viloxazine
Stress ConditionReagent/ConditionDuration% DegradationDegradation Products Formed
Acid Hydrolysis1N HCl15 min13.4%[6]DP I[4][5]
Base Hydrolysis0.1N NaOH / 1N NaOH15 min13.1%[6]DP II[4][5]
Oxidation30% H₂O₂-14.9%[6]DP III[4][5]
Reduction30% Sodium Bisulfate-11.4%[6]DP IV[4][5]
Thermal105°C6 hours1.9%[6]-
PhotolyticUV light6 hours--
Table 2: Method Validation Parameters for Viloxazine Impurity Analysis
ParameterTypical Range/Value
Linearity Range 12.5–75 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 95–105%[4][5]
Precision (%RSD) < 2%[4][5]
Limit of Detection (LOD) 0.01 µg/g[3]
Limit of Quantification (LOQ) 0.03 µg/g[3]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve (S)-Viloxazine in a suitable solvent to obtain a known concentration.

  • Acid Degradation: To an aliquot of the stock solution, add 1N HCl. After 15 minutes, neutralize the solution with an appropriate base.[5]

  • Alkali Degradation: To another aliquot, add 0.1N NaOH. After 15 minutes, neutralize with an appropriate acid.[5]

  • Oxidative Degradation: Treat an aliquot with 30% H₂O₂.[5]

  • Reductive Degradation: Treat an aliquot with 30% sodium bisulfate.[5]

  • Thermal Degradation: Heat an aliquot of the stock solution at 105°C for 6 hours.[5]

  • Photolytic Degradation: Expose an aliquot to UV light for 6 hours.[4]

  • Analysis: Dilute the stressed samples to the desired concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase A: Potassium phosphate (B84403) buffer (pH adjusted to 2.35 with phosphoric acid)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient Elution: A suitable gradient program to separate all impurities.

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 45-55°C[3]

  • Detection: UV at 210 nm[3]

  • Injection Volume: 10 µL[3]

Visualizations

G cluster_workflow Experimental Workflow for Impurity Identification start Start: (S)-Viloxazine Sample unstressed Analyze Unstressed Sample start->unstressed forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, etc.) start->forced_degradation compare Compare Chromatograms unstressed->compare stressed Analyze Stressed Samples forced_degradation->stressed stressed->compare process_impurities Identify Process Impurities compare->process_impurities Peaks in unstressed degradation_products Identify Degradation Products compare->degradation_products New peaks in stressed characterization Characterize by LC-MS/MS process_impurities->characterization degradation_products->characterization end End: Impurity Profile Established characterization->end

Caption: Workflow for the identification of process impurities and degradation products of (S)-Viloxazine.

G cluster_troubleshooting Troubleshooting Co-eluting Peaks start Problem: Co-eluting Peaks step1 Adjust Mobile Phase Ratio start->step1 check1 Resolution Improved? step1->check1 step2 Modify Mobile Phase pH check1->step2 No end_success Resolution Achieved check1->end_success Yes check2 Resolution Improved? step2->check2 step3 Change HPLC Column check2->step3 No check2->end_success Yes check3 Resolution Improved? step3->check3 step4 Optimize Flow Rate & Temperature check3->step4 No check3->end_success Yes end_fail Further Method Development Needed step4->end_fail

References

Troubleshooting guide for (S)-Viloxazine Hydrochloride synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Viloxazine Hydrochloride synthesis and purification. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of Viloxazine (B1201356) Hydrochloride.

Synthesis & Yield Issues

Q1: My overall yield for the synthesis of racemic Viloxazine is significantly lower than expected. What are the potential causes?

Low yields can arise from several stages of the synthesis. A common route involves a three-step process: epoxide formation, cyclization to the Viloxazine free base, and conversion to the hydrochloride salt.

  • Step 1 (Epoxide Formation): The reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342) can be inefficient. To achieve near-quantitative yields, the use of a phase-transfer catalyst (e.g., n-Bu₄NHSO₄) with a base like potassium carbonate is highly recommended.[1]

  • Step 2 (Cyclization): The ring-closing reaction to form the morpholine (B109124) structure is often the lowest-yielding step and can be as low as 40%.[1] It has been found that using a large molar excess of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide) relative to the epoxide intermediate can significantly improve the reaction rate, reduce impurities, and allow for lower reaction temperatures.[2][3]

  • Step 3 (Purification & Salt Formation): Significant product loss can occur during work-up and purification. Ensure efficient extraction of the Viloxazine free base and optimize the crystallization procedure to prevent loss of material into the mother liquor.

Q2: How is the pharmacologically active (S)-enantiomer of Viloxazine typically isolated?

The most common synthetic routes produce racemic Viloxazine.[2] Isolating the desired (S)-enantiomer, which is reported to be five to ten times more pharmacologically active than the (R)-isomer, requires a chiral resolution step.[2][4][5] While specific industrial protocols are proprietary, the general approach involves one of the following methods:

  • Resolution of Racemic Viloxazine: The racemic free base is reacted with a chiral acid (e.g., L- or D-tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the pure (S)-Viloxazine.

  • Resolution of an Intermediate: In some synthetic pathways, a precursor intermediate is resolved before the final ring structure is formed. For example, one method describes the resolution of the 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine isomers.[3][6]

Impurity & Purity Problems

Q3: I have identified several impurities in my final product by HPLC. What are they likely to be and how can I minimize them?

Impurity profiling is critical for producing safe active pharmaceutical ingredients. Common impurities can include:

  • Unreacted Starting Materials: Residual 2-ethoxyphenol, epichlorohydrin, and 2-aminoethyl hydrogen sulfate (B86663).[3][4][7] Both epichlorohydrin and 2-aminoethyl hydrogen sulfate are noted for their toxicity, making their removal essential.[2][7][8]

  • Intermediate Species: The epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, may carry through to the final product if the cyclization reaction is incomplete.[3][4]

  • Process-Related Impurities: An N-acetyl viloxazine impurity has been identified when certain solvents and conditions are used.[9] Dimer impurities can also form.[10]

Minimization Strategies:

  • Optimize Reaction Conditions: Using a large excess of base in the cyclization step can reduce impurity formation.[3]

  • Thorough Purification: An effective purification cycle is crucial. Methods to reduce impurities to less than 2.5 ppm have been developed.[4]

  • Charcoal Treatment: The use of activated charcoal during recrystallization can help remove certain impurities.[11]

Q4: My Viloxazine Hydrochloride product has failed to meet the required purity specification (>99.5%). What is the recommended purification protocol?

A robust purification cycle is often necessary to achieve high purity. If your product is below the desired specification, one or more repetitions of the following cycle are recommended:[3][4]

  • Conversion to Free Base: Dissolve the crude Viloxazine HCl in water and add a base solution (e.g., NaOH) to deprotonate the amine, converting it back to the Viloxazine free base.

  • Solvent Extraction: Extract the free base into a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or toluene.[4][10]

  • Washing: Wash the organic layer with water or brine to remove water-soluble impurities and residual base.

  • Re-formation of HCl Salt: Convert the purified free base back into the hydrochloride salt. This is typically done by adding hydrochloric acid (either aqueous, as a gas, or dissolved in a solvent like isopropanol) to the organic solution.[9][10]

  • Recrystallization: Isolate the precipitated Viloxazine HCl and recrystallize it from an appropriate solvent system. A mixture of isopropanol (B130326), water, and ethyl acetate (B1210297) is commonly cited for producing high-purity material.[1][9]

Crystallization & Polymorphism

Q5: I am struggling with the final crystallization step. What solvents are recommended?

The choice of solvent is critical for achieving high purity and obtaining the desired crystalline form (polymorph). Different polymorphs (e.g., Form A, Form B) have been identified and can be targeted by specific solvent systems.[4][12]

Solvent TypeExamplesUse CaseReference
Extraction Solvents Methyl tert-butyl ether, Diethyl ether, TolueneExtracting Viloxazine free base from aqueous solutions.[2][4][10]
Primary Crystallization Isopropanol (IPA), Ethanol, MethanolDissolving crude product for salt formation or recrystallization.[9][11]
Co-solvents / Anti-solvents Water, Ethyl AcetateUsed in combination with alcohol solvents to control solubility and induce crystallization.[1][9]

A common and effective recrystallization method involves dissolving the crude HCl salt in a heated mixture of isopropanol and water, followed by the addition of ethyl acetate as an anti-solvent upon cooling to induce precipitation of the pure product.[1][9]

Experimental Protocols

Protocol 1: Synthesis of Racemic Viloxazine Hydrochloride

This protocol is a representative synthesis based on procedures found in the literature.[1][10]

Step A: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) and a phase-transfer catalyst (e.g., n-Bu₄NHSO₄, 0.05 eq) in a suitable solvent, add potassium carbonate (1.5 eq).

  • Add epichlorohydrin (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate.

Step B: Synthesis of Viloxazine Free Base

  • In a separate vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1.5 eq) in water with a large excess of potassium hydroxide (e.g., 15-20 eq).

  • Heat this basic solution to approximately 60-65°C.

  • Slowly add the crude epoxide from Step A to the heated basic solution.

  • Maintain the temperature and stir for several hours until the reaction is complete.

  • Cool the reaction to room temperature and extract the Viloxazine free base with a solvent such as methyl tert-butyl ether.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Viloxazine free base as an oil.

Step C: Formation and Purification of Viloxazine Hydrochloride

  • Dissolve the crude free base from Step B in isopropanol.

  • Cool the solution in an ice bath (0-10°C).

  • Slowly add concentrated hydrochloric acid while stirring until the pH is acidic (pH 1-2).[9]

  • Add ethyl acetate as an anti-solvent to induce precipitation.

  • Continue stirring in the cold for 2-3 hours.

  • Collect the precipitated solid by filtration, wash with cold ethyl acetate, and dry under vacuum at 50-55°C to yield crude Viloxazine Hydrochloride.

  • For further purification, recrystallize the crude product from a heated mixture of isopropanol and water, followed by the addition of ethyl acetate and cooling. A final purity of >99% can be achieved.[1]

Visualized Workflows & Logic Diagrams

The following diagrams illustrate the key processes described in this guide.

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_purification Salt Formation & Purification A 2-Ethoxyphenol C Step 1: Epoxide Formation (Phase-Transfer Catalysis) A->C B Epichlorohydrin B->C D Intermediate: 1-(2-ethoxyphenoxy)-2,3-epoxypropane C->D Near Quantitative Yield E Step 2: Cyclization (2-Aminoethyl Hydrogen Sulfate, Excess Base) D->E F Racemic Viloxazine Free Base E->F ~40-60% Yield G Step 3: HCl Salt Formation (Conc. HCl in IPA) F->G H Crude Viloxazine HCl G->H I Recrystallization (IPA / Water / Ethyl Acetate) H->I J Pure Racemic Viloxazine HCl (>99.5% Purity) I->J

Diagram 1: General synthesis workflow for Racemic Viloxazine HCl.

G A Crude Viloxazine HCl (Low Purity) B 1. Dissolve in Water 2. Add Base (e.g., NaOH) A->B C Viloxazine Free Base (in aqueous solution) B->C D Extract with Organic Solvent (e.g., MTBE) C->D E Purified Free Base (in organic solution) D->E F 1. Add HCl 2. Add Anti-solvent (e.g., Ethyl Acetate) E->F G Precipitate & Isolate F->G H Purified Viloxazine HCl G->H I Check Purity (>99.5%?) H->I I->B No, Repeat Cycle J Final Product I->J Yes

Diagram 2: Workflow for the purification of crude Viloxazine HCl.

G Start Purity < 99.5% by HPLC Impurity_Check Identify Impurity Profile Start->Impurity_Check Cause_SM Residual Starting Materials (e.g., Epichlorohydrin) Impurity_Check->Cause_SM High Polarity Impurities Cause_Inter Unreacted Epoxide Intermediate Impurity_Check->Cause_Inter Intermediate Peak Cause_Side Side Products (Dimers, N-acetyl) Impurity_Check->Cause_Side Unknown Peaks Solution_SM Solution: Repeat Purification Cycle (Base/Acid Swing) Cause_SM->Solution_SM Solution_Inter Solution: Optimize Cyclization Step (Increase Base/Time) Cause_Inter->Solution_Inter Solution_Side Solution: Optimize Recrystallization (Solvent Ratio, Temp.) Cause_Side->Solution_Side End Achieve Target Purity Solution_SM->End Solution_Inter->End Solution_Side->End

Diagram 3: Troubleshooting logic for addressing low purity results.

References

Optimizing dosage and administration of (S)-Viloxazine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Viloxazine in preclinical models. The information is tailored for scientists and drug development professionals to optimize dosage and administration in their experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Viloxazine?

(S)-Viloxazine is a serotonin-norepinephrine modulating agent. Its primary mechanism of action involves the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased levels of norepinephrine in the prefrontal cortex.[1] Additionally, it demonstrates antagonistic activity at the 5-HT2B receptor and agonistic activity at the 5-HT2C receptor, which contributes to an increase in serotonin (B10506) and dopamine (B1211576) levels in the prefrontal cortex.[1][2][3] The (S)-enantiomer is reported to be five to ten times more pharmacologically active than the (R)-enantiomer.[4][5]

Q2: How should I prepare (S)-Viloxazine for administration to animals?

(S)-Viloxazine hydrochloride is readily soluble in water.[4] For oral (PO) or intraperitoneal (IP) administration, it can be dissolved in sterile water or isotonic saline. A recent study used a diluent of 80:20 (v/v) water:methanol for preparing a stock solution for analytical purposes.[4] However, for in vivo use, aqueous solutions are recommended. It is advisable to prepare fresh solutions daily, although studies have shown that solutions of viloxazine (B1201356) hydrochloride in a water:methanol diluent are stable for up to 43 hours at room temperature and at 2-8°C.[4]

Q3: What are the recommended dosages for (S)-Viloxazine in preclinical models?

The dosage of (S)-Viloxazine will depend on the specific research question and animal model. However, microdialysis studies in rats have utilized intraperitoneal (IP) doses ranging from 1 to 50 mg/kg.[5] A dose of 30 mg/kg in rats was found to produce plasma concentrations comparable to those in individuals with ADHD receiving therapeutic doses of the extended-release formulation.[5] For behavioral studies in mice, doses of 8 and 16 mg/kg have been used.

Q4: What are the main metabolic pathways for (S)-Viloxazine in preclinical models?

The metabolism of viloxazine is species-specific. In rats, the primary metabolic pathways are O-deethylation and subsequent sulfation.[6] In dogs, the major routes include hydroxylation of the phenyl ring followed by conjugation with glucuronic acid or sulfate.[6] In humans, the main pathway is 5-hydroxylation by CYP2D6 followed by glucuronidation.[6]

Q5: What pharmacokinetic parameters should I expect in preclinical models?

Detailed pharmacokinetic data for the (S)-enantiomer in preclinical models is limited in publicly available literature. Most available data is for the racemic mixture or from human studies. In a study with healthy adults receiving a single 700 mg oral dose of extended-release viloxazine, the Cmax was 4.73 ± 0.86 µg/mL and the Tmax was 5 hours.[1] The half-life of the immediate-release formulation is approximately 2.5 hours, while the extended-release formulation has a half-life of about 7 hours.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of (S)-Viloxazine in solution The solubility of viloxazine hydrochloride can be influenced by the presence of other ions.If using a vehicle other than water or saline, ensure compatibility. The hydrochloride salt has good aqueous solubility (78 mg/mL at 37°C). If precipitation occurs, consider preparing a fresh solution and ensuring all components are fully dissolved before administration.
Inconsistent behavioral or physiological effects Variability in drug administration, animal handling, or individual animal differences.Ensure consistent and accurate dosing procedures. For oral gavage, confirm proper tube placement. For IP injections, use a consistent location in the lower abdominal quadrant. Acclimatize animals to handling and procedures to minimize stress-induced variability.
Unexpected adverse events (e.g., seizures) Viloxazine has been associated with epileptogenic properties in some cases.[7]Use caution when administering to animals with a history of seizures. Start with lower doses and carefully monitor animals for any adverse reactions.
Difficulty in achieving desired plasma concentrations Issues with the route of administration, formulation, or rapid metabolism.For oral administration, consider the potential for first-pass metabolism. Intraperitoneal injection may provide more direct systemic exposure. Ensure the formulation is appropriate for the chosen route and that the vehicle does not interfere with absorption.

Quantitative Data

Table 1: Solubility of Viloxazine Hydrochloride

SolventSolubilityReference
Water (37°C)78 mg/mL
WaterReadily soluble[4]
0.1N HClSoluble
Aqueous solutions (pH ≤ 9.5)Soluble
MethanolSparingly soluble
AcetonitrileVery slightly soluble
Acetic AcidVery slightly soluble
Isopropyl AlcoholVery slightly soluble
Ethyl AcetatePractically insoluble[4]

Table 2: Preclinical Dosages of Viloxazine

SpeciesRoute of AdministrationDose RangeStudy TypeReference
RatIntraperitoneal (IP)1 - 50 mg/kgMicrodialysis[5]
MouseNot Specified8 and 16 mg/kgBehavioral

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of (S)-Viloxazine in Rats

Materials:

  • This compound

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound in a sterile container.

    • Add sterile isotonic saline to achieve the desired final concentration (e.g., 1, 3, 10, or 30 mg/mL).

    • Vortex or gently agitate until the compound is completely dissolved. Ensure the solution is clear before use.

  • Animal Handling and Injection:

    • Weigh the rat to determine the correct injection volume (e.g., for a 300g rat receiving a 10 mg/kg dose from a 10 mg/mL solution, the volume would be 0.3 mL).

    • Gently restrain the rat, ensuring a firm but not restrictive grip.

    • Position the rat to expose the lower abdominal area.

    • Swab the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Oral Gavage of (S)-Viloxazine in Mice

Materials:

  • This compound

  • Sterile water

  • Flexible plastic or metal gavage needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the (S)-Viloxazine solution in sterile water at the desired concentration. Ensure complete dissolution.

  • Animal Handling and Gavage:

    • Weigh the mouse to calculate the administration volume (typically 5-10 mL/kg).

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Gently remove the gavage needle and return the mouse to its cage.

    • Observe the animal for any signs of respiratory distress or discomfort.

Visualizations

Viloxazine Signaling Pathway cluster_viloxazine (S)-Viloxazine cluster_transporters Transporters cluster_receptors Receptors cluster_neurotransmitters Neurotransmitter Levels (PFC) Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits 5HT2B 5-HT2B Receptor Viloxazine->5HT2B Antagonist 5HT2C 5-HT2C Receptor Viloxazine->5HT2C Agonist NE Norepinephrine (NE) ↑ 5HT Serotonin (5-HT) ↑ DA Dopamine (DA) ↑

Caption: (S)-Viloxazine's Mechanism of Action

ExperimentalWorkflow Start Start Prep Prepare (S)-Viloxazine Dosing Solution Start->Prep AnimalPrep Weigh and Prepare Animal Model Prep->AnimalPrep Admin Administer Dose AnimalPrep->Admin PO Oral Gavage Admin->PO Oral IP Intraperitoneal Injection Admin->IP Parenteral Monitor Monitor for Effects/Adverse Events PO->Monitor IP->Monitor Collect Collect Samples (e.g., blood, brain tissue) Monitor->Collect Analyze Analyze Samples (e.g., PK, PD) Collect->Analyze End End Analyze->End

Caption: Preclinical Dosing Workflow

References

Overcoming poor aqueous solubility of (S)-Viloxazine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (S)-Viloxazine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: I've read that viloxazine (B1201356) hydrochloride is highly soluble, yet I'm observing precipitation. Why might this be happening?

A1: While viloxazine hydrochloride is classified as highly soluble in aqueous solutions, you may encounter precipitation issues under specific circumstances.[1] Potential reasons include:

  • Use of (S)-Viloxazine Free Base: You might be working with the free base form of (S)-Viloxazine, which has a significantly lower intrinsic solubility (2.3 mg/mL) compared to the hydrochloride salt (78 mg/mL at 37°C).[2][3]

  • Common Ion Effect: The solubility of viloxazine hydrochloride can be reduced in the presence of other chloride ions.[2] If your buffer or medium contains a high concentration of salts like sodium chloride, this can decrease its solubility.[2]

  • High Concentration: The final concentration of (S)-Viloxazine in your experimental setup may exceed its solubility limit in the specific medium you are using, even if it's the hydrochloride salt.

  • Low Temperature: Preparing your solutions at a lower temperature than specified can reduce solubility.

  • Precipitation in Cell Culture Media: Complex biological media can sometimes cause compounds to precipitate, a phenomenon often referred to as "crashing out," especially when diluting from a high-concentration DMSO stock.[4]

Q2: What is the most soluble form of (S)-Viloxazine to use in aqueous solutions?

A2: The hydrochloride salt of viloxazine is significantly more soluble in water than the free base.[2] For experiments requiring an aqueous solution, it is highly recommended to use (S)-Viloxazine hydrochloride.

Q3: Can I prepare a concentrated stock solution of (S)-Viloxazine?

A3: Yes, you can prepare concentrated stock solutions in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with viloxazine hydrochloride showing a solubility of 33.33 mg/mL.[5] Viloxazine hydrochloride is also soluble in methanol (B129727) and acetic acid.[6] When preparing for in vitro biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects.[7]

Troubleshooting Guide

Issue 1: (S)-Viloxazine (Free Base) Does Not Dissolve in Aqueous Buffer

Solution: The free base form of (S)-Viloxazine has limited aqueous solubility.[2] Consider the following approaches to enhance its solubility:

  • pH Adjustment: Since viloxazine is a weakly basic molecule (pKa of 8.47), its solubility can be increased in acidic conditions by converting it to a salt in situ.[2]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the free base.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the (S)-Viloxazine molecule within a cyclodextrin can significantly enhance its aqueous solubility.[8]

Issue 2: Precipitation of this compound in Experimental Medium

Solution: If you observe precipitation with the hydrochloride salt, consider the following troubleshooting steps:

  • Check for Common Ions: If your medium has a high chloride concentration, consider using a different buffer system or reducing the chloride salt content if possible.[2]

  • Serial Dilution: When preparing working solutions from a concentrated stock (e.g., in DMSO), perform a serial dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing to prevent the compound from "crashing out."[4]

  • Solubility Testing: Determine the maximum soluble concentration of this compound in your specific experimental medium by preparing a serial dilution and observing for precipitation.

Data Presentation

Table 1: Physicochemical and Solubility Properties of Viloxazine

PropertyValueReference
Molecular Formula C13H19NO3[9]
Molecular Weight 237.299 g·mol−1[9]
pKa (Viloxazine Base) 8.47[2]
Log P (Viloxazine Base) 1.10[2]
Intrinsic Solubility (Viloxazine Base) 2.3 mg/mL[2][3]
Aqueous Solubility (Viloxazine HCl, 37°C) 78 mg/mL[2][3][10]
Aqueous Solubility (Viloxazine HCl, pH 1.2-7.5, 37°C) >65 mg/mL[1]
Solubility in DMSO (Viloxazine HCl) 33.33 mg/mL[5]
Solubility in Acetonitrile (Viloxazine HCl) Slightly soluble[7]
Other Solvents (Viloxazine HCl) Soluble in acetic acid and methanol[6]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is for solubilizing (S)-Viloxazine free base by converting it to its hydrochloride salt in situ.

  • Weigh the desired amount of (S)-Viloxazine free base.

  • Add a small volume of 0.1 N HCl dropwise while stirring until the solid is fully dissolved.

  • Adjust the pH of the solution to the desired experimental value using a suitable buffer.

  • Bring the solution to the final desired volume with the experimental buffer.

  • Visually inspect for any precipitation before use.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol describes the preparation of a concentrated stock solution in DMSO.

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., up to 33.33 mg/mL).[5]

  • Vortex or sonicate briefly to ensure the compound is fully dissolved.

  • For use in cell culture, create an intermediate dilution by adding a small volume of the high-concentration stock to pre-warmed (37°C) culture medium.

  • Prepare the final working solution by adding the intermediate dilution to the bulk of the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[4]

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines a general method for preparing an (S)-Viloxazine-cyclodextrin inclusion complex.

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a desired molar ratio to (S)-Viloxazine (e.g., 1:1 or 1:2).

  • Slowly add the (S)-Viloxazine free base to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution, containing the (S)-Viloxazine-cyclodextrin complex, can be filtered to remove any un-complexed drug and used directly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sol Solubilization cluster_eval Evaluation & Use start Start with (S)-Viloxazine (Free Base or HCl Salt) choose_method Choose Solubilization Method start->choose_method ph_adjust pH Adjustment choose_method->ph_adjust Free Base cosolvent Co-solvent choose_method->cosolvent Stock Sol. cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin Enhance Aq. Sol. dissolve Dissolve/Complex (S)-Viloxazine ph_adjust->dissolve cosolvent->dissolve cyclodextrin->dissolve check_sol Check for Precipitation dissolve->check_sol use_sol Use in Experiment check_sol->use_sol Clear troubleshoot Troubleshoot check_sol->troubleshoot Precipitate troubleshoot->choose_method

Caption: Workflow for solubilizing (S)-Viloxazine.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process viloxazine (S)-Viloxazine (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Enhanced Aqueous Solubility) viloxazine_node (S)-Viloxazine complex_node Complex viloxazine_node->complex_node Enters Cavity cyclodextrin_node Cyclodextrin cyclodextrin_node->complex_node Forms Host viloxazine_in_complex (S)-V

Caption: Cyclodextrin inclusion complex formation.

References

Common artifacts and interference in (S)-Viloxazine in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and interference that researchers, scientists, and drug development professionals may encounter during in vitro experiments with (S)-Viloxazine.

Frequently Asked Questions (FAQs)

Q1: What are the key in vitro pharmacological targets of (S)-Viloxazine?

(S)-Viloxazine is primarily a selective norepinephrine (B1679862) reuptake inhibitor.[1] It also exhibits activity at serotonin (B10506) receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[2][3]

Q2: What are the physicochemical properties of (S)-Viloxazine that might affect my in vitro experiments?

(S)-Viloxazine hydrochloride is a white to off-white powder that is soluble in water and aqueous solutions at pH 9.5 and lower. It is sparingly soluble in methanol (B129727) and very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Its LogP value is 1.10, suggesting a relatively low potential for non-specific binding to plastics, although this should always be empirically tested.

Q3: How should I prepare my stock solutions of (S)-Viloxazine?

For most in vitro assays, this compound can be dissolved in water or a suitable buffer. Given its solubility profile, preparing a concentrated stock in water is recommended. For cellular assays, ensure the final concentration of any organic solvent is minimal and does not affect cell viability.

Q4: Is (S)-Viloxazine known to interfere with hERG channels?

Q5: Are there any known issues with (S)-Viloxazine in fluorescence-based assays?

There are no specific reports of (S)-Viloxazine causing interference in fluorescence-based assays. However, as a general precaution with any small molecule, it is advisable to run a control experiment to test for intrinsic fluorescence of (S)-Viloxazine at the excitation and emission wavelengths of your assay.

Q6: Does (S)-Viloxazine have known cytotoxic effects in vitro?

Specific in vitro cytotoxicity data (e.g., IC50 values in various cell lines) for (S)-Viloxazine is not widely published. It is recommended to perform a standard cytotoxicity assay (e.g., MTT, LDH) in your specific cell line to determine the appropriate concentration range for your experiments and to identify any potential for compound-induced cell death that could confound your results.

Troubleshooting Guides

Assay-Specific Issues and Artifacts

Problem: Inconsistent results in my norepinephrine transporter (NET) uptake assay.

  • Possible Cause 1: Substrate competition.

    • Troubleshooting: (S)-Viloxazine is a competitive inhibitor of NET. Ensure your assay is designed to appropriately measure competitive inhibition. This may involve varying the concentration of both (S)-Viloxazine and the radiolabeled substrate (e.g., [3H]-nisoxetine).

  • Possible Cause 2: Non-specific binding of the radioligand or (S)-Viloxazine.

    • Troubleshooting: Include appropriate controls to determine non-specific binding. This typically involves a high concentration of a known, potent NET inhibitor to block all specific binding sites. Consider using protein-coated plates or adding a small amount of a non-ionic detergent to the assay buffer to reduce non-specific binding to the assay plates.

Problem: Unexpected activity in my 5-HT2B or 5-HT2C receptor functional assays.

  • Possible Cause 1: Incorrect assay format for the expected functional activity.

    • Troubleshooting: Remember that (S)-Viloxazine is a 5-HT2B antagonist and a 5-HT2C agonist.[2][3] Ensure your assay is set up to detect the expected activity. For the 5-HT2B assay, you should be measuring the inhibition of a known agonist's effect. For the 5-HT2C assay, you should be measuring a direct agonistic effect.

  • Possible Cause 2: Receptor desensitization.

    • Troubleshooting: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished response. For the 5-HT2C agonist assay, optimize the incubation time with (S)-Viloxazine to capture the maximal response before significant desensitization occurs.

Problem: My results from CYP inhibition assays are not as expected.

  • Possible Cause 1: Incorrect CYP isozyme being investigated.

    • Troubleshooting: (S)-Viloxazine is a known inhibitor of CYP1A2.[3] It has weaker inhibitory effects on other CYPs. Ensure you are using the correct CYP isozyme and a suitable substrate for your assay.

  • Possible Cause 2: Time-dependent inhibition.

    • Troubleshooting: To investigate if (S)-Viloxazine is a time-dependent inhibitor, pre-incubate the compound with the microsomes and NADPH for various times before adding the substrate. A greater inhibition with longer pre-incubation times suggests time-dependent inhibition.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC13H19NO3・HCl[4]
Molecular Weight273.8 g/mol [4]
AppearanceWhite to off-white powder[4]
SolubilitySoluble in water and aqueous solutions at pH ≤ 9.5[4]
LogP1.10
Table 2: In Vitro Pharmacological Profile of (S)-Viloxazine
TargetActivityIC50 / Ki / EC50Reference
Norepinephrine Transporter (NET)InhibitionKi: 2300 nM[2]
5-HT2B ReceptorAntagonism-[2][3]
5-HT2C ReceptorAgonism-[2][3]
Table 3: In Vitro CYP Inhibition Profile of Viloxazine (B1201356)
CYP IsozymeInhibitionIC50 (µM)Reference
CYP1A2Reversible0.269[3]
CYP2B6Reversible184[3]
CYP2D6Reversible141[3]
CYP3A4/5 (Midazolam)Reversible221[3]
CYP3A4/5 (Testosterone)Reversible352[3]
CYP2C8No significant inhibition>1010[3]
CYP2C9No significant inhibition>1010[3]
CYP2C19No significant inhibition>1010[3]

Experimental Protocols

Norepinephrine Transporter (NET) Uptake Assay

This protocol is a representative example for a radiolabeled norepinephrine uptake assay in rat hypothalamic synaptosomes.

  • Preparation of Synaptosomes:

    • Homogenize rat hypothalamic tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in a suitable assay buffer (e.g., Krebs-Ringer buffer).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of (S)-Viloxazine (at various concentrations), and 150 µL of the synaptosome preparation.

    • To determine non-specific uptake, add a high concentration of a known NET inhibitor (e.g., desipramine) to control wells.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of [3H]-norepinephrine.

    • Incubate for 15 minutes at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value of (S)-Viloxazine by non-linear regression analysis.

5-HT2B Receptor Functional Assay (Antagonist Mode)

This protocol describes a cell-based assay using a CHO-K1 cell line stably expressing the human 5-HT2B receptor and measuring inositol (B14025) monophosphate (IP1) accumulation via HTRF.

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the human 5-HT2B receptor in appropriate media.

    • Seed the cells into a 96-well plate at a density of 7,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add (S)-Viloxazine at various concentrations to the wells and pre-incubate for 30 minutes at 37°C.

    • Add a known 5-HT2B agonist (e.g., serotonin at its EC80 concentration) to all wells except the negative control.

    • Incubate for 60 minutes at 37°C.

    • Lyse the cells and perform the IP1 HTRF assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the HTRF signal and calculate the percent inhibition of the agonist response by (S)-Viloxazine.

    • Determine the IC50 value of (S)-Viloxazine by non-linear regression analysis.

5-HT2C Receptor Functional Assay (Agonist Mode)

This protocol outlines a cell-based assay using a CHO cell line stably expressing the human 5-HT2C receptor and measuring intracellular calcium mobilization.

  • Cell Culture and Plating:

    • Culture CHO cells expressing the human 5-HT2C receptor in appropriate media.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Calcium Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add (S)-Viloxazine at various concentrations to the wells.

    • Immediately measure the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of (S)-Viloxazine.

    • Calculate the EC50 value of (S)-Viloxazine by non-linear regression analysis.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Viloxazine Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits 5HT2B 5-HT2B Receptor Viloxazine->5HT2B Antagonist 5HT2C 5-HT2C Receptor Viloxazine->5HT2C Agonist NE_vesicle Norepinephrine (NE) NE_vesicle->NET Reuptake Gq_2B Gq 5HT2B->Gq_2B Gq_2C Gq 5HT2C->Gq_2C PLC_2B PLC Gq_2B->PLC_2B PLC_2C PLC Gq_2C->PLC_2C IP3_Ca_2B ↓ IP3/Ca2+ PLC_2B->IP3_Ca_2B IP3_Ca_2C ↑ IP3/Ca2+ PLC_2C->IP3_Ca_2C

Caption: Signaling pathways of (S)-Viloxazine.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare Cells (e.g., Synaptosomes, Stably Transfected Cells) Incubation Incubate Cells with (S)-Viloxazine and other reagents Prepare_Cells->Incubation Prepare_Reagents Prepare Reagents ((S)-Viloxazine dilutions, Buffers, Radioligand/Agonist) Prepare_Reagents->Incubation Detection Detect Signal (Scintillation Counting, HTRF, Fluorescence) Incubation->Detection Calculate Calculate Specific Activity/ Percent Inhibition/Stimulation Detection->Calculate Curve_Fit Non-linear Regression Curve Fitting Calculate->Curve_Fit Determine_Potency Determine IC50/EC50 Curve_Fit->Determine_Potency

Caption: General experimental workflow for in vitro assays.

Start Inconsistent Results? Check_Properties Review Physicochemical Properties (Solubility, Stability) Start->Check_Properties Check_Assay_Setup Verify Assay Setup (Controls, Reagent Concentrations) Start->Check_Assay_Setup Check_Compound_Interference Test for Compound Interference (Autofluorescence, Cytotoxicity) Start->Check_Compound_Interference Optimize_Conditions Optimize Assay Conditions (Incubation Time, Temperature) Check_Properties->Optimize_Conditions Check_Assay_Setup->Optimize_Conditions Check_Compound_Interference->Optimize_Conditions Consult_Literature Consult Literature for Similar Compounds Optimize_Conditions->Consult_Literature Resolved Issue Resolved? Optimize_Conditions->Resolved Consult_Literature->Optimize_Conditions Contact_Support Contact Technical Support Resolved->Contact_Support No

Caption: Troubleshooting logic for in vitro experiments.

References

Strategies for Minimizing Off-Target Effects in (S)-Viloxazine Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating (S)-Viloxazine, understanding and mitigating off-target effects is crucial for accurate experimental outcomes and the development of safer therapeutics. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may arise during your studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-target activities of (S)-Viloxazine?

(S)-Viloxazine is primarily a selective norepinephrine (B1679862) reuptake inhibitor (NRI), which is its intended on-target mechanism of action for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] However, it also exhibits significant off-target activity as a serotonin (B10506) 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[3][4][5][6][7][8] This dual activity profile leads to its classification as a serotonin-norepinephrine modulating agent (SNMA).[5][7]

Q2: What are the potential clinical consequences of (S)-Viloxazine's off-target activities?

The off-target effects of (S)-Viloxazine can contribute to its therapeutic profile and its side effects.

  • 5-HT2C Receptor Agonism: Activation of 5-HT2C receptors is associated with decreased appetite.[7] This may explain the side effect of decreased appetite observed in some patients treated with viloxazine (B1201356).[1]

  • 5-HT2B Receptor Antagonism: Antagonism of 5-HT2B receptors is not associated with the risk of cardiac valvulopathy, a concern with 5-HT2B agonists.[4] This suggests a favorable safety profile in this regard. The antagonistic activity at 5-HT2B receptors on GABAergic interneurons may lead to an increase in serotonin levels in the prefrontal cortex, potentially contributing to the therapeutic effects.[1][8][9]

  • Other Side Effects: Common side effects such as insomnia, nausea, headache, and fatigue have been reported.[10] While a direct causal link to a specific off-target interaction for each of these is not definitively established, they are likely a result of the complex interplay between its on-target norepinephrine effects and its off-target serotonergic modulation. Suicidal ideation is a noted serious adverse reaction, though a causal link to a specific receptor interaction is not yet established.[1]

Q3: How can I experimentally assess the off-target effects of (S)-Viloxazine in my cellular models?

To assess off-target effects, a combination of binding and functional assays is recommended.

  • Radioligand Binding Assays: These assays quantify the affinity of (S)-Viloxazine for a wide range of receptors and transporters. A comprehensive screening panel can reveal potential off-target interactions.

  • Functional Assays: Once potential off-target interactions are identified, functional assays are crucial to determine whether (S)-Viloxazine acts as an agonist, antagonist, or inverse agonist at these targets. For 5-HT2B and 5-HT2C receptors, which are Gq-coupled, assays measuring downstream signaling, such as calcium flux or inositol (B14025) phosphate (B84403) (IP1) accumulation, are appropriate.[11][12]

Q4: Are there known structural analogs of (S)-Viloxazine with improved selectivity?

Research into structural analogs of viloxazine has been conducted to explore structure-activity relationships. For instance, a series of thiophene (B33073) analogs of viloxazine have been synthesized and shown to possess antidepressant properties.[13] However, comprehensive data on analogs with significantly improved selectivity for the norepinephrine transporter over serotonin receptors is limited in publicly available literature. Further medicinal chemistry efforts may focus on modifying the structure to reduce affinity for 5-HT2B and 5-HT2C receptors while retaining potency at the norepinephrine transporter.

Troubleshooting Guides

Issue 1: High variability or unexpected results in functional assays (e.g., Calcium Flux, IP1).
Potential Cause Recommended Solution(s)
Cell line issues Ensure the cell line expresses the target receptor (5-HT2B or 5-HT2C) at appropriate levels. Verify cell health and viability. Avoid using cells that are over-confluent.
Suboptimal assay conditions Optimize cell density per well, as this can significantly impact the assay window. Titrate the agonist concentration to determine the optimal range for stimulation. Optimize the incubation time for both the compound and the agonist.
Reagent stability Prepare fresh reagents and buffers for each experiment. Ensure proper storage of all kit components as per the manufacturer's instructions.
Instrument settings Confirm that the plate reader settings (e.g., excitation/emission wavelengths, read times) are appropriate for the specific assay being used.
Constitutive receptor activity Some GPCRs exhibit agonist-independent activity, leading to high background. Consider using inverse agonists to investigate this possibility.[3]
Issue 2: Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50).
Potential Cause Recommended Solution(s)
Assay conditions Ensure that the buffer composition, pH, and temperature are consistent between binding and functional assays. The presence of certain ions or serum components can affect ligand binding and receptor function differently.
"Spare receptors" In functional assays, a maximal response may be achieved with only a fraction of receptors occupied, leading to a lower EC50 value compared to the Ki. This is a physiological phenomenon to be aware of during data interpretation.
Ligand-biased signaling (S)-Viloxazine might preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The choice of functional assay readout will influence the observed potency. Consider using multiple functional assays to probe different signaling pathways.
Radioligand choice The specific radioligand used in the binding assay can influence the determined affinity of the test compound. Ensure the radioligand has well-characterized binding properties at the target.

Data Summary

The following tables summarize the quantitative data for (S)-Viloxazine's interaction with its primary target and key off-targets.

Table 1: Binding Affinities and Functional Activities of (S)-Viloxazine

TargetAssay TypeParameterValueReference
Norepinephrine Transporter (NET)[3H]-Nisoxetine BindingKi0.63 µM[11]
Norepinephrine Transporter (NET)[3H]-NE UptakeIC500.26 µM[3][6]
5-HT2B ReceptorRadioligand BindingKi6.40 µM[11]
5-HT2B ReceptorFunctional (Antagonist)IC5027.0 µM[3][6]
5-HT2B ReceptorFunctional (Antagonist)KB4.2 µM[3]
5-HT2C ReceptorRadioligand BindingKi3.90 µM[11]
5-HT2C ReceptorFunctional (Agonist)EC5032.0 µM[3][6]
Serotonin Transporter (SERT)Radioligand BindingKi17.3 µM[11]
Dopamine Transporter (DAT)Radioligand BindingKi>100 µM[11]

Experimental Protocols

Radioligand Competition Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of (S)-Viloxazine for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [3H]-Nisoxetine (Radioligand)

  • Desipramine (B1205290) (for non-specific binding determination)

  • (S)-Viloxazine test compound

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hNET cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of [3H]-Nisoxetine (typically at its Kd), and a range of concentrations of (S)-Viloxazine. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of desipramine (e.g., 10 µM).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the (S)-Viloxazine concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2C Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (EC50) of (S)-Viloxazine as an agonist at the human 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (B1678239) (to prevent dye extrusion)

  • (S)-Viloxazine test compound

  • Serotonin (as a reference agonist)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the 5-HT2C expressing cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of (S)-Viloxazine and the reference agonist (serotonin) in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a short period. Then, using the instrument's injection system, add the different concentrations of (S)-Viloxazine or serotonin to the wells.

  • Kinetic Reading: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of (S)-Viloxazine. Plot the peak response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).

Visualizations

signaling_pathway cluster_viloxazine (S)-Viloxazine cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Viloxazine (S)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonist HT2C 5-HT2C Receptor Viloxazine->HT2C Agonist NE_reuptake Norepinephrine Reuptake Inhibition Therapeutic_Effect Therapeutic Effect (ADHD Treatment) NE_reuptake->Therapeutic_Effect Gq_2B Gq/11 Signaling HT2B->Gq_2B Blocks Gq_2C Gq/11 Signaling HT2C->Gq_2C Activates Side_Effect_Appetite Decreased Appetite Gq_2C->Side_Effect_Appetite

Caption: On- and off-target signaling of (S)-Viloxazine.

experimental_workflow start Start: Characterize (S)-Viloxazine Selectivity binding_assay Radioligand Binding Assay (Broad Receptor Panel) start->binding_assay identify_off_targets Identify Potential Off-Targets (e.g., 5-HT2B, 5-HT2C) binding_assay->identify_off_targets functional_assay Functional Assays (e.g., Calcium Flux, IP1) identify_off_targets->functional_assay Significant Binding end End: Comprehensive Selectivity Profile identify_off_targets->end No Significant Binding determine_activity Determine Activity (Agonist/Antagonist) functional_assay->determine_activity determine_activity->binding_assay No Activity (Re-evaluate) in_vivo_studies In Vivo Studies to Correlate with Phenotype determine_activity->in_vivo_studies Confirmed Activity in_vivo_studies->end

Caption: Experimental workflow for assessing (S)-Viloxazine selectivity.

troubleshooting_logic start Unexpected Experimental Result Observed check_protocol Review Experimental Protocol and Execution start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok No Errors Found protocol_error Identify and Correct Protocol Deviation check_protocol->protocol_error Error Found consider_off_target Consider Potential Off-Target Effects protocol_ok->consider_off_target protocol_error->start Re-run Experiment consult_binding_data Consult Binding Profile Data consider_off_target->consult_binding_data design_new_experiment Design Experiment to Test Off-Target Hypothesis consult_binding_data->design_new_experiment end Conclusion design_new_experiment->end

Caption: Troubleshooting logic for unexpected experimental results.

References

Dose-response curve analysis for (S)-Viloxazine and interpretation of results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Viloxazine. It offers detailed information for conducting dose-response curve analysis and interpreting the results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-Viloxazine?

A1: (S)-Viloxazine is a serotonin-norepinephrine modulating agent (SNMA). Its primary mechanism of action is the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1][2] Recent studies have shown that it also interacts with serotonin (B10506) receptors, acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[2][3][4] The (S)-stereoisomer is reported to be approximately 10 times more potent than the (R)-stereoisomer at inhibiting norepinephrine reuptake.[5]

Q2: What are the expected IC50 and EC50 values for (S)-Viloxazine in in-vitro assays?

A2: The potency of (S)-Viloxazine can vary depending on the specific assay conditions. However, published data provides a general range for its activity. For norepinephrine transporter (NET) inhibition, the IC50 is approximately 0.2 µM.[6] For its activity at serotonin receptors, it demonstrates antagonistic activity at 5-HT2B receptors with an IC50 of 27.0 µM and agonistic activity at 5-HT2C receptors with an EC50 of 32.0 µM.[4]

Q3: What is a typical dose range for (S)-Viloxazine in clinical studies?

A3: In clinical trials for the treatment of ADHD in pediatric and adult patients, the dosage of extended-release (S)-Viloxazine typically ranges from 100 mg to 400 mg once daily.[6] For adults, doses have been studied up to 600 mg/day.[7]

Q4: How does the dose-response curve for (S)-Viloxazine efficacy typically appear in clinical settings?

A4: A meta-analysis of clinical trials in pediatric patients with ADHD suggests a bell-shaped dose-response curve for the efficacy of viloxazine. This indicates that doses greater than 400 mg might not be associated with further increased efficacy.

Data Presentation

In Vitro Pharmacological Profile of (S)-Viloxazine
TargetAssay TypeParameterValue (µM)
Norepinephrine Transporter (NET)Reuptake InhibitionIC500.2[6]
Norepinephrine Transporter (NET)Binding AffinityKi0.63[6]
Serotonin 5-HT2B ReceptorFunctional AntagonismIC5027.0[4]
Serotonin 5-HT2B ReceptorBinding AffinityKi6.40[3]
Serotonin 5-HT2C ReceptorFunctional AgonismEC5032.0[4]
Serotonin 5-HT2C ReceptorBinding AffinityKi3.90[3]
Serotonin Transporter (SERT)Reuptake InhibitionIC50257[4]
Pharmacokinetic Parameters of Extended-Release (S)-Viloxazine in Pediatric Patients
DoseCmax (µg/mL)AUC0-t (µg·h/mL)
100 mg1.60 ± 0.7019.29 ± 8.88
200 mg2.83 ± 1.3134.72 ± 16.53
400 mg5.61 ± 2.4868.00 ± 28.51
600 mg6.49 ± 2.8779.97 ± 36.91

Data from population pharmacokinetic studies in pediatric subjects.[7]

Experimental Protocols

Norepinephrine Transporter (NET) Inhibition Assay

This protocol outlines a cell-based assay to determine the IC50 value of (S)-Viloxazine for the inhibition of norepinephrine reuptake.

Materials:

  • Human neuroblastoma cell line endogenously expressing NET (e.g., SK-N-BE(2)C)

  • [3H]-Norepinephrine (Radiolabeled NE)

  • (S)-Viloxazine stock solution

  • Desipramine (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cell lysis buffer

  • Scintillation cocktail

  • 24-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells in 24-well plates until they reach a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of (S)-Viloxazine and the positive control (Desipramine) in KRH buffer. Include a vehicle control (e.g., DMSO).

  • Assay Initiation:

    • Wash the cell monolayers twice with KRH buffer.

    • Add the prepared compound dilutions to the respective wells.

    • Add [3H]-Norepinephrine to each well at a concentration close to its Km value for NET.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for norepinephrine uptake.

  • Assay Termination:

    • Aspirate the assay buffer from the wells.

    • Wash the cells twice with ice-cold KRH buffer to remove extracellular [3H]-Norepinephrine.

  • Cell Lysis: Add cell lysis buffer to each well and incubate with shaking to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (S)-Viloxazine compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the (S)-Viloxazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5-HT2B Antagonist and 5-HT2C Agonist Functional Assays

These protocols describe cell-based functional assays to measure the antagonist activity of (S)-Viloxazine at the 5-HT2B receptor and its agonist activity at the 5-HT2C receptor. These assays typically measure changes in intracellular calcium or inositol (B14025) phosphate (B84403) (IP1) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human 5-HT2B or 5-HT2C receptors.

  • (S)-Viloxazine stock solution.

  • Serotonin (5-HT) as a reference agonist.

  • A known 5-HT2B antagonist as a positive control (for the antagonist assay).

  • Assay buffer (e.g., HBSS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or an IP1 detection kit (e.g., HTRF).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorometric imaging plate reader (FLIPR) or HTRF-compatible plate reader.

5-HT2B Antagonist Assay Procedure:

  • Cell Plating: Seed the 5-HT2B expressing cells into microplates and allow them to attach overnight.

  • Dye Loading (for calcium flux assay): Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add serial dilutions of (S)-Viloxazine or the positive control antagonist to the wells.

    • Incubate for a specific period to allow the compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to all wells to stimulate the 5-HT2B receptors.

  • Signal Detection: Immediately measure the change in fluorescence (calcium flux) or HTRF signal (IP1 accumulation) using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the serotonin response by (S)-Viloxazine at each concentration.

    • Plot the percent inhibition against the log of the (S)-Viloxazine concentration and fit to a sigmoidal dose-response curve to determine the IC50.

5-HT2C Agonist Assay Procedure:

  • Cell Plating: Seed the 5-HT2C expressing cells into microplates.

  • Dye Loading or IP1 Assay Preparation: Prepare the cells as described for the antagonist assay.

  • Compound Addition: Add serial dilutions of (S)-Viloxazine or serotonin (as a reference agonist) to the wells.

  • Signal Detection: Measure the resulting fluorescence or HTRF signal.

  • Data Analysis:

    • Plot the response (e.g., fluorescence intensity) against the log of the (S)-Viloxazine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy (Emax) relative to serotonin.

Mandatory Visualizations

viloxazine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Viloxazine (S)-Viloxazine NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits HT2B 5-HT2B Receptor Viloxazine->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine->HT2C Agonizes NE_vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_vesicle->NE NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activates HT2C->Downstream_Signaling Modulates

Caption: Signaling pathway of (S)-Viloxazine.

net_inhibition_workflow start Start cell_culture Culture NET-expressing cells in 24-well plates start->cell_culture prepare_compounds Prepare serial dilutions of (S)-Viloxazine and controls cell_culture->prepare_compounds assay_setup Wash cells and add compounds & [3H]-NE prepare_compounds->assay_setup incubation Incubate at room temperature assay_setup->incubation termination Wash cells with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis counting Perform scintillation counting lysis->counting analysis Calculate % inhibition and determine IC50 counting->analysis end End analysis->end

Caption: Experimental workflow for NET inhibition assay.

troubleshooting_flowchart start Inconsistent Dose-Response Curve check_reagents Are reagents (compound, cells, buffers) prepared correctly and consistently? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_assay_conditions Are assay conditions (incubation time, temperature, cell density) consistent? reagent_yes->check_assay_conditions fix_reagents Review preparation protocols. Use fresh reagents. reagent_no->fix_reagents fix_reagents->start conditions_yes Yes check_assay_conditions->conditions_yes Yes conditions_no No check_assay_conditions->conditions_no No check_data_analysis Is the data analysis method appropriate? (e.g., correct curve fitting model) conditions_yes->check_data_analysis fix_conditions Standardize all assay parameters. conditions_no->fix_conditions fix_conditions->start analysis_yes Yes check_data_analysis->analysis_yes Yes analysis_no No check_data_analysis->analysis_no No further_investigation Consider compound stability, solubility, or off-target effects. analysis_yes->further_investigation fix_analysis Consult statistical guidelines for dose-response curve analysis. analysis_no->fix_analysis fix_analysis->start end Consistent Results further_investigation->end

Caption: Troubleshooting flowchart for dose-response analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell plating, pipetting errors, or incomplete mixing of reagents.Ensure a homogenous cell suspension and consistent cell numbers per well. Use calibrated pipettes and ensure thorough mixing of all solutions before addition.
Shallow or steep dose-response curve The dose range may be too narrow or not centered around the IC50/EC50. Compound may have poor solubility at higher concentrations.Widen the range of concentrations tested, including lower and higher doses. Visually inspect for compound precipitation at high concentrations.
Incomplete curve (no upper or lower plateau) The highest concentration tested is not sufficient to elicit a maximal response, or the lowest concentration is still active.Extend the concentration range in both directions. If a full curve cannot be achieved, consider constraining the top or bottom of the curve based on control data.
IC50/EC50 value is significantly different from expected Variations in experimental conditions (cell passage number, serum concentration, incubation time), or reagent quality.Strictly adhere to a standardized protocol. Ensure the health and consistency of the cell line. Verify the concentration and purity of the (S)-Viloxazine stock solution.
Low signal-to-noise ratio Suboptimal assay window, incorrect instrument settings, or low receptor expression in cells.Optimize assay conditions to maximize the difference between the positive and negative controls. Check instrument settings (e.g., gain, excitation/emission wavelengths). Confirm receptor expression levels in the cell line.

References

Technical Support Center: (S)-Viloxazine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing variability in animal studies involving (S)-Viloxazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] The (S) stereoisomer is noted to be significantly more potent than the (R) stereoisomer.[3][4] Its therapeutic effects are primarily attributed to its ability to block the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][5]

Q2: Beyond norepinephrine reuptake inhibition, what are the other known pharmacological effects of viloxazine (B1201356)?

Recent studies have revealed a more complex pharmacological profile for viloxazine, classifying it as a serotonin (B10506) norepinephrine modulating agent (SNMA).[6][7] In addition to its NRI activity, viloxazine demonstrates:

  • Serotonergic activity: It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[2][6][8] This dual action on both the norepinephrine and serotonin systems is a distinguishing feature from other ADHD medications.[9][10]

  • Increased neurotransmitter levels: In vivo studies in rats have shown that viloxazine increases extracellular levels of norepinephrine, dopamine (B1211576), and serotonin in the prefrontal cortex.[6][7][11][12]

Q3: What are the key pharmacokinetic parameters of viloxazine in rats?

Viloxazine is extensively metabolized in rats, with urine being the primary route of excretion (approximately 82-84% of the administered dose).[13] The major metabolic pathway in rats is O-deethylation followed by sulfation.[13][14] In vivo studies in rats have utilized intraperitoneal doses ranging from 1 to 50 mg/kg to investigate its effects on neurotransmitter levels.[11][15] Unbound plasma concentrations of viloxazine in rats at a dose of 30 mg/kg have been shown to be comparable to those in individuals with ADHD receiving clinically effective doses.[11][16]

Q4: How does the (S)-isomer of viloxazine differ from the (R)-isomer?

The (S)-stereoisomer of viloxazine is reported to be ten times more potent as a norepinephrine reuptake inhibitor than the (R)-stereoisomer.[3] Another source suggests the (S)-isomer is five times as pharmacologically active as the (R)-isomer.[4] The norepinephrine uptake inhibitory activity resides primarily in the (S)-isomer.

Troubleshooting Guide

Q5: We are observing high inter-animal variability in the behavioral outcomes of our study. What are the potential contributing factors?

High variability in behavioral studies with this compound can stem from several sources:

  • Metabolism: Viloxazine is metabolized by cytochrome P450 enzymes, primarily CYP2D6 in humans.[9][14] While the specific CYP enzymes in your animal model may differ, genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism and clearance between individual animals, affecting plasma concentrations and, consequently, behavioral responses.

  • Animal Strain and Species: Different strains and species of rodents can exhibit variations in drug metabolism and receptor sensitivity. It is crucial to select a well-characterized strain and consider potential metabolic differences.

  • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can introduce variability. Ensure consistent technique and consider the potential for stress-induced physiological changes that may affect drug absorption and response.[17]

  • Environmental Factors: Minor variations in housing conditions, handling, and time of day for testing can influence behavioral outcomes. Standardize these factors as much as possible.[18]

  • Gut Microbiome: The gut microbiota can influence drug metabolism.[19][20] Differences in the gut microbiome composition between animals could contribute to variability in the bioavailability and metabolism of orally administered this compound.

Q6: Our in vitro and in vivo results with this compound are not correlating well. What could be the reason for this discrepancy?

A discrepancy between in vitro potency and in vivo efficacy can be a challenge. For viloxazine, it has been noted that it possesses higher in vivo activity than what might be expected from in vitro studies alone. This suggests that factors beyond simple receptor binding are at play in a living system. Consider the following:

  • Metabolites: Although the primary metabolites of viloxazine are generally considered inactive, it is essential to confirm this in your specific model system.[21]

  • Blood-Brain Barrier Penetration: In vitro assays do not account for the drug's ability to cross the blood-brain barrier. In vivo efficacy is dependent on achieving sufficient concentrations in the central nervous system.

  • Complex Neuromodulatory Effects: The in vivo effects of this compound are a result of its combined actions on norepinephrine and serotonin systems, leading to downstream effects on other neurotransmitters like dopamine in the prefrontal cortex.[6][21] This complex interplay is not fully captured in isolated in vitro systems.

Q7: We are seeing inconsistent plasma concentrations of this compound in our pharmacokinetic studies. What should we investigate?

Inconsistent plasma concentrations can undermine the interpretation of your study results.[17] Here are some areas to troubleshoot:

  • Formulation Issues:

    • Solubility: Confirm the solubility of this compound in your chosen vehicle. Poor solubility can lead to incomplete and variable absorption.

    • Stability: Ensure the stability of your formulation over the course of the experiment. Degradation of the compound will result in lower than expected doses being administered.

    • Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.[17]

  • Dosing Procedure:

    • Accuracy: Double-check all dose calculations and the calibration of your administration equipment.

    • Technique: Inconsistent oral gavage or injection techniques can lead to variability in the amount of drug delivered.[17]

  • Animal-Specific Factors:

    • Fasting Status: The presence or absence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period before dosing.

    • Health Status: Underlying health issues in individual animals can impact drug absorption, distribution, metabolism, and excretion.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding and Functional Activity of Viloxazine

TargetParameterValueReference
Norepinephrine Transporter (NET) K D155 - 630 nM[1]
K i2300 nM[7]
IC 500.26 µM[22]
Serotonin Transporter (SERT) K D17,300 nM[1]
K i> 10,000 nM[7]
Dopamine Transporter (DAT) K D> 100,000 nM[1][7]
5-HT 2B Receptor IC 50 (Antagonist)27.0 µM[6][23]
K B (Antagonist)4.2 µM[6][23]
5-HT 2C Receptor EC 50 (Agonist)32.0 µM[6][23]
E max (Agonist)78.6%[6][23]
5-HT 7 Receptor IC 50 (Antagonist)6.7 µM[22]
K i (Antagonist)1.9 µM[22]

Table 2: Pharmacokinetic Parameters of Viloxazine in Rats

ParameterDetailsReference
Route of Administration Oral gavage, Intraperitoneal injection[11][13]
Dose Range (in vivo studies) 1 - 100 mg/kg[11][13][15]
Excretion ~82-84% in urine[13]
Major Metabolic Pathway O-deethylation and sulfation[13][14]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Neurotransmitter Level Assessment in Rats

This protocol is based on methodologies described in studies evaluating the effects of viloxazine on extracellular neurotransmitter levels in the prefrontal cortex of freely moving rats.[6][8][11]

  • Animal Model: Male Sprague-Dawley rats (8 weeks old).[11][15]

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the prefrontal cortex.

    • Allow for a post-surgical recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.[11]

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for concentrations of norepinephrine, dopamine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels for each animal.

    • Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups using appropriate statistical methods.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Viloxazine (S)-Viloxazine Hydrochloride NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits Serotonin_Receptors 5-HT2B (Antagonist) 5-HT2C (Agonist) Viloxazine->Serotonin_Receptors Modulates NE Norepinephrine (NE) NET->NE Reuptake NE_Receptor Adrenergic Receptor NE->NE_Receptor Binds Response Neuronal Response NE_Receptor->Response Serotonin_Receptors->Response

Caption: Mechanism of action of this compound.

G start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation baseline Baseline Behavioral Testing (e.g., Open Field, Elevated Plus Maze) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Drug Administration ((S)-Viloxazine HCl or Vehicle) randomization->dosing behavioral_testing Post-Dosing Behavioral Testing dosing->behavioral_testing pk_sampling Pharmacokinetic Blood Sampling behavioral_testing->pk_sampling data_analysis Data Analysis and Interpretation pk_sampling->data_analysis end End data_analysis->end

Caption: General experimental workflow for a behavioral study.

References

Technical Support Center: Forced Degradation Studies of (S)-Viloxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies on (S)-Viloxazine. The information is compiled from various stability-indicating assay methods and degradation pathway analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of (S)-Viloxazine?

A1: Forced degradation studies for (S)-Viloxazine typically involve exposure to acidic, alkaline, oxidative, reductive, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: Which analytical technique is most suitable for analyzing the degradation products of (S)-Viloxazine?

A2: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying (S)-Viloxazine from its degradation products.[1][3][4][5] Detection is often performed using a UV detector or a mass spectrometer (LC-MS/MS) for structural characterization of the degradants.[1][4]

Q3: What are the common degradation pathways observed for Viloxazine under stress conditions?

A3: Viloxazine is susceptible to degradation under various stress conditions, leading to the formation of different degradation products (DPs). Specific DPs have been identified under acidic (DP I), alkaline (DP II), oxidative (DP III), and reductive (DP IV) conditions.[1][2]

Troubleshooting Guide

Issue 1: Poor separation of (S)-Viloxazine from its degradation products.

  • Possible Cause 1: Inappropriate HPLC column.

    • Solution: An Agilent Eclipse XDB column (150 mm x 4.6 mm, 3.5 µm) or an X-bridge phenyl column (250x4.6 mm, 5 µm) has been shown to provide good separation.[1][3] Ensure the column is properly conditioned and has not exceeded its lifetime.

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: A common mobile phase is a mixture of acetonitrile (B52724) and a buffer like 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA).[1][3] Adjusting the ratio of the organic to the aqueous phase can improve resolution. For example, a ratio of 40:60 (v/v) of ACN: 0.1% TEA has been used successfully.[1]

  • Possible Cause 3: Incorrect detection wavelength.

    • Solution: The maximum absorption for Viloxazine has been observed at 220 nm and 221 nm, which allows for sensitive detection.[1][3]

Issue 2: Inconsistent or low percentage of degradation.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor, the temperature, or the duration of exposure. Refer to the detailed experimental protocols for recommended starting conditions. For instance, acid degradation can be performed with 1N HCl for 15 minutes.[1][2]

  • Possible Cause 2: Incomplete neutralization of acidic or basic stress samples.

    • Solution: Ensure complete neutralization of the sample solution before injection into the HPLC system. This prevents shifts in retention times and potential damage to the column.

Issue 3: Appearance of extraneous peaks in the chromatogram.

  • Possible Cause 1: Contamination of the diluent or mobile phase.

    • Solution: Use freshly prepared, HPLC-grade solvents and filter them through a 0.45 µm membrane filter before use.[2]

  • Possible Cause 2: Leaching from sample containers.

    • Solution: Use inert sample containers (e.g., glass) for the degradation studies.

  • Possible Cause 3: Excipient interference.

    • Solution: If analyzing a formulated product, perform a blank run with the placebo to identify any peaks originating from the excipients.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from forced degradation studies of Viloxazine under various stress conditions.

Stress ConditionStressor and ConcentrationDurationTemperature% DegradationDegradation Products (DPs) IdentifiedReference
Acidic1N HCl15 minAmbient13.4%DP I[3]
Alkaline0.1N NaOH15 minAmbient13.1%DP II[3]
Oxidative30% H₂O₂-Ambient14.9%DP III[3]
Reductive30% Sodium Bisulfate-Ambient11.4%DP IV[3]
ThermalHeat6 hours105°C1.9%-[1][3]
PhotolyticUV Light6 hoursAmbient--[1]

Detailed Experimental Protocols

Preparation of Stock and Standard Solutions
  • Stock Solution: Accurately weigh about 50 mg of (S)-Viloxazine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase) and sonicate for 10 minutes to dissolve. Make up the volume with the diluent.[3]

  • Standard Solution: Dilute 5 mL of the stock solution to 50 mL with the diluent to achieve a concentration of 50 µg/mL.[2]

Forced Degradation Procedures
  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. After 15 minutes, neutralize the solution with 1N NaOH and dilute to a final concentration of 50 µg/mL with the diluent.[1][2]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. After 15 minutes, neutralize the solution with 0.1N HCl and dilute to a final concentration of 50 µg/mL with the diluent.[1][2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 0.3 mL of 30% hydrogen peroxide. Keep the solution for a suitable time and then dilute to a final concentration of 50 µg/mL with the diluent.[1][2]

  • Reductive Degradation: To 1 mL of the stock solution, add 1 mL of 30% sodium bisulfate solution. After a suitable time, dilute to a final concentration of 50 µg/mL with the diluent.[1][2]

  • Thermal Degradation: Heat the stock solution in an oven at 105°C for 6 hours. After cooling, dilute to a final concentration of 50 µg/mL with the diluent.[1][2]

  • Photolytic Degradation: Expose the stock solution to UV light for 6 hours. After the exposure, dilute to a final concentration of 50 µg/mL with the diluent.[1]

Chromatographic Conditions
  • Instrument: RP-HPLC system with a PDA or UV detector.[3]

  • Column: X-bridge phenyl column (250x4.6 mm, 5 µm) or Agilent Eclipse XDB (150 mm x 4.6 mm, 3.5 µm).[1][3]

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid (60:40 v/v) or Acetonitrile: 0.1% Triethylamine (40:60 v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 221 nm or 220 nm.[1][3]

  • Injection Volume: 10 µL.[6]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare (S)-Viloxazine Stock Solution acid Acid Hydrolysis (e.g., 1N HCl) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) stock->alkali oxidative Oxidation (e.g., 30% H2O2) stock->oxidative thermal Thermal Degradation (e.g., 105°C) stock->thermal photolytic Photolytic Degradation (UV Light) stock->photolytic reductive Reduction (e.g., 30% NaHSO3) stock->reductive neutralize Neutralize (if applicable) & Dilute acid->neutralize alkali->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize reductive->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies of (S)-Viloxazine.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Separation cause1 Inappropriate Column issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Incorrect Wavelength issue->cause3 sol1 Use recommended column (e.g., C8, C18, Phenyl) cause1->sol1 sol2 Adjust mobile phase ratio or buffer type/pH cause2->sol2 sol3 Set detector to λmax (e.g., 220-221 nm) cause3->sol3

References

Validation & Comparative

Unraveling the Enantiomeric Efficacy of Viloxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of (S)-Viloxazine and (R)-Viloxazine reveals a significant stereoselective difference in their primary pharmacological activity as norepinephrine (B1679862) reuptake inhibitors. Experimental data consistently demonstrates the superior potency of the (S)-enantiomer, highlighting its primary role in the therapeutic effects of the racemic mixture.

Viloxazine (B1201356), a morpholine (B109124) derivative, has been repurposed from an antidepressant to a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). It functions primarily by inhibiting the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine. Viloxazine is a chiral molecule and exists as two enantiomers, (S)-Viloxazine and (R)-Viloxazine. Pharmacological studies have revealed that the therapeutic activity of the racemic mixture is predominantly attributed to the (S)-enantiomer.

Comparative Potency at the Norepinephrine Transporter

In vitro studies have consistently shown that (S)-Viloxazine is significantly more potent than (R)-Viloxazine at inhibiting the norepinephrine transporter. One study reported that the (S)-stereoisomer of viloxazine is approximately 10 times more potent than the (R)-stereoisomer in this regard[1]. Another source indicates that the (S)-(-)-isomer is five times as pharmacologically active as the (R)-(+)-isomer[2]. Early research by Blackburn et al. (1978) also concluded that the norepinephrine uptake inhibitory activity resides principally in one of the two optically active isomers[3].

Quantitative Data Summary
EnantiomerRelative Potency (Norepinephrine Reuptake Inhibition)Reference(s)
(S)-Viloxazine ~5 to 10 times more potent than (R)-Viloxazine[1][2]
(R)-Viloxazine Significantly less potent than (S)-Viloxazine[1][2][3]

Experimental Protocols

The determination of the inhibitory activity of viloxazine enantiomers on norepinephrine reuptake is typically performed using in vitro assays with rat brain synaptosomes. The following is a detailed description of a representative experimental protocol.

In Vitro Norepinephrine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Viloxazine and (R)-Viloxazine for the norepinephrine transporter in rat brain tissue.

Materials:

  • Rat brain tissue (hypothalamus or whole brain)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Henseleit buffer

  • [³H]-Norepinephrine (radiolabeled)

  • (S)-Viloxazine and (R)-Viloxazine test compounds

  • Scintillation fluid

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Rat brain tissue is homogenized in ice-cold 0.32 M sucrose solution.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are crude nerve terminal preparations.

    • The synaptosomal pellet is resuspended in Krebs-Henseleit buffer.

  • Norepinephrine Uptake Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of either (S)-Viloxazine or (R)-Viloxazine.

    • The uptake reaction is initiated by the addition of a fixed concentration of [³H]-norepinephrine.

    • The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for the uptake of the radiolabeled norepinephrine into the synaptosomes.

    • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [³H]-norepinephrine to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radiolabel.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters, which corresponds to the amount of [³H]-norepinephrine taken up by the synaptosomes, is measured using a liquid scintillation counter.

    • The percentage of inhibition of norepinephrine uptake is calculated for each concentration of the test compounds relative to a control (no inhibitor).

    • The IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]-norepinephrine uptake, is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of viloxazine and the workflow of the norepinephrine uptake inhibition assay.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NE_synapse NE NE_released->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Viloxazine (S)-Viloxazine Viloxazine->NET Inhibition

Mechanism of (S)-Viloxazine at the noradrenergic synapse.

cluster_workflow Experimental Workflow: Norepinephrine Uptake Inhibition Assay A 1. Prepare Synaptosomes from Rat Brain Tissue B 2. Pre-incubate Synaptosomes with (S)- or (R)-Viloxazine A->B C 3. Add [³H]-Norepinephrine to Initiate Uptake B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake by Rapid Filtration D->E F 6. Wash Filters to Remove Unbound Radioligand E->F G 7. Quantify Radioactivity with Liquid Scintillation Counter F->G H 8. Calculate % Inhibition and Determine IC50 Value G->H

Workflow for the in vitro norepinephrine uptake inhibition assay.

References

A Head-to-Head Comparison of (S)-Viloxazine and Atomoxetine in Preclinical ADHD Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (S)-Viloxazine and Atomoxetine (B1665822), two non-stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with a focus on preclinical data relevant to researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are limited, this document synthesizes available data from various in vitro and in vivo ADHD models to offer a comparative overview of their mechanisms of action, neurochemical effects, and behavioral outcomes.

Executive Summary

Both (S)-Viloxazine and Atomoxetine are selective norepinephrine (B1679862) reuptake inhibitors (NRIs) that increase norepinephrine levels in the prefrontal cortex. However, emerging preclinical data reveals key differences in their pharmacological profiles. (S)-Viloxazine exhibits a broader mechanism of action, notably interacting with specific serotonin (B10506) receptors, which may contribute to its distinct clinical profile.[1][2][3] Atomoxetine, in contrast, is a more selective NRI.[3] This guide presents a detailed examination of these differences through structured data tables, experimental protocol outlines, and visual diagrams of their signaling pathways and experimental workflows.

Pharmacological Profile Comparison

The following table summarizes the in vitro binding affinities and functional activities of (S)-Viloxazine and Atomoxetine at key neurotransmitter transporters and receptors. This data provides a foundational understanding of their distinct molecular targets.

Target(S)-ViloxazineAtomoxetineKey Insights
Norepinephrine Transporter (NET) Moderate Inhibitor (Ki = 2300 nM)[4]Potent Inhibitor (Ki = 3.4 nM)[4]Atomoxetine has a significantly higher affinity for the norepinephrine transporter.
Serotonin Transporter (SERT) Negligible Activity (Ki > 10,000 nM)[4]Low Affinity (Ki = 390 nM)[4]Neither compound is a potent serotonin reuptake inhibitor, though atomoxetine has some affinity.
Dopamine (B1211576) Transporter (DAT) No Activity[1]Low Affinity (Ki = 1750 nM)[4]Both drugs have low affinity for the dopamine transporter, distinguishing them from stimulants.
5-HT2B Receptor Antagonist[2][5]Not reported as a primary target(S)-Viloxazine's antagonism at this receptor may contribute to its serotonergic effects.[2]
5-HT2C Receptor Agonist/Partial Agonist[1][2][5]Not reported as a primary targetThis activity may play a role in modulating dopamine and norepinephrine release.
5-HT7 Receptor Antagonist[1]Not reported as a primary targetFurther research is needed to elucidate the role of this interaction in ADHD.

Neurochemical Effects in the Prefrontal Cortex

Microdialysis studies in rat models have demonstrated that both drugs increase extracellular levels of key neurotransmitters in the prefrontal cortex, a brain region critically implicated in ADHD.

Neurotransmitter(S)-ViloxazineAtomoxetineKey Insights
Norepinephrine (NE) Significant, dose-dependent increase[1][6]Significant increase[7][8]Both drugs effectively increase norepinephrine in the prefrontal cortex, consistent with their primary mechanism.
Dopamine (DA) Significant, dose-dependent increase[1][9]Significant increase[7][10]The increase in dopamine is believed to be secondary to norepinephrine transporter inhibition in the prefrontal cortex.
Serotonin (5-HT) Significant, dose-dependent increase[1][2][9]Low to negligible effect[7](S)-Viloxazine's ability to elevate serotonin levels distinguishes it from atomoxetine and may contribute to its broader efficacy profile.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for (S)-Viloxazine and Atomoxetine, highlighting their distinct interactions with neurotransmitter systems.

Viloxazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Viloxazine (S)-Viloxazine NET NET Viloxazine->NET Inhibits Serotonin_Receptors 5-HT2B (Antagonist) 5-HT2C (Agonist) Viloxazine->Serotonin_Receptors Modulates NE NE NET->NE Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds

Proposed signaling pathway of (S)-Viloxazine.

Atomoxetine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Atomoxetine Atomoxetine NET NET Atomoxetine->NET Inhibits NE NE NET->NE Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds

Proposed signaling pathway of Atomoxetine.

Efficacy in Animal Models of ADHD

Atomoxetine:

  • Model: Spontaneously Hypertensive Rat (SHR), a well-established genetic model of ADHD.[11][12]

  • Key Findings:

    • Dose-dependent improvement in hyperactive motor activity in the open-field test.[11][12]

    • Continuous improvement in motor activity was observed with a 1 mg/kg/day dose even after two weeks of treatment.[11]

    • Treatment with atomoxetine significantly decreased the expression of dopamine D2 receptors in the prefrontal cortex, striatum, and hypothalamus of SHRs in a dose-dependent manner.[12]

(S)-Viloxazine:

  • Model: While specific behavioral data in ADHD animal models is less detailed in the available literature, preclinical studies have focused on its neurochemical effects in relevant brain regions.

  • Key Findings:

    • Increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex of rats.[1][9]

    • The serotonergic activity, particularly 5-HT2B antagonism and 5-HT2C agonism, has been shown in other animal models to suppress hyperlocomotion, suggesting a potential mechanism for its anti-hyperactivity effects.[5][9]

Experimental Protocols

A detailed understanding of the methodologies used in these preclinical studies is crucial for interpretation and future research design.

Microdialysis for Neurotransmitter Level Assessment:

  • Objective: To measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

  • General Protocol:

    • Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.

    • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex). Animals are allowed to recover for a set period.

    • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

    • Drug Administration: The test compound ((S)-Viloxazine or Atomoxetine) or vehicle is administered (e.g., intraperitoneally).

    • Post-Dose Collection: Dialysate collection continues for several hours post-administration.

    • Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assessment in the Spontaneously Hypertensive Rat (SHR) Model:

  • Objective: To evaluate the effects of a test compound on the core behavioral symptoms of ADHD, such as hyperactivity.

  • General Protocol:

    • Animal Model: Young male SHRs are used as the ADHD model, with Wistar-Kyoto (WKY) rats often serving as the normoactive control strain.

    • Drug Administration: Animals are treated with the test compound (e.g., Atomoxetine) or vehicle for a specified duration (e.g., 21 consecutive days).[11][12]

    • Open-Field Test: This test is used to assess locomotor activity and exploratory behavior.

      • The apparatus consists of a square arena with walls to prevent escape.

      • Animal movement is tracked using an automated video-tracking system.

      • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Data Analysis: The behavioral parameters of the drug-treated SHR group are compared to those of the vehicle-treated SHR group and the WKY control group.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for ADHD.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy receptor_binding Receptor Binding Assays (NET, DAT, SERT, 5-HT Receptors) functional_assays Functional Assays (e.g., Reuptake Inhibition) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies in Rodents (Absorption, Distribution, Metabolism, Excretion) functional_assays->pk_studies microdialysis Microdialysis (Neurotransmitter Levels in PFC) pk_studies->microdialysis behavioral_models Behavioral Testing in ADHD Models (e.g., SHR - Open Field Test) microdialysis->behavioral_models

Preclinical drug development workflow for ADHD.

Conclusion

The available preclinical data suggests that while both (S)-Viloxazine and Atomoxetine are effective at increasing norepinephrine and dopamine in the prefrontal cortex, (S)-Viloxazine possesses a more complex pharmacological profile due to its interactions with the serotonergic system. This multimodal action may underlie the clinical differences observed in terms of onset of action and efficacy on a broader range of ADHD symptoms. Further head-to-head preclinical studies in validated ADHD animal models are warranted to directly compare their behavioral effects and further elucidate the therapeutic contribution of (S)-Viloxazine's serotonergic activity. This guide provides a framework for researchers to understand the current preclinical landscape and to design future studies aimed at refining our understanding of these important non-stimulant ADHD therapies.

References

Validating the Specificity of (S)-Viloxazine's Interaction with the Norepinephrine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional specificity of viloxazine (B1201356) for the human norepinephrine (B1679862) transporter (NET) relative to other key monoamine transporters. While viloxazine is administered as a racemic mixture, preclinical evidence indicates that the (S)-enantiomer is the primary contributor to its norepinephrine reuptake inhibition. This document summarizes key experimental data, details the methodologies employed in these studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

Viloxazine demonstrates a clear selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. In vitro studies consistently show that viloxazine has a significantly higher binding affinity and functional inhibitory potency at NET compared to SERT, with negligible activity at DAT. Although specific quantitative data for the isolated (S)-enantiomer is not extensively available in the public domain, qualitative reports confirm that it is substantially more potent than the (R)-enantiomer in its interaction with NET. The subsequent data presented for "viloxazine" should be interpreted as representing the racemic mixture, with the understanding that the (S)-isomer is the more pharmacologically active component regarding norepinephrine reuptake inhibition.

Data Presentation: Comparative Transporter Affinity and Potency

The following tables summarize the in vitro binding affinities (Ki) and functional inhibition (IC50) of racemic viloxazine and comparator compounds at human monoamine transporters.

Table 1: Binding Affinity (Ki, nM) of Viloxazine and Comparators at Monoamine Transporters

CompoundNETSERTDATSERT/NET Selectivity RatioDAT/NET Selectivity Ratio
Viloxazine 155 - 630[1]17,300[1]>100,000[1]~27 - 111>158 - 645
Atomoxetine 3.4390-115-
Reboxetine 8.21070-130-
Fluoxetine (SSRI) -1.1---
Venlafaxine (SNRI) -25---

Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated as Ki(SERT or DAT) / Ki(NET).

Table 2: Functional Inhibition (IC50, µM) of Norepinephrine and Serotonin Uptake

CompoundNET Inhibition (IC50)SERT Inhibition (IC50)
Viloxazine 0.26[2]257[2]
Atomoxetine 0.00340.39
Reboxetine 0.00821.07

Lower IC50 values indicate greater inhibitory potency.

Stereospecificity of Viloxazine

While quantitative binding data for the individual enantiomers are scarce in the literature, it is established that the pharmacological activity of viloxazine resides primarily in the (S)-enantiomer. Reports indicate that the (S)-stereoisomer of viloxazine exhibits 5 to 10 times greater potency in inhibiting norepinephrine reuptake compared to the (R)-stereoisomer[3].

Experimental Protocols

The data presented in this guide are derived from standard and well-validated in vitro pharmacological assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter protein.

Methodology:

  • Preparation of Cell Membranes: Membranes are prepared from cell lines recombinantly expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporters.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., viloxazine).

  • Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of neurotransmitter reuptake by a test compound.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals containing transporters, are isolated from specific brain regions (e.g., rat hypothalamus for NET).

  • Uptake Inhibition: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) in the presence of varying concentrations of the test compound.

  • Incubation and Termination: The uptake reaction is allowed to proceed for a defined period at a physiological temperature and is then terminated by rapid filtration and washing to remove extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined from the concentration-response curve.

Visualizations

Norepinephrine Reuptake and Inhibition by (S)-Viloxazine

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding S_Viloxazine (S)-Viloxazine S_Viloxazine->NET Inhibition

Caption: Norepinephrine signaling and its inhibition by (S)-Viloxazine.

Experimental Workflow for Determining Transporter Specificity

cluster_binding Binding Affinity (Ki) cluster_functional Functional Inhibition (IC50) A1 Prepare Membranes (hNET, hSERT, hDAT) A2 Competitive Binding Assay (Radioligand + Viloxazine) A1->A2 A3 Quantify Bound Radioligand A2->A3 A4 Calculate Ki A3->A4 C1 Compare Specificity (NET vs. SERT vs. DAT) A4->C1 B1 Isolate Brain Synaptosomes B2 [3H]Neurotransmitter Uptake Assay B1->B2 B3 Quantify Uptake B2->B3 B4 Calculate IC50 B3->B4 B4->C1

References

A Comparative Guide to Analytical Methods for (S)-Viloxazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of (S)-Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The following sections detail the experimental protocols and performance data of several prominent techniques, offering an objective resource for selecting the most appropriate method for your research or quality control needs.

Comparative Analysis of Analytical Methods

The quantification of (S)-Viloxazine can be achieved through several analytical techniques, each with its own set of advantages and optimal applications. This guide focuses on the cross-validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with different detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A dedicated chiral HPLC method for the specific quantification of the (S)-enantiomer is also presented.

Table 1: Performance Comparison of (S)-Viloxazine Quantification Methods
ParameterRP-HPLC-UV/PDA[1][2][3]HPLC-Fluorescence[4]LC-MS/MS[5][6][7]Chiral HPLC-UV[8][9]
Linearity Range 12.5 - 75 µg/mLNot explicitly stated12.5 - 75 µg/mL125 - 750 µg/mL
Correlation Coefficient (r²) > 0.999Not explicitly stated> 0.99> 0.99 (for both enantiomers)
Limit of Detection (LOD) 0.01 - 0.125 µg/mL25 ng/mL (in plasma)Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.03 - 0.413 µg/mL1.0 µg/mL (in urine)Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 98.2 - 101.5%Not explicitly stated95 - 105%98 - 102%
Precision (%RSD) < 2.0%Not explicitly stated< 2.0%Not explicitly stated
Primary Application Routine analysis, purity, and stability testing.Bioavailability studies in plasma and urine.Degradant identification and quantification.Enantiomeric separation and quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

RP-HPLC-UV/PDA Method for Viloxazine (B1201356) Quantification[1][2]

This method is suitable for the routine quantification of Viloxazine in active pharmaceutical ingredients (API) and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: X-bridge phenyl column (250x4.6 mm, 5 µm) or Agilent Eclipse XDB C8 column (250 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase:

  • Flow Rate: 0.8 - 1.0 mL/min.[1][2]

  • Detection Wavelength: 210 nm or 221 nm.[1][2]

  • Sample Preparation: A stock solution is prepared by dissolving 50 mg of Viloxazine in 70 mL of diluent (mobile phase), sonicating for 10 minutes, and then making up the volume to 100 mL.[1] Working standards are prepared by further dilution of the stock solution.

LC-MS/MS Method for Viloxazine and its Degradants[5][6]

This highly sensitive and selective method is ideal for identifying and quantifying Viloxazine and its degradation products.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500).[5][7]

  • Column: Agilent Eclipse XDB (150 mm x 4.6 mm, 3.5 µm).[5][7]

  • Mobile Phase: Acetonitrile and 0.1% Triethylamine (TEA) (40:60 v/v).[5][7]

  • Flow Rate: Not explicitly detailed in the provided search results.

  • Detection: Mass spectrometry (MS/MS) detection allows for the characterization of degradation products based on their mass-to-charge ratio (m/z).[5][7]

  • Sample Preparation: A stock solution of 50 mg Viloxazine in 100 mL of diluent is prepared.[5] Further dilutions are made to achieve the desired concentration for analysis. For forced degradation studies, the drug is exposed to acidic, basic, oxidative, and thermal stress conditions.[5]

Chiral HPLC-UV Method for (S)-Viloxazine Quantification[8][9]

This enantioselective method is crucial for determining the enantiomeric purity of (S)-Viloxazine. The ability to separate enantiomers is a critical aspect of drug development and quality control.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpack IM (250x10mm, 5µm).[8]

  • Mobile Phase: Methanol, n-hexane, and Isopropyl alcohol (IPA) in a ratio of 30:50:20 v/v.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 264.6 nm.[8]

  • Sample Preparation: A racemic mixture standard stock solution is prepared by dissolving 50 mg of s-viloxazine working standard in a 10 ml volumetric flask with the diluent.[8]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Viloxazine Standard/Sample dissolve Dissolve in Diluent & Sonicate start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Isocratic/Gradient Separation on C8/Phenyl Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify

Caption: Workflow for RP-HPLC-UV/PDA quantification of Viloxazine.

LC_MSMS_Workflow cluster_prep Sample Preparation & Stress cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Prepare Viloxazine Solution stress Apply Stress (Acid, Base, Peroxide, Heat) start->stress neutralize Neutralize (if applicable) & Dilute stress->neutralize inject Inject Sample into LC neutralize->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem Mass Spectrometry (MS/MS) Analysis ionize->analyze identify Identify Degradants by m/z analyze->identify quantify Quantify Viloxazine & Degradants identify->quantify

Caption: Workflow for LC-MS/MS analysis of Viloxazine and its degradants.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis start Prepare Racemic/Enantiopure Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Purity/% integrate->calculate

Caption: Workflow for Chiral HPLC separation of (S)-Viloxazine.

References

A Comparative Analysis of the Off-Target Pharmacology of (S)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of (S)-Viloxazine Hydrochloride, a serotonin-norepinephrine modulating agent, with alternative norepinephrine (B1679862) reuptake inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential and off-target liabilities.

Introduction

Viloxazine, marketed as Qelbree®, is a non-stimulant medication approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1][2][3] Historically described as a selective norepinephrine reuptake inhibitor (NRI), recent investigations have revealed a more complex mechanism of action, leading to its reclassification as a serotonin-norepinephrine modulating agent (SNMA).[4][5] Its primary action is moderate inhibition of the norepinephrine transporter (NET), complemented by significant interactions with specific serotonin (B10506) receptor subtypes.[6][7] The (S)-stereoisomer is noted to be approximately 10 times more potent than the (R)-stereoisomer in its activity.[8]

Understanding the full pharmacological spectrum, including off-target interactions, is critical for rational drug design and for anticipating the clinical profile of a compound. This guide compares the binding and functional profile of (S)-Viloxazine with that of Atomoxetine, another selective NRI, to highlight their distinct pharmacological signatures.

Pharmacological Profile: (S)-Viloxazine vs. Atomoxetine

(S)-Viloxazine's distinction lies in its multimodal activity. While it inhibits NET with moderate potency, it is largely devoid of significant activity at the dopamine (B1211576) transporter (DAT) and has very low affinity for the serotonin transporter (SERT), which minimizes risks associated with dopaminergic stimulants or broad-acting antidepressants.[2][6] Its most notable off-target effects are functional antagonism at the 5-HT₂B receptor and agonism at the 5-HT₂C receptor.[4][6][7] This serotonergic modulation is hypothesized to contribute significantly to its therapeutic efficacy in ADHD.[5][6]

In contrast, Atomoxetine exhibits higher affinity for NET and also possesses a moderate affinity for SERT, unlike Viloxazine. The following tables summarize the comparative binding affinities and functional potencies.

Data Presentation

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Monoamine Transporters

Target(S)-ViloxazineAtomoxetineSelectivity (SERT/NET)
Norepinephrine Transporter (NET) 630[9]5~110[6]
Serotonin Transporter (SERT) 17,300[2]77N/A
Dopamine Transporter (DAT) >100,000[2]1,451N/A
Data compiled from multiple sources for comparison. Lower Kᵢ values indicate higher binding affinity.

Table 2: Off-Target Receptor Binding and Functional Activity

Target(S)-Viloxazine Activity Type(S)-Viloxazine Potency (Kᵢ/IC₅₀/EC₅₀, µM)
5-HT₂B Receptor AntagonistKᵢ = 6.40, IC₅₀ = 27.0[9]
5-HT₂C Receptor AgonistKᵢ = 3.90, EC₅₀ = 32.0[9]
5-HT₂A Receptor Very Weak AntagonistIC₅₀ > 300[6]
5-HT₇ Receptor Weak AntagonistLow potency (52% inhibition at 100 µM)[6]
α₁B-Adrenergic Receptor Very Weak AntagonistWeak activity noted[2][6]
β₂-Adrenergic Receptor Very Weak AntagonistWeak activity noted[6]
Viloxazine shows negligible affinity (>10,000 nM) for 5-HT₁ₐ, D₂, α₁-, α₂-adrenergic, H₁, and muscarinic receptors.[2]

Mandatory Visualizations

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Synapse Synaptic NE Increased Receptor Adrenergic Receptor VIL (S)-Viloxazine VIL->NET Synapse->Receptor Binding & Activation

Caption: On-target mechanism of (S)-Viloxazine at the norepinephrine transporter (NET).

G start Compound Library ((S)-Viloxazine) primary Primary Screen (e.g., NET Binding Assay) start->primary secondary Functional Assays (e.g., NE Uptake) primary->secondary off_target Broad Off-Target Panel (>40 Receptors, Transporters, Ion Channels) secondary->off_target hit Identify Significant Hits (e.g., >50% inhibition) off_target->hit dose_response Dose-Response Assays (Determine IC₅₀ / EC₅₀ / Kᵢ) hit->dose_response profile Pharmacological Profile (On-Target Potency vs. Off-Target Selectivity) dose_response->profile

Caption: Experimental workflow for assessing off-target pharmacological profiles.

G Viloxazine (S)-Viloxazine NET Moderate NET Inhibition Viloxazine->NET HT2B 5-HT₂B Antagonism Viloxazine->HT2B HT2C 5-HT₂C Agonism Viloxazine->HT2C IncNE ↑ NE in PFC NET->IncNE IncDA ↑ DA in PFC NET->IncDA via NET in PFC Inc5HT ↑ 5-HT in PFC HT2B->Inc5HT Disinhibition HT2C->IncDA Modulation Effect Therapeutic Effect in ADHD IncNE->Effect IncDA->Effect Inc5HT->Effect

Caption: Proposed dual mechanism of (S)-Viloxazine in the prefrontal cortex (PFC).

Experimental Protocols

The data presented in this guide are typically generated using the following standard, high-throughput screening methodologies.

1. Radioligand Binding Assay (for Kᵢ Determination)

  • Objective: To determine the binding affinity of a test compound ((S)-Viloxazine) for a specific target (e.g., NET, 5-HT₂B) by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Materials:

    • Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant target receptor or transporter (e.g., CHO-K1 cells expressing hNET).

    • Radioligand: A specific ligand for the target labeled with a radioisotope (e.g., [³H]Nisoxetine for NET).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Assay Buffer: Buffer optimized for the specific target to ensure stable binding conditions (e.g., Tris-HCl with appropriate salts).

    • Instrumentation: Scintillation counter or other radioactivity detector.

  • Methodology:

    • Incubation: Cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound are combined in assay buffer.

    • Equilibrium: The mixture is incubated for a defined period (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

    • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. In Vitro Functional Assay (for EC₅₀/IC₅₀ Determination)

  • Objective: To determine the functional effect of a test compound on its target, i.e., whether it acts as an agonist (activator) or antagonist (inhibitor), and with what potency.

  • Example (5-HT₂C Agonism - Calcium Flux Assay):

    • Principle: 5-HT₂C receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This change can be measured using a calcium-sensitive fluorescent dye.

    • Materials:

      • Cell Line: A cell line (e.g., HEK293) engineered to express the human 5-HT₂C receptor.

      • Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM) that is loaded into the cells.

      • Test Compound: (S)-Viloxazine serially diluted.

      • Instrumentation: A plate-based fluorescence reader (e.g., FLIPR, FlexStation).

    • Methodology:

      • Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.

      • Dye Loading: Cells are incubated with the calcium-sensitive fluorescent dye.

      • Compound Addition: The plate is placed in the fluorescence reader, and a baseline fluorescence is measured. The test compound at various concentrations is then automatically added to the wells.

      • Signal Detection: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in [Ca²⁺]ᵢ, signifying receptor activation (agonism). For antagonism, cells are pre-incubated with the test compound before adding a known 5-HT₂C agonist.

  • Data Analysis:

    • Agonist Mode: The concentration of the test compound that produces 50% of the maximal response is calculated as the EC₅₀.

    • Antagonist Mode: The concentration of the test compound that inhibits 50% of the response induced by a fixed concentration of an agonist is calculated as the IC₅₀.

References

A Comparative Analysis of (S)-Viloxazine and Other Selective Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (S)-Viloxazine with other selective norepinephrine (B1679862) reuptake inhibitors (NRIs). The following sections detail the pharmacological profiles, pharmacokinetic properties, and underlying mechanisms of action of these compounds, supported by experimental data and methodologies.

Pharmacological Profile: Binding Affinities and Selectivity

The primary mechanism of action for selective NRIs is the inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. The affinity and selectivity of these inhibitors for the monoamine transporters—norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT)—are critical determinants of their therapeutic effects and side-effect profiles.

Data Presentation: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, Kd in nM) and functional inhibitory concentrations (IC50 in nM) of (S)-Viloxazine and other selected NRIs for human monoamine transporters. Lower values indicate higher potency.

CompoundNET (Ki/Kd, nM)SERT (Ki/Kd, nM)DAT (Ki/Kd, nM)NET IC50 (nM)SERT/NET Selectivity RatioDAT/NET Selectivity Ratio
(S)-Viloxazine 155 - 63017,300>100,000260~110>158
Atomoxetine 3.4 - 53901750-~78 - 115~350 - 515
Reboxetine 1.1 - 8.2129 - 1070>10,000-~16 - 130>1220
Edivoxetine ---0.041 (unbound plasma)Highly SelectiveHighly Selective
Teniloxazine Potent InhibitorWeak InhibitorWeak Inhibitor---

(Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting absolute values. The selectivity ratio is calculated as Ki(SERT or DAT) / Ki(NET).)

(S)-Viloxazine distinguishes itself with a moderate affinity for NET, while demonstrating significantly lower affinity for SERT and negligible affinity for DAT[1]. This profile suggests a selective action on the noradrenergic system. In addition to its primary NRI activity, Viloxazine also acts as an antagonist at the serotonin 5-HT2B receptor and an agonist at the 5-HT2C receptor, which contributes to its unique pharmacological profile[2][3][4].

Pharmacokinetic Properties

The pharmacokinetic profiles of NRIs influence their dosing regimens, potential for drug-drug interactions, and overall clinical utility.

Data Presentation: Comparative Pharmacokinetics

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Major Metabolism Pathways
(S)-Viloxazine (ER) ~8876 - 82~7CYP2D6, UGT1A9, UGT2B15
Atomoxetine 63 - 94985 - 22 (CYP2D6 dependent)CYP2D6
Reboxetine ~9497~13CYP3A4
Edivoxetine -~65~9-
Teniloxazine Data not availableData not available4.8 - 6.2Likely hepatic

(ER = Extended Release. Pharmacokinetic parameters can be influenced by factors such as genetics (e.g., CYP2D6 metabolizer status) and co-administered medications.)

Experimental Protocols

A. Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are cultured in appropriate media and seeded in multi-well plates.

  • Pre-incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a Krebs-HEPES buffer. The cells are then pre-incubated for a short period with varying concentrations of the test compound (e.g., (S)-Viloxazine) prepared in the assay buffer.

  • Initiation of Uptake: A solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to each well to initiate the uptake process.

  • Incubation: The plates are incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radiolabeled norepinephrine.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove any extracellular radiolabeled norepinephrine.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of norepinephrine taken up by the cells.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

B. Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine transporter (hNET) or from specific brain regions (e.g., cortex) rich in NET. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: The competitive binding assay is set up in a multi-well plate format. Each well contains the prepared membranes, a fixed concentration of a selective NET radioligand (e.g., [3H]nisoxetine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes) at a specific temperature (e.g., 4°C or room temperature).

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Norepinephrine Reuptake Inhibition and Downstream Effects

The primary consequence of NET inhibition is an increase in the synaptic concentration of norepinephrine. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, which in turn modulate various downstream signaling cascades. In the prefrontal cortex, this enhanced noradrenergic signaling is thought to improve attention and executive function.

NRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release NET Norepinephrine Transporter (NET) NE_synapse Increased NE Concentration NE_release->NE_synapse NRI (S)-Viloxazine & Other NRIs NRI->NET Inhibition NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α & β) NE_synapse->Adrenergic_R Binding G_protein G-Protein Activation Adrenergic_R->G_protein Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascades Second_Messenger->Kinase_Cascade Cellular_Response Modulation of Neuronal Excitability & Gene Expression Kinase_Cascade->Cellular_Response

Caption: Mechanism of action of selective norepinephrine reuptake inhibitors.

Unique Signaling of (S)-Viloxazine: Serotonergic Modulation

(S)-Viloxazine's antagonism of 5-HT2B receptors and agonism of 5-HT2C receptors introduce additional layers of modulation to its pharmacological effects. These G-protein coupled receptors are involved in regulating the release of other neurotransmitters, including dopamine and norepinephrine.

Viloxazine_Serotonin_Signaling cluster_viloxazine cluster_5ht2b 5-HT2B Receptor Pathway cluster_5ht2c 5-HT2C Receptor Pathway Viloxazine (S)-Viloxazine 5HT2B_R 5-HT2B Receptor Viloxazine->5HT2B_R Antagonist 5HT2C_R 5-HT2C Receptor Viloxazine->5HT2C_R Agonist Gq_11_B Gq/11 Protein 5HT2B_R->Gq_11_B PLC_B Phospholipase C Gq_11_B->PLC_B IP3_DAG_B IP3 & DAG PLC_B->IP3_DAG_B Ca_PKC_B ↑ Ca2+ & PKC Activation IP3_DAG_B->Ca_PKC_B Gq_11_C Gq/11 Protein 5HT2C_R->Gq_11_C PLC_C Phospholipase C Gq_11_C->PLC_C IP3_DAG_C IP3 & DAG PLC_C->IP3_DAG_C Ca_PKC_C ↑ Ca2+ & PKC Activation IP3_DAG_C->Ca_PKC_C DA_NE_Release Modulation of Dopamine & NE Release Ca_PKC_C->DA_NE_Release

Caption: Dual serotonergic signaling pathways of (S)-Viloxazine.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the inhibitory constant (Ki) of a test compound for the norepinephrine transporter.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture hNET-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([3H]nisoxetine) and test compound dilutions Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Curve_Fitting Generate competition curve (Binding vs. [Test Compound]) Counting->Curve_Fitting IC50_Calc Determine IC50 value Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for determining Ki in a competitive radioligand binding assay.

References

Reproducibility of Findings in (S)-Viloxazine Research: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Viloxazine, marketed as Qelbree, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. [1][2][3] This guide provides a comprehensive comparison of its performance with other ADHD medications, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear overview of the current state of (S)-Viloxazine research and its reproducibility.

Mechanism of Action: A Dual Front

(S)-Viloxazine's primary mechanism is understood to be selective norepinephrine (B1679862) reuptake inhibition (NRI).[1][2] The (S)-stereoisomer is reported to be 10 times more potent than the (R)-stereoisomer.[2] However, emerging research highlights a more complex pharmacological profile, suggesting it also acts as a serotonin-norepinephrine modulating agent (SNMA).[4][5] Specifically, it demonstrates antagonistic activity at the 5-HT2B receptor and agonistic activity at the 5-HT2C receptor.[4][5][6][7][8][9] This dual mechanism may contribute to its therapeutic effects in ADHD.[6][7] In vivo studies have shown that viloxazine (B1201356) can increase levels of norepinephrine, dopamine (B1211576), and serotonin (B10506) in the prefrontal cortex.[6][7][10][11]

Signaling Pathway of (S)-Viloxazine

viloxazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake viloxazine (S)-Viloxazine viloxazine->NET Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonist ht2c 5-HT2C Receptor viloxazine->ht2c Agonist downstream Downstream Signaling ht2b->downstream ht2c->downstream

Caption: (S)-Viloxazine's dual mechanism of action.

Comparative Efficacy in ADHD

Clinical trials have demonstrated the efficacy of (S)-Viloxazine in treating ADHD across different age groups. A consistent finding across multiple Phase 3 trials is a statistically significant reduction in the ADHD Rating Scale Edition 5 (ADHD-RS-5) total score compared to placebo.[4][11]

MedicationPopulationDosagePrimary Outcome MeasureKey FindingReference
(S)-Viloxazine ER Children (6-11 years)100 mg/day & 200 mg/dayChange in ADHD-RS-5 Total ScoreStatistically significant improvement vs. placebo (P=0.0004 and P=0.0244, respectively).[4]
(S)-Viloxazine ER Adolescents (12-17 years)200 mg/day & 400 mg/dayChange in ADHD-RS-5 Total ScoreStatistically significant improvement vs. placebo (P=0.0232 and P=0.0091, respectively).[4][11]
(S)-Viloxazine ER Adults (18-65 years)200-600 mg/day (flexible)Change in Adult ADHD Investigator Symptom Rating Scale (AISRS) Total ScoreStatistically significant improvement vs. placebo.[12]
Atomoxetine (B1665822) AdultsNot specifiedConners' Adult ADHD Rating Scale–Investigator-Rated: Screening Version (CAARS-Inv:SV)Statistically superior to placebo in reducing inattentive and hyperactive/impulsive symptoms.[13][14]
Methylphenidate Adults1.1 mg/kg/day (average)ADHD symptomsMarked therapeutic response (76%) compared to placebo (19%).[15]

Safety and Tolerability Profile

(S)-Viloxazine is generally well-tolerated. The most commonly reported adverse events in clinical trials were somnolence, headache, and decreased appetite.[4][11][16] Discontinuation rates due to adverse events are relatively low.

MedicationPopulationCommon Adverse EventsDiscontinuation Rate due to Adverse EventsReference
(S)-Viloxazine ER Children & AdolescentsSomnolence, headache, decreased appetite, nausea, fatigue.<5% in all groups.[11][16]
(S)-Viloxazine ER AdultsInsomnia, fatigue, nausea, decreased appetite, dry mouth, headache.9.0% (vs. 4.9% for placebo).[12]
Atomoxetine AdultsNot specifiedUnder 10%.[14]
Methylphenidate Children & AdolescentsNon-serious adverse events were more common than with placebo.Not specified.[17]

Experimental Protocols

Reproducibility of findings is contingent on detailed and consistent experimental methodologies. Below are summaries of key experimental protocols used in (S)-Viloxazine research.

In Vitro Binding and Functional Assays

These assays are crucial for determining the binding affinity and functional activity of (S)-Viloxazine at various neurotransmitter transporters and receptors.

  • Objective: To characterize the interaction of (S)-Viloxazine with specific molecular targets.

  • Methodology:

    • Radioligand Binding Assays: Competition assays are performed using cell membranes or synaptosomes expressing the target of interest (e.g., norepinephrine transporter - NET). A radiolabeled ligand with known affinity for the target is incubated with the biological sample in the presence of varying concentrations of (S)-Viloxazine. The displacement of the radioligand is measured to determine the inhibitory constant (Ki) of (S)-Viloxazine.[6]

    • Functional Assays: Cellular functional assays are used to determine whether (S)-Viloxazine acts as an agonist or antagonist at a specific receptor. For example, to assess activity at 5-HT2B and 5-HT2C receptors, cells expressing these receptors are stimulated with serotonin in the presence of (S)-Viloxazine. The resulting intracellular signaling (e.g., inositol (B14025) phosphate (B84403) accumulation) is measured to determine the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.[6][7][9]

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of (S)-Viloxazine.

  • Objective: To determine the effect of (S)-Viloxazine administration on neurotransmitter concentrations in specific brain regions.

  • Methodology:

    • A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex) in a rat.

    • Following a recovery period, artificial cerebrospinal fluid is perfused through the probe. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

    • Dialysate samples are collected at regular intervals before and after the administration of (S)-Viloxazine.

    • The concentration of neurotransmitters (e.g., norepinephrine, dopamine, serotonin) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection.[6][7][8][9]

Typical Phase 3 Clinical Trial Workflow

The design of clinical trials is fundamental to establishing the efficacy and safety of a new drug. The following diagram illustrates a typical workflow for a Phase 3 trial of (S)-Viloxazine.

clinical_trial_workflow screening Screening Period (≤28 days) randomization Randomization (1:1:1 ratio) screening->randomization placebo Placebo randomization->placebo Group 1 dose1 (S)-Viloxazine ER (Low Dose) randomization->dose1 Group 2 dose2 (S)-Viloxazine ER (High Dose) randomization->dose2 Group 3 treatment Treatment Period (e.g., 6 weeks) eos End of Study (EOS) Assessments treatment->eos placebo->treatment dose1->treatment dose2->treatment

Caption: A typical workflow for a Phase 3 clinical trial of (S)-Viloxazine.

Comparison with Alternatives

(S)-Viloxazine offers a non-stimulant alternative to traditional ADHD medications like methylphenidate and another non-stimulant, atomoxetine.

  • Atomoxetine: Like (S)-Viloxazine, atomoxetine is a selective norepinephrine reuptake inhibitor.[3] Clinical trial data for both drugs show superiority over placebo in reducing ADHD symptoms.[13][14][18]

  • Methylphenidate: A stimulant medication, methylphenidate has a different mechanism of action, primarily blocking the reuptake of dopamine and norepinephrine.[19] It has a long history of use and demonstrated efficacy.[15][20] However, as a stimulant, it carries a potential for abuse and may not be suitable for all patients.[10]

Conclusion

The research findings for (S)-Viloxazine appear to be consistent across multiple studies, particularly regarding its mechanism of action and clinical efficacy in ADHD. The dual mechanism involving both norepinephrine and serotonin systems is a distinguishing feature that warrants further investigation. The reproducibility of clinical trial results across different age groups strengthens the evidence for its use as a therapeutic option. As with any medication, ongoing research and real-world data will continue to refine our understanding of its complete profile and place in therapy.

References

In Vitro and In Vivo Correlation of (S)-Viloxazine: A Comparative Guide on Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (S)-Viloxazine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), with the alternative NRI, atomoxetine (B1665822). The following sections detail the in vitro and in vivo data, experimental methodologies, and a correlation of these findings to elucidate the clinical potential of (S)-Viloxazine in the context of alternatives.

Executive Summary

(S)-Viloxazine, the more potent stereoisomer of viloxazine (B1201356), demonstrates a distinct pharmacokinetic and pharmacodynamic profile compared to atomoxetine.[1] While both drugs target the norepinephrine transporter (NET), viloxazine also exhibits activity at serotonin (B10506) receptors, classifying it as a serotonin norepinephrine modulating agent (SNMA).[2] This dual mechanism may contribute to its clinical effects in Attention-Deficit/Hyperactivity Disorder (ADHD).[2] Preclinical and clinical data suggest differences in potency, metabolism, and clinical response, which are detailed in this guide.

In Vitro Pharmacodynamics: Comparative Analysis

The primary in vitro pharmacodynamic effect of (S)-Viloxazine and atomoxetine is the inhibition of the norepinephrine transporter. However, their potency and selectivity profiles show notable differences.

Parameter(S)-ViloxazineAtomoxetineReference
Norepinephrine Transporter (NET) Binding Affinity (Ki) 0.63 µM~3.4 nM[2]
Norepinephrine Reuptake Inhibition (IC50) 0.2 µMNot explicitly stated in the provided results[2]
Serotonin Transporter (SERT) Binding Affinity (Ki) 17.3 µM~390 nM[3]
Dopamine Transporter (DAT) Binding Affinity (Ki) >100 µM~1750 nM[4]
5-HT2B Receptor Activity Antagonist (Ki = 6.40 µM, IC50 = 27 µM)Not reported[5]
5-HT2C Receptor Activity Agonist (Ki = 3.90 µM, EC50 = 32 µM)Not reported[5]

In Vivo Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of (S)-Viloxazine and atomoxetine have been characterized in human studies, revealing differences in absorption, metabolism, and elimination.

Parameter(S)-Viloxazine (Extended-Release)AtomoxetineReference
Time to Peak Plasma Concentration (Tmax) ~5 hours1-2 hours[4][6]
Plasma Half-Life (t1/2) ~7 hours~5 hours (Extensive Metabolizers)[6][7]
Protein Binding 76-82%~98%[6][7]
Metabolism Primarily CYP2D6, UGT1A9, UGT2B15Primarily CYP2D6[8][9]
Major Metabolite 5-hydroxyviloxazine glucuronide4-hydroxyatomoxetine[7][10]

In Vivo Pharmacodynamics: Neurotransmitter Modulation

In vivo studies, primarily using microdialysis in animal models, have demonstrated the effects of (S)-Viloxazine and atomoxetine on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a brain region implicated in ADHD.

Neurotransmitter Change in PFC(S)-ViloxazineAtomoxetineReference
Norepinephrine (NE) IncreasedIncreased[3][11]
Dopamine (DA) IncreasedIncreased[3][11]
Serotonin (5-HT) IncreasedMinimal to no increase[3][11]

Experimental Protocols

In Vitro Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the norepinephrine transporter.

General Protocol Outline:

  • Preparation of Membranes: Membranes from cells expressing the human norepinephrine transporter (hNET) or from brain tissue known to be rich in NET (e.g., rat prefrontal cortex) are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for NET, such as [3H]nisoxetine, is used.[4]

  • Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., (S)-Viloxazine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Quantification

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.

General Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex) of an anesthetized rodent. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals before and after administration of the test compound (e.g., (S)-Viloxazine or atomoxetine).

  • Neurotransmitter Analysis: The concentration of neurotransmitters (norepinephrine, dopamine, serotonin) and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels collected before drug administration.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a drug that binds to plasma proteins.

General Protocol Outline:

  • Apparatus: A dialysis chamber is used, separated by a semipermeable membrane that allows the passage of small molecules (the drug) but not large proteins.[7]

  • Procedure: Plasma containing the test compound is placed on one side of the membrane, and a protein-free buffer is placed on the other side.[7]

  • Equilibration: The system is incubated at physiological temperature (37°C) until the concentration of the unbound drug is equal on both sides of the membrane.

  • Sampling and Analysis: Samples are taken from both chambers, and the concentration of the drug is measured using a suitable analytical method like LC-MS/MS.[7]

  • Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers.

Visualization of Pathways and Workflows

cluster_pathway Norepinephrine Reuptake Inhibition Pathway Presynaptic_Neuron Presynaptic Norepinephrine Neuron Synaptic_Cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Synaptic_Cleft->NET Reuptake Adrenergic_Receptors Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron NET->Presynaptic_Neuron NE_Vesicles Norepinephrine Vesicles NE_Vesicles->Synaptic_Cleft Release NE Norepinephrine (NE) Adrenergic_Receptors->Postsynaptic_Neuron Signal Transduction Viloxazine (S)-Viloxazine / Atomoxetine Viloxazine->NET Inhibition

Caption: Norepinephrine reuptake inhibition by (S)-Viloxazine and atomoxetine.

cluster_workflow In Vivo Microdialysis Experimental Workflow Animal_Prep Animal Preparation (Surgery, Recovery) Probe_Implantation Stereotaxic Probe Implantation (PFC) Animal_Prep->Probe_Implantation Perfusion aCSF Perfusion Probe_Implantation->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration ((S)-Viloxazine or Atomoxetine) Baseline->Drug_Admin Post_Drug_Samples Post-Administration Sample Collection Drug_Admin->Post_Drug_Samples Analysis HPLC-ED or LC-MS/MS Analysis Post_Drug_Samples->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing

References

Meta-analysis of clinical trial data for Viloxazine in pediatric ADHD

Author: BenchChem Technical Support Team. Date: December 2025

Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, has emerged as a non-stimulant treatment option for pediatric Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive meta-analysis of clinical trial data for viloxazine and compares its performance against other common ADHD medications, supported by experimental data for researchers, scientists, and drug development professionals.

Meta-Analysis of Viloxazine in Pediatric ADHD

Multiple meta-analyses of randomized controlled trials have established the efficacy and safety profile of viloxazine for children and adolescents with ADHD. Viloxazine has demonstrated superiority over placebo in reducing ADHD symptoms.[1]

Efficacy of Viloxazine vs. Placebo

A meta-analysis of five randomized clinical trials, encompassing 1605 pediatric patients, revealed that viloxazine was significantly more effective than placebo in improving ADHD symptoms.[1] Key efficacy findings are summarized in the table below.

Efficacy OutcomeViloxazine GroupPlacebo GroupRelative Risk (RR)95% Confidence Interval (CI)P-value
ADHD-RS-5 Responders (≥50% reduction in score) Varies by studyVaries by study1.621.36 - 1.93<0.00001
Improved CGI-I Score 50.1%32.5%1.531.32 - 1.78<0.00001

ADHD-RS-5: Attention-Deficit/Hyperactivity Disorder Rating Scale, 5th Edition. CGI-I: Clinical Global Impression - Improvement.

Safety and Tolerability of Viloxazine vs. Placebo

The same meta-analysis also assessed the safety and tolerability of viloxazine. While generally well-tolerated, viloxazine was associated with a higher incidence of adverse events compared to placebo.

Safety OutcomeViloxazine GroupPlacebo GroupRelative Risk (RR)95% Confidence Interval (CI)P-value
At Least One Adverse Event 59.2%37.6%1.521.24 - 1.85<0.0001
Somnolence 14.1%3.1%3.932.11 - 7.31<0.0001
Serious Adverse Events (SAEs) 0.9%Varies by study2.980.67 - 13.30.15

Comparative Analysis of Viloxazine and Other ADHD Medications

Direct head-to-head clinical trial data for viloxazine against all common ADHD medications is limited. However, available studies and meta-analyses provide valuable insights into its comparative efficacy and safety.

Viloxazine vs. Atomoxetine (B1665822)

A study comparing extended-release viloxazine (VER) with atomoxetine in pediatric and adult patients with ADHD who had a suboptimal response to atomoxetine showed significant improvements with viloxazine.

Efficacy Outcome (Pediatric Patients)Improvement with Viloxazine ERImprovement with Atomoxetinet-valueP-value
ADHD-RS-5 Total Score -10.12(less improvement)-10.12<0.00001
ADHD-RS-5 Inattention Subscale -8.57(less improvement)-8.57<0.05
ADHD-RS-5 Hyperactivity/Impulsivity Subscale -9.87(less improvement)-9.87<0.05

In this study, 89% of patients on viloxazine ER reported a positive response by week 2, compared to 14% on atomoxetine. Furthermore, 36% of patients discontinued (B1498344) atomoxetine due to side effects (gastrointestinal upset, irritability, fatigue, insomnia), while only 4% discontinued viloxazine ER (due to fatigue).

Viloxazine as Adjunctive Therapy to Psychostimulants

A Phase IV open-label trial evaluated the safety and tolerability of viloxazine ER when administered with psychostimulants (methylphenidate or amphetamine) in children and adolescents with an inadequate response to stimulant monotherapy.[2]

  • Safety: The combination was found to be safe and well-tolerated. The most common adverse events were headache (17.9%), decreased appetite (12.5%), and upper respiratory tract infection (10.7%).[2]

  • Efficacy: Significant improvements in the Investigator Rated-ADHD-Rating Scale 5th ed. (IR-ADHD-RS-5) score were observed from week 1 through week 8.[2]

Viloxazine vs. Other Non-Stimulants and Stimulants

Direct comparative efficacy data from head-to-head trials between viloxazine and other non-stimulants like guanfacine (B1203898), or stimulants such as methylphenidate, is not yet widely available. However, an umbrella review of ADHD interventions suggests that while viloxazine shows small to medium effects in improving ADHD symptoms, stimulants like methylphenidate demonstrate larger and more consistent benefits across different raters.[3] User ratings on Drugs.com show guanfacine with a slightly higher average rating for ADHD than viloxazine, though this is not based on clinical trial data.[4]

Experimental Protocols of Key Clinical Trials

The efficacy and safety of viloxazine have been evaluated in several pivotal Phase II and Phase III clinical trials. The general methodology of these trials is outlined below.

Study Design

Most pivotal trials were multicenter, randomized, double-blind, and placebo-controlled, with a parallel-group design.[5][6] A typical trial workflow is illustrated below.

G screening Screening Period (Up to 4 weeks) washout Washout of Prior ADHD Medication (≥1 week) screening->washout randomization Randomization washout->randomization treatment Treatment Period (6-8 weeks) - Viloxazine (various doses) - Placebo randomization->treatment eos End of Study Assessments treatment->eos

Caption: A typical workflow for a randomized controlled trial of viloxazine in pediatric ADHD.

Key Inclusion and Exclusion Criteria

Inclusion Criteria: [5]

  • Age 6-17 years.

  • Diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured interview (e.g., MINI-KID).

  • ADHD-RS-5 score of at least 28.

  • Clinical Global Impression - Severity (CGI-S) score of at least 4.

  • Medically healthy.

Exclusion Criteria: [5]

  • Current diagnosis of other major psychiatric or neurological disorders.

  • History of seizure disorder.

  • Significant systemic disease.

  • Evidence of suicidality.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-5 Total Score at the end of the study.[5][6]

  • Secondary Efficacy Endpoints: Included the Clinical Global Impression - Improvement (CGI-I) scale, Conners 3 - Parent Short Form (Conners 3-PS), and the Weiss Functional Impairment Rating Scale - Parent Form (WFIRS-P).[7]

  • Safety Assessments: Monitored through adverse event reporting, clinical laboratory tests, vital signs, electrocardiograms (ECGs), and suicidal ideation and behavior assessments (e.g., C-SSRS).[8]

Signaling Pathways of Viloxazine

Viloxazine's therapeutic effects in ADHD are primarily attributed to its action as a selective norepinephrine reuptake inhibitor. However, its mechanism of action is more complex, also involving modulation of the serotonin (B10506) system.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron viloxazine Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Inhibits ht2b 5-HT2B Receptor viloxazine->ht2b Antagonist ht2c 5-HT2C Receptor viloxazine->ht2c Agonist ne Norepinephrine net->ne Reuptake ne_receptor Norepinephrine Receptor ne->ne_receptor Binds

Caption: The signaling pathway of viloxazine, highlighting its effects on norepinephrine and serotonin systems.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling (S)-Viloxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of (S)-Viloxazine Hydrochloride, a compound requiring careful management in a laboratory setting.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some findings also suggest it is a suspected reproductive toxin. Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose Source
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side shields.To prevent eye contact with dust or splashes.[1][3][4][5]
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.To prevent skin contact.[1][3][4][6]
Body Protection Long-sleeved clothing, a lab coat, or a complete suit protecting against chemicals.To protect skin from exposure.[1][4][5][6]
Respiratory Protection A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be used as a backup to engineering controls. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.To prevent inhalation of dust or aerosols.[3][5]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • The use of a laboratory fume hood or other local exhaust ventilation is recommended to minimize exposure to dust and aerosols.[5][6]

General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3][4][6]

  • Avoid the formation of dust and aerosols.[1][3][5]

  • Do not eat, drink, or smoke in areas where the compound is handled.[4][7]

  • Wash hands thoroughly after handling and before breaks.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store only in the original receptacle.[4]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Wear the appropriate PPE as detailed in the table above.[1][3]

  • Avoid generating dust during cleanup.[5]

  • For solid spills, sweep or vacuum the material into a suitable container for disposal.[5]

  • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Clean the spill area thoroughly to remove any residual contamination.[5]

  • Prevent the spilled material from entering drains or watercourses.[3][6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Product Disposal:

  • Dispose of the waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains, water, or soil.[3]

  • All disposal practices must be in accordance with local, state, and federal regulations.

Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[3]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

  • Combustible packaging materials may be disposed of through controlled incineration.[3]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh/Measure Compound prep3->handling1 Proceed to Handling handling2 Perform Experimental Procedure handling1->handling2 emergency1 Spill or Exposure Occurs handling1->emergency1 If Spill/Exposure cleanup1 Decontaminate Work Surfaces handling2->cleanup1 Procedure Complete handling2->emergency1 If Spill/Exposure cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove and Dispose of PPE Properly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 emergency2 Follow First Aid/Spill Cleanup Protocol emergency1->emergency2

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。